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  • Product: 3-Methylimidazolidine-2,4-dione
  • CAS: 6843-45-4

Core Science & Biosynthesis

Foundational

3-Methylimidazolidine-2,4-dione chemical properties and structure

An In-depth Technical Guide to 3-Methylimidazolidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylimidazolidine-2,4-dione, also widely known as 3-methylhydantoin, is a he...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylimidazolidine-2,4-dione, also widely known as 3-methylhydantoin, is a heterocyclic organic compound belonging to the imidazolidine class. It is a derivative of hydantoin (imidazolidine-2,4-dione), a core structural motif present in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic methylation at the N-3 position modifies the compound's physicochemical properties, making it a valuable building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the development of potential therapeutics, particularly in oncology and neurology.[2]

Chemical Structure and Identifiers

The structural identity of 3-Methylimidazolidine-2,4-dione is defined by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a methyl group attached to one of the nitrogen atoms.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 3-methylimidazolidine-2,4-dione[1]
Synonyms 3-Methylhydantoin, Hydantoin, 3-methyl-[1][2][4]
CAS Number 6843-45-4[1][2][4]
Molecular Formula C₄H₆N₂O₂[1][2]
Canonical SMILES CN1C(=O)CNC1=O[1]
InChI InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)[1]

| InChIKey | MZQQHYDUINOMDG-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical and chemical properties of 3-Methylimidazolidine-2,4-dione are summarized below. These characteristics are crucial for its handling, storage, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 114.10 g/mol PubChem[1]
Exact Mass 114.042927438 Da PubChem[1]
Physical Appearance White to light yellow solid ChemicalBook[2]
Melting Point 183-184 °C (decomposes) ChemicalBook[2]
Density (Predicted) 1.284 ± 0.06 g/cm³ ChemicalBook[2]
pKa (Predicted) 8.75 ± 0.70 ChemicalBook[2]
XLogP3-AA (LogP) -0.9 PubChem[1]
Topological Polar Surface Area 49.4 Ų PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]

| Storage Temperature | 2-8°C (Refrigerator) | ChemicalBook, Pharmaffiliates[2][5] |

Spectroscopic Profile

The structural elucidation of 3-Methylimidazolidine-2,4-dione is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the compound exhibits a molecular ion peak [M]⁺ at an m/z of 114, corresponding to its molecular weight.[4]

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show two distinct signals:

    • A singlet at approximately 2.9-3.1 ppm, integrating to 3H, corresponding to the N-CH₃ protons.

    • A singlet at approximately 3.9-4.1 ppm, integrating to 2H, for the methylene (-CH₂-) protons in the ring.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum would display four signals:

    • A signal for the methyl carbon (-CH₃) around 25-30 ppm.

    • A signal for the methylene carbon (-CH₂) around 45-50 ppm.

    • Two distinct signals for the two carbonyl carbons (C=O) in the range of 155-175 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands:

    • A sharp peak around 3200-3300 cm⁻¹ for the N-H stretch.

    • Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

    • Strong, sharp absorption bands around 1700-1780 cm⁻¹ corresponding to the two C=O (carbonyl) stretches.

Synthesis and Experimental Protocols

3-Methylimidazolidine-2,4-dione can be synthesized via the selective N-methylation of the parent hydantoin ring. The following protocol describes a common laboratory-scale synthesis.

General Synthesis Workflow

The synthesis involves the deprotonation of hydantoin followed by alkylation with a methylating agent.

G Start Start: Hydantoin (Imidazolidine-2,4-dione) Deprotonation Deprotonation with strong base (e.g., NaH) in aprotic solvent (e.g., DMF) Start->Deprotonation Intermediate Hydantoin Anion (Intermediate) Deprotonation->Intermediate Methylation Alkylation with Methylating Agent (e.g., Methyl Iodide) Intermediate->Methylation Quench Reaction Quenching (e.g., aq. NH4Cl) Methylation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification End Final Product: 3-Methylimidazolidine-2,4-dione Purification->End

Caption: General workflow for the synthesis of 3-Methylimidazolidine-2,4-dione.
Detailed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of hydantoins.[6]

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa, needles, and an inert gas inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask containing a magnetic stir bar is charged with imidazolidine-2,4-dione (1.0 equivalent). The flask is then flushed with argon or nitrogen to establish an inert atmosphere.

  • Solvent and Base Addition: Anhydrous DMF is added to dissolve the hydantoin. The solution is cooled to 0°C using an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise, ensuring the internal temperature does not exceed 5°C. The mixture is stirred at 0°C for 30 minutes.

  • Methylation: Methyl iodide (1.1 equivalents) is added dropwise to the stirred suspension at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 12-16 hours.

  • Reaction Quenching: The reaction is monitored by TLC. Upon completion, the flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Workup: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted three more times with ethyl acetate. The combined organic layers are washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization or column chromatography to yield pure 3-Methylimidazolidine-2,4-dione.

Role in Drug Discovery and Development

The hydantoin scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. 3-Methylimidazolidine-2,4-dione serves as a key intermediate in the synthesis of more complex hydantoin derivatives. Research has highlighted its utility in designing molecules with potential therapeutic activities.[2][3]

  • Anticancer Activity: It is a precursor for synthesizing hydantoin derivatives evaluated for anticancer properties, including activity against human liver hepatocellular carcinoma (HepG2) cells.[2]

  • Anticonvulsant Activity: The hydantoin ring is the core of the anticonvulsant drug phenytoin. 3-Methylimidazolidine-2,4-dione is used to prepare novel derivatives with potential anticonvulsant effects.[2]

G Core 3-Methylimidazolidine-2,4-dione (Building Block) Synth Chemical Synthesis & Modification Core->Synth Library Library of Novel Hydantoin Derivatives Synth->Library Screening Biological Screening Library->Screening App1 Anticancer Agents Screening->App1 App2 Anticonvulsant Agents Screening->App2 App3 Other Potential Therapeutics Screening->App3

Caption: Role of 3-Methylimidazolidine-2,4-dione in drug discovery pipeline.

Safety and Handling

3-Methylimidazolidine-2,4-dione is classified as an irritant and requires careful handling in a laboratory setting.[1]

Table 3: GHS Hazard Information

Category Information
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H302: Harmful if swallowed.[2]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.[7]

Conclusion

3-Methylimidazolidine-2,4-dione is a well-characterized compound with defined chemical and physical properties. Its primary significance lies in its role as a versatile synthetic intermediate for the creation of novel hydantoin-based molecules. For researchers in drug discovery, particularly those focused on oncology and neurology, this compound represents a valuable starting point for developing new chemical entities with potential therapeutic value. Proper adherence to safety protocols is essential when handling this chemical.

References

Exploratory

A Comprehensive Technical Guide to 3-Methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its fundamental properties, synthesis, and potential biological applications, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

3-Methylimidazolidine-2,4-dione, a derivative of hydantoin, is identified by the CAS Number 6843-45-4 .[1][2][3] It is recognized by several synonyms within chemical literature and databases.

Table 1: Synonyms for 3-Methylimidazolidine-2,4-dione

SynonymSource
3-MethylhydantoinPubChem, ChemicalBook[2][3]
Hydantoin, 3-methyl-PubChem, ChemicalBook[2][3]
2,4-Imidazolidinedione, 3-methyl-PubChem, ChemicalBook[1][2][3]
3-Methyl-2,4-imidazolidinedionePharmaffiliates, PubChem[1][2]
1-Methyl-2,5-dioxoimidazolidinePharmaffiliates[1]

The physicochemical properties of 3-Methylimidazolidine-2,4-dione are critical for its handling, formulation, and biological activity. A summary of these properties is provided below.

Table 2: Physicochemical Properties of 3-Methylimidazolidine-2,4-dione

PropertyValueSource
Molecular Formula C₄H₆N₂O₂PubChem, ChemicalBook[1][2][3]
Molecular Weight 114.10 g/mol PubChem, ChemicalBook[1][2][3]
Appearance White to light yellow solidChemicalBook[3]
Melting Point 183-184 °C (decomposes)ChemicalBook[3]
Density (Predicted) 1.284 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 8.75 ± 0.70ChemicalBook[3]
XLogP3-AA (Computed) -0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Storage Temperature 2-8°CPharmaffiliates, ChemicalBook[1][3]

Synthesis and Experimental Protocols

The synthesis of N-substituted imidazolidine-2,4-diones, such as 3-Methylimidazolidine-2,4-dione, typically involves the alkylation of the parent hydantoin ring. While a specific protocol for the 3-methyl derivative is not detailed in the provided results, a general and reliable method for N,N'-dialkylation of hydantoin can be adapted. The following protocol is based on the synthesis of 1,3-Dimethylimidazolidine-2,4-dione and can be modified for the selective mono-methylation at the N-3 position.[4]

Experimental Protocol: N-Alkylation of Imidazolidine-2,4-dione (Hydantoin)

  • Objective: To synthesize an N-methylated hydantoin derivative. Selective N-3 methylation can be achieved by using one equivalent of the base and methylating agent.

  • Materials and Reagents:

    • Imidazolidine-2,4-dione (Hydantoin)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an inert gas (Argon or Nitrogen) inlet. The flask is charged with Imidazolidine-2,4-dione (1.0 equivalent).

    • Dissolution and Cooling: Anhydrous DMF is added to dissolve the hydantoin. The resulting solution is cooled to 0°C in an ice bath.

    • Deprotonation: Sodium hydride (1.1 equivalents for mono-alkylation) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature is maintained below 5°C. The mixture is stirred at 0°C for an additional 30 minutes to facilitate complete deprotonation.

    • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then stirred for 12-16 hours.

    • Quenching: The reaction is carefully quenched at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extraction and Workup: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

    • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 3-Methylimidazolidine-2,4-dione.

Below is a graphical representation of the described synthetic workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Hydantoin in Anhydrous DMF start->dissolve cool Cool to 0°C dissolve->cool deprotonate Add NaH (Deprotonation) cool->deprotonate methylate Add Methyl Iodide (Methylation) deprotonate->methylate stir Stir at RT (12-16h) methylate->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify Product extract->purify end End purify->end

Caption: General workflow for the synthesis of N-alkylated hydantoins.

Biological Activity and Potential Applications

Derivatives of imidazolidine-2,4-dione, commonly known as hydantoins, are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities.[5]

  • Anticancer Potential: 3-Methylimidazolidine-2,4-dione serves as a scaffold for the synthesis of derivatives with potential anticancer activity.[3] Studies on related thiazolidinedione structures have shown they can inhibit tumor growth by targeting key signaling pathways.[6][7] For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] The inhibition of VEGFR-2 can disrupt downstream signaling, leading to reduced cell proliferation and induction of apoptosis.

  • Anticonvulsant Activity: Hydantoin derivatives are well-established as anticonvulsant agents.[5] The structural similarity of 3-Methylimidazolidine-2,4-dione to known anticonvulsant drugs suggests its potential utility in the development of new therapies for neurological disorders.

  • Other Biological Activities: Research on various imidazolidine-2,4-dione derivatives has revealed a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties.[8][9][10]

The diagram below illustrates a potential mechanism of action for hydantoin derivatives in cancer therapy, based on the inhibition of receptor tyrosine kinases like VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation Hydantoin Hydantoin Derivative Hydantoin->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Potential signaling pathway inhibited by hydantoin derivatives in cancer.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methylimidazolidine-2,4-dione is associated with the following hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This guide serves as a foundational resource for professionals engaged in research and development involving 3-Methylimidazolidine-2,4-dione. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methylimidazolidine-2,4-dione from Hydantoin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, commencing from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, commencing from the parent compound, hydantoin. This synthesis is a fundamental N-alkylation reaction in heterocyclic chemistry, pivotal for the development of various pharmaceutical compounds.

Introduction

Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The strategic methylation of the hydantoin ring at the N-3 position can significantly alter its physicochemical and pharmacological properties. The synthesis of 3-methylhydantoin is a key step in the preparation of more complex, biologically active molecules. This is achieved through the nucleophilic substitution reaction where the deprotonated hydantoin anion attacks a methylating agent. Due to the higher acidity of the proton at the N-3 position compared to the N-1 position, selective methylation at N-3 is readily achievable under basic conditions.[1][2][3]

Reaction Principle

The synthesis of 3-methylhydantoin from hydantoin proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the hydantoin at the more acidic N-3 position to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the desired 3-methylhydantoin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-methylhydantoin and related N-3 alkylation reactions of hydantoin derivatives.

ParameterValue/RangeReactantsBaseSolventReference
Yield Low to Moderate (e.g., 21%)5-Benzylidenehydantoin, Benzyl bromide (1.2 eq)Sodium HydrideDry DMF[4]
Reaction Temperature 95 °C5-Benzylidenehydantoin, Benzyl bromideSodium HydrideDry DMF[4]
Reaction Time 72 hours5-Benzylidenehydantoin, Benzyl bromideSodium HydrideDry DMF[4]
Methylating Agent Dimethyl Sulfate or Methyl IodideHydantoinMild Base (e.g., K₂CO₃)Not specified[3]
Base for N-3 Alkylation Mild bases (e.g., Potassium Carbonate)Hydantoin--[3]
Base for N-1 Alkylation Stronger bases (e.g., Sodium Hydride)Hydantoin-N,N-Dimethylformamide (DMF)[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Methylimidazolidine-2,4-dione from hydantoin.

Materials:

  • Hydantoin

  • Dimethyl Sulfate (or Methyl Iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydantoin (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the hydantoin. To this solution, add anhydrous potassium carbonate (1.5 equivalents). Alternatively, for a stronger base, sodium hydride (1.2 equivalents) can be used, in which case extreme caution must be exercised due to its reactivity with moisture.

  • Addition of Methylating Agent: While stirring the suspension, slowly add dimethyl sulfate (1.1 equivalents) or methyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and allow it to stir for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-methylhydantoin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Visualizations

Signaling Pathway: N-3 Methylation of Hydantoin

N3_Methylation_of_Hydantoin Hydantoin Hydantoin Hydantoin_Anion Hydantoin Anion (Resonance Stabilized) Hydantoin->Hydantoin_Anion Product 3-Methylimidazolidine-2,4-dione Hydantoin_Anion->Product Methylation Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I) Methylating_Agent->Product Base Base (e.g., K₂CO₃ or NaH) Base->Hydantoin Deprotonation Proton_Abstraction + H⁺ Nucleophilic_Attack Nucleophilic Attack

Caption: N-3 Methylation pathway of Hydantoin.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Hydantoin, DMF) Base_Addition 2. Base Addition (K₂CO₃ or NaH) Setup->Base_Addition Reagent_Addition 3. Add Methylating Agent ((CH₃)₂SO₄ or CH₃I) Base_Addition->Reagent_Addition Heating 4. Heating & Stirring (Monitor by TLC) Reagent_Addition->Heating Quenching 5. Quenching (Add Water) Heating->Quenching Extraction 6. Extraction (Ethyl Acetate) Quenching->Extraction Washing 7. Washing (Water, Brine) Extraction->Washing Drying 8. Drying & Concentration Washing->Drying Purification 9. Purification (Recrystallization or Chromatography) Drying->Purification Final_Product Pure 3-Methylhydantoin Purification->Final_Product

Caption: Experimental workflow for 3-methylhydantoin synthesis.

References

Exploratory

Spectroscopic Profile of 3-Methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylimidazolidine-2,4-dione (also known as 3-Methylhydantoin), a he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylimidazolidine-2,4-dione (also known as 3-Methylhydantoin), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylimidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9Singlet3HN-CH₃
~3.9Singlet2H-CH₂-
~7.5Broad Singlet1HN-H

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~25N-CH₃
~48-CH₂-
~158C=O (C4)
~172C=O (C2)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H Stretch
2900-3000MediumC-H Stretch (Aliphatic)
1700-1780StrongC=O Stretch (Asymmetric and Symmetric)
1400-1450MediumC-H Bend (CH₂)
1200-1300MediumC-N Stretch
Mass Spectrometry (MS)

The mass spectrum of 3-Methylimidazolidine-2,4-dione was obtained via electron ionization (EI).[1] The molecular formula of the compound is C₄H₆N₂O₂ with a molecular weight of 114.10 g/mol .[1]

m/zRelative Intensity (%)Assignment
114~50[M]⁺ (Molecular Ion)
86~10[M - CO]⁺
57~100[CH₃NCO]⁺ or [C₂H₃NO]⁺
42~40[C₂H₂O]⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Methylimidazolidine-2,4-dione.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H and ¹³C NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 3-Methylimidazolidine-2,4-dione sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Dissolve a small amount of 3-Methylimidazolidine-2,4-dione in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For electron ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

Mass Analysis:

  • Instrument: A mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 30-200.

    • The instrument is calibrated using a known standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a small organic molecule like 3-Methylimidazolidine-2,4-dione.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Methylimidazolidine-2,4-dione NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Information (Functional Groups, Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of 3-Methylimidazolidine-2,4-dione.

References

Foundational

3-Methylimidazolidine-2,4-dione: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in the field of med...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold." This distinction arises from its capacity to serve as a foundational structure for the development of diverse, biologically active compounds. Within this important class of heterocycles, the N-3 methylated derivative, 3-methylimidazolidine-2,4-dione (also known as 3-methylhydantoin), has emerged as a particularly significant core. The introduction of a methyl group at the N-3 position profoundly influences the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. This strategic methylation also allows for more selective chemical modifications at other positions of the hydantoin ring, further expanding the chemical space available for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the 3-methylimidazolidine-2,4-dione scaffold, detailing its synthesis, diverse biological activities, and its role in the development of new therapeutics.

Synthetic Strategies

The synthesis of 3-methylimidazolidine-2,4-dione and its derivatives can be achieved through various synthetic routes, primarily involving the methylation of the parent hydantoin ring. The selective alkylation of the hydantoin nitrogen atoms is a key step in accessing these compounds.

General Protocol for N-Alkylation of Hydantoins

A common method for the N-alkylation of hydantoins involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by the choice of base and reaction conditions.

A general procedure for the synthesis of 1,3-dimethylimidazolidine-2,4-dione, which involves the methylation of both nitrogen atoms, is as follows:

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet is charged with imidazolidine-2,4-dione (1.0 equivalent). The flask is flushed with the inert gas.

  • Addition of Solvent and Base: Anhydrous DMF is added to dissolve the hydantoin. The resulting solution is cooled to 0°C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The mixture is stirred at 0°C for an additional 30 minutes to facilitate complete deprotonation.

  • Methylation: Methyl iodide (2.5 equivalents) is added dropwise to the reaction mixture at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography if necessary.

This protocol provides a robust method for the synthesis of the fully N-methylated hydantoin core. To achieve selective N-3 methylation, careful control of stoichiometry and reaction conditions is necessary.

Biological Activities and Therapeutic Potential

The 3-methylimidazolidine-2,4-dione scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.

Anticonvulsant Activity

Hydantoin derivatives are well-established as anticonvulsant agents, with phenytoin being a prominent example. These compounds often exert their effects by modulating voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons. By blocking these channels, they can suppress the excessive neuronal firing that characterizes seizures. While specific data for 3-methylhydantoin itself is limited, derivatives of 3-substituted 2-thiohydantoins have shown significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced convulsion models in mice. For instance, 3-(alkyl/aryl)-5,5-diphenyl-2-thioxoimidazolidine-4-one derivatives at a dose of 20 mg/kg have demonstrated notable anticonvulsant effects.

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives

Compound/Derivative ClassAnimal ModelDoseActivity
3-(Alkyl/aryl)-5,5-diphenyl-2-thioxoimidazolidine-4-onesPTZ-induced convulsions (mice)20 mg/kg p.o.Significant anticonvulsant activity
Antimicrobial Activity

Derivatives of the hydantoin scaffold have also been investigated for their antimicrobial properties. Hydantoin derivative dimers have been shown to be broad-spectrum antimicrobial agents, effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). One such dimer, compound 18, exhibited rapid bactericidal activity against S. aureus and E. coli, completely inhibiting bacterial growth within one hour at concentrations of 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC).[1] Furthermore, this compound showed a low propensity for inducing drug resistance over 25 passages.[1] The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.[1]

Table 2: Antimicrobial Activity of a Hydantoin Derivative Dimer (Compound 18)

Bacterial StrainMIC (µg/mL)Time to Complete Inhibition
Staphylococcus aureusNot specified< 1 hour
Escherichia coliNot specified< 1 hour
Anticancer Activity

The imidazolidine-2,4-dione scaffold has been a fruitful starting point for the development of novel anticancer agents. For instance, a series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against anti-apoptotic Bcl-2 proteins, which are promising targets for cancer therapy. One derivative, compound 8k, showed superior growth inhibitory effects on K562 and PC-3 cancer cell lines compared to the lead compound. In another study, a complex of a hydantoin-derived ligand demonstrated significant anticancer activity against the lung carcinoma A-549 cell line with an IC50 value of 5.94 ± 0.58 µM, which was more potent than the standard drug cisplatin (IC50 = 25.01 ± 2.29 µM).[2]

Table 3: Anticancer Activity of Selected Imidazolidine-2,4-dione Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Complex 1A-549 (Lung Carcinoma)5.94 ± 0.58[2]
Cisplatin (Reference)A-549 (Lung Carcinoma)25.01 ± 2.29[2]
Neurodegenerative Diseases

The potential of hydantoin derivatives in the context of neurodegenerative diseases is an emerging area of research. A study on a 3-aminohydantoin derivative, 3-amino-5-benzylimidazolidine-2,4-dione (PHAH), investigated its neuroprotective effects in in vitro and in vivo models of Parkinson's disease.[3] PHAH was found to reduce proinflammatory markers in microglial cells and, more significantly, restore dopaminergic neurodegeneration and ameliorate oxidative stress in a rat model of the disease.[3] This suggests that the hydantoin scaffold, including its 3-substituted derivatives, holds promise for the development of disease-modifying therapies for neurodegenerative disorders.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-methylimidazolidine-2,4-dione derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

Derivatives of imidazolidine-2,4-dione have been identified as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. Inhibition of LYP is a promising strategy for the treatment of autoimmune diseases. Cinnamic acid-based inhibitors incorporating the imidazolidine-2,4-dione scaffold have displayed good LYP inhibitory activities with IC50 values in the low micromolar range. The most potent inhibitors act as competitive inhibitors of the enzyme.

LYP_Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (T-Cell Activation) LAT->Downstream LYP LYP LYP->Lck Dephosphorylation Inhibitor Imidazolidine-2,4-dione Derivative Inhibitor->LYP Inhibition

LYP Inhibition by Imidazolidine-2,4-dione Derivatives.
Bacterial Cell Membrane Disruption

As mentioned earlier, certain hydantoin derivatives exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular processes.

Antimicrobial_Workflow Start Bacterial Pathogen Membrane Bacterial Cell Membrane Start->Membrane Has Hydantoin Hydantoin Derivative Dimer Hydantoin->Membrane Interacts with Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Leads to Death Bacterial Cell Death Disruption->Death Results in

Proposed Mechanism of Antimicrobial Action.

Conclusion

The 3-methylimidazolidine-2,4-dione scaffold has firmly established its place as a privileged structure in medicinal chemistry. The strategic placement of a methyl group at the N-3 position not only enhances the drug-like properties of the resulting molecules but also provides a handle for further synthetic diversification. The wide range of biological activities, including anticonvulsant, antimicrobial, anticancer, and neuroprotective effects, underscores the immense therapeutic potential of this scaffold. The ability of these compounds to modulate key biological targets, such as voltage-gated sodium channels, bacterial cell membranes, and critical enzymes like LYP, highlights the diverse mechanisms through which they exert their effects. As our understanding of the intricate signaling pathways involved in various diseases continues to grow, the 3-methylimidazolidine-2,4-dione core will undoubtedly remain a valuable and versatile platform for the design and development of the next generation of innovative medicines. Future research efforts should focus on synthesizing and screening novel libraries of 3-methylhydantoin derivatives to further explore their therapeutic potential and to elucidate their precise mechanisms of action.

References

Exploratory

The Diverse Biological Activities of 3-Methylimidazolidine-2,4-dione and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. While 3-Methylimidazolidine-2,4-dione itself is a relatively simple derivative, the broader class of imidazolidine-2,4-diones exhibits a remarkable range of pharmacological activities. This technical guide provides a comprehensive overview of the key biological activities of these compounds, with a focus on their anticonvulsant, anticancer, and antimicrobial properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Anticonvulsant Activity

Imidazolidine-2,4-dione derivatives have long been a cornerstone in the development of antiepileptic drugs, with phenytoin being a classic example. The core mechanism of action for many of these compounds involves the modulation of neuronal excitability.

Quantitative Data Summary: Anticonvulsant Activity

The anticonvulsant efficacy of various imidazolidine-2,4-dione derivatives is typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and 6 Hz seizure tests. The median effective dose (ED50) is a common metric for quantifying potency.

Compound/DerivativeTest ModelAnimalRoute of AdministrationED50 (mg/kg)Reference
PhenytoinMESMiceIntraperitoneal9.5[1]
5-(4-chlorophenyl)-5-methyl-imidazolidine-2,4-dioneMESMiceIntraperitoneal25[1]
5-(4-bromophenyl)-5-methyl-imidazolidine-2,4-dioneMESMiceIntraperitoneal30[1]
5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dioneMESMiceIntraperitoneal40[1]
5,5-diphenyl-3-(morpholinomethyl)imidazolidine-2,4-dioneMESMiceIntraperitoneal>300[1]
5,5-diphenyl-3-(piperidinomethyl)imidazolidine-2,4-dioneMESMiceIntraperitoneal>300[1]
5,5-diphenyl-3-(4-methylpiperazin-1-ylmethyl)imidazolidine-2,4-dioneMESMiceIntraperitoneal100[1]
Experimental Protocols

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3]

Principle: An electrical stimulus is delivered to the cornea or ears of a rodent, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[2]

Procedure:

  • Animal Preparation: Adult male mice or rats are used. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • Electrode Application: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed on the eyes.[4]

  • Stimulation: An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-0.3 seconds) is delivered using an electroconvulsive shock apparatus.[3][4]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this phase is considered protection.[2]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[5]

Principle: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant activity.[5]

Procedure:

  • Animal Preparation: The test compound is administered to rodents at a specific time before PTZ injection.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously into the loose skin on the back of the neck.[5]

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).[5]

  • Data Analysis: The number of animals protected from seizures at different doses of the test compound is recorded, and the ED50 is calculated.

The 6 Hz seizure test is a model for therapy-resistant partial seizures.[6][7]

Principle: A low-frequency (6 Hz) electrical stimulus is delivered to the cornea of mice, inducing a psychomotor seizure characterized by stereotyped behaviors such as stun, forelimb clonus, and twitching of the vibrissae.[8]

Procedure:

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

  • Electrode Application and Stimulation: Corneal electrodes are applied, and a 6 Hz electrical stimulus (e.g., 32 or 44 mA for 3 seconds) is delivered.[6]

  • Observation: Animals are observed for a specific period (e.g., 1-2 minutes) for the presence of seizure activity. Protection is defined as the absence of these seizure behaviors.[8]

  • Data Analysis: The ED50 is determined based on the dose-response relationship.

Signaling Pathway

The primary mechanism of anticonvulsant action for many imidazolidine-2,4-dione derivatives is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, the compounds stabilize the inactive state, thereby reducing the repetitive firing of action potentials that underlies seizure activity.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_drug Imidazolidine-2,4-dione Derivative ActionPotential Excessive Neuronal Firing (Action Potentials) NaChannel_Open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_Open Opens NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivates Na_Influx Na+ Influx NaChannel_Open->Na_Influx NaChannel_Inactive->NaChannel_Open Recovers Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->ActionPotential Propagates Drug Imidazolidine-2,4-dione Derivative Drug->NaChannel_Inactive Binds and Stabilizes

Caption: Anticonvulsant mechanism of imidazolidine-2,4-diones.

Anticancer Activity

Several derivatives of imidazolidine-2,4-dione have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of imidazolidine-2,4-dione derivatives is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1 (Compound 24)MCF-74.92 ± 0.3[9][10]
Derivative 1 (Compound 24)HCT-11612.83 ± 0.9[9][10]
Derivative 2 (Compound 13)MCF-79.58[9][10]
Derivative 2 (Compound 13)HCT-11620.11[9][10]
Derivative 3 (Compound 3e)MCF-720.4 (LD50)[9]
5-(4-chlorophenyl)-imidazolidine-2,4-dioneHCT-11617.90[10]
5-(4-fluorophenyl)-imidazolidine-2,4-dioneHCT-11628.33[10]
5-(pyridin-3-yl)-imidazolidine-2,4-dioneHCT-11619.25[10]
Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazolidine-2,4-dione derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow formazan crystal formation.[11]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway

The anticancer activity of some imidazolidine-2,4-dione derivatives is attributed to the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This inhibition disrupts downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) through the modulation of anti-apoptotic proteins like BCL-2 and MCL-1, and can also cause cell cycle arrest.[10][14]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Imidazolidine-2,4-dione Derivative EGFR EGFR/HER2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activates Bcl2 Anti-apoptotic Proteins (BCL-2, MCL-1) Downstream->Bcl2 Upregulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Drug Imidazolidine-2,4-dione Derivative Drug->EGFR Inhibits Drug->Bcl2 Leads to Downregulation Drug->Apoptosis Induces

Caption: Anticancer mechanism of imidazolidine-2,4-diones.

Antimicrobial Activity

Certain derivatives of imidazolidine-2,4-dione have been shown to possess antibacterial and antifungal properties. Their ability to inhibit microbial growth makes them interesting candidates for the development of new anti-infective agents.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of these compounds is often determined by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (5b)Bacillus subtilis0.1[15]
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (5b)Staphylococcus aureus0.2[15]
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (5d)Escherichia coli9.5[15]
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (5d)Pseudomonas aeruginosa4.5[15]
Fused bicyclic hydantoin derivativesLactobacillus animalis250[16]
Fused bicyclic hydantoin derivativesLactobacillus rhamnosus250[16]
Experimental Protocol

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[17][18]

Principle: A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a bacterium. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.[17]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile broth or saline to match a 0.5 McFarland turbidity standard.[17]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the imidazolidine-2,4-dione derivative are placed on the agar surface using sterile forceps.[19]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours).

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[19]

Mechanism of Action

The antimicrobial mechanism of action for imidazolidine-2,4-dione derivatives is still under investigation, but some studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.[15]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell cluster_drug Imidazolidine-2,4-dione Derivative DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Produces DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Allows Drug Imidazolidine-2,4-dione Derivative Drug->DNA_Gyrase Inhibits

Caption: Proposed antimicrobial mechanism of imidazolidine-2,4-diones.

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of novel imidazolidine-2,4-dione derivatives.

Experimental_Workflow Start Compound Synthesis (Imidazolidine-2,4-dione Derivatives) Screening Primary Biological Screening Start->Screening Anticonvulsant Anticonvulsant Assays (MES, scPTZ, 6 Hz) Screening->Anticonvulsant Anticancer Anticancer Assays (MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Screening->Antimicrobial Data_Analysis Quantitative Data Analysis (ED50, IC50, MIC) Anticonvulsant->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Optimization Lead Optimization Lead_ID->Optimization Mechanism->Optimization Preclinical Further Preclinical Development Optimization->Preclinical

Caption: General experimental workflow for imidazolidine-2,4-dione derivatives.

This guide provides a foundational understanding of the significant biological activities of 3-Methylimidazolidine-2,4-dione and its broader class of derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of these versatile compounds for various therapeutic applications.

References

Foundational

The Therapeutic Potential of 3-Methylhydantoin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and significant pharmacological activities. Among these, 3-methylhydantoin derivatives have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications of 3-methylhydantoin and related compounds, with a focus on their anticonvulsant, anticancer, antiviral, and antidiabetic properties. Detailed experimental methodologies, quantitative biological data, and key signaling pathways are presented to facilitate further research and drug development in this area.

Core Therapeutic Applications

Anticonvulsant Activity

Hydantoin derivatives are well-established for their efficacy in the treatment of epilepsy.[1] Mephenytoin, a 3-methylhydantoin derivative, has historically been used as an anticonvulsant. The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[2] This action stabilizes neuronal membranes and inhibits the spread of seizure activity.

The anticonvulsant potential of these compounds is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The MES test is a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[2]

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

CompoundTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)
5,5-Diphenylhydantoin (Phenytoin)MES (mice, i.p.)5.96 - 9.8725 - 68.5~2.5 - 11.5
SB2-Ph (a 5,5'-diphenylhydantoin Schiff base)MES (mice, i.p.)8.29> 100> 12.06
3-Methoxymethyl-5-ethyl-5-phenylhydantoinMES & PTZActiveNot ReportedNot Reported
(S)-(+)-1-Carbobenzoxy-5-isobutyl-2-iminohydantoinPTZActiveNot ReportedNot Reported
Anticancer Activity

The hydantoin scaffold is a versatile platform for the development of novel anticancer agents. Derivatives have been shown to target various cancer cell lines through diverse mechanisms, including the inhibition of the PI3K/Akt signaling pathway and modulation of the androgen receptor.

Table 2: Anticancer Activity of Hydantoin and Thiohydantoin Derivatives

Compound/DerivativeCell LineIC50 (µM)
Compound 3d MCF-743.4
MDA-MB-23135.9
Compound 4d MCF-739.0
MDA-MB-23135.1
Compound 5 A54910.67 ± 1.53
C64.33 ± 1.04
Compound 2 A54924.0 ± 3.46
C623.33 ± 2.08
3-Benzhydryl-5-phenyl substituted hydantoin 5h HeLa21
MCF-720
MiaPaCa-222
H46023
SW 62021
Antiviral Activity

Certain 3-methylhydantoin derivatives have demonstrated potential as antiviral agents. For instance, 5-(3,4-dichlorophenyl) methylhydantoin has been shown to inhibit the replication of poliovirus by blocking the post-synthetic cleavages of viral proteins and inhibiting virus assembly.[3]

Table 3: Antiviral Activity of a 3-Methylhydantoin Derivative

CompoundVirusMechanism of Action
5-(3,4-dichlorophenyl) methylhydantoinPoliovirusInhibits post-synthetic cleavages and virus assembly
Antidiabetic Activity

Thiohydantoin derivatives, sulfur analogs of hydantoins, have been investigated for their potential in managing diabetes mellitus. These compounds can act as inhibitors of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.

Table 4: Antidiabetic Activity of Thiohydantoin Derivatives

CompoundEnzymeIC50 (µg/mL)
2-Thiohydantoinα-Amylase410.35
α-Glucosidase356.33
Thiohydantoin Derivative FP4 α-Amylase128.90
α-Glucosidase129.40
1,3,5-Trisubstituted-2-thioxoimidazolidin-4-one 5a α-Amylase0.21
α-Glucosidase5.08

Key Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain hydantoin derivatives exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Hydantoin Hydantoin Derivatives Hydantoin->PI3K Inhibition Hydantoin->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by Hydantoin Derivatives.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Antagonizing the AR signaling pathway is a key therapeutic strategy. Some hydantoin-based compounds function as AR antagonists.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex HSP Heat Shock Proteins (HSP) HSP->AR Stabilization AR_Androgen->HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation Hydantoin Hydantoin Derivatives Hydantoin->AR Antagonism

Caption: Androgen Receptor Signaling Pathway and Antagonism by Hydantoin Derivatives.

Experimental Protocols

Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin

This protocol describes a representative synthesis of a 3-substituted hydantoin derivative.[4]

Materials:

  • 5,5-diphenylhydantoin

  • Dimethylsulfoxide (DMSO)

  • Methanol

  • Water

Procedure:

  • A solution of 5,5-diphenylhydantoin (17.5 g, 0.069 mol) in dimethylsulfoxide (350 ml) is refluxed for 16 hours.[4]

  • The reaction mixture is then cooled and poured into water (350 ml).[4]

  • The precipitated solid is collected by filtration, washed with water, and dried.[4]

  • The crude product is recrystallized twice from methanol to yield 5,5-diphenyl-3-(methylthiomethyl)hydantoin as colorless needles.[4]

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1][5]

Animal Model:

  • Male albino mice (typically 20-30 g) are used.[1]

Procedure:

  • Animals are randomly divided into control and test groups.

  • The test compound is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal or auricular electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines:

  • Human lung adenocarcinoma (A549)

  • Human breast adenocarcinoma (MCF-7)

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

α-Amylase and α-Glucosidase Inhibition Assay for Antidiabetic Activity

These assays are used to evaluate the potential of compounds to inhibit carbohydrate-digesting enzymes.

α-Amylase Inhibition Assay:

  • A solution of the test compound is incubated with α-amylase enzyme solution.

  • A starch solution is added to initiate the enzymatic reaction.

  • The reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid).

  • The absorbance is measured to determine the amount of reducing sugar produced.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibition Assay:

  • The test compound is incubated with α-glucosidase enzyme solution.

  • A substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG) is added.

  • The amount of p-nitrophenol released is measured spectrophotometrically.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

3-Methylhydantoin compounds and their structural analogs represent a rich and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in a range of preclinical models for epilepsy, cancer, viral infections, and diabetes highlights the significant potential of this chemical class. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in the design and application of novel hydantoin-based drugs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and effective treatments for a variety of diseases.

References

Exploratory

In-Depth Technical Guide on 3-Methylimidazolidine-2,4-dione Derivatives with Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Methylimidazolidine-2,4-dione derivatives, a class of compounds that has garnered interest for i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylimidazolidine-2,4-dione derivatives, a class of compounds that has garnered interest for its potential anticonvulsant properties. This document outlines their chemical structures, synthesis methodologies, and pharmacological profiles, with a focus on quantitative data from preclinical screening models. Detailed experimental protocols for key anticonvulsant and neurotoxicity assays are provided to facilitate further research and development in this area.

Introduction to 3-Methylimidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a well-established pharmacophore in the field of anticonvulsant drug discovery. The prototypical hydantoin derivative, phenytoin (5,5-diphenylimidazolidine-2,4-dione), has been a mainstay in the treatment of epilepsy for decades.[1] The core structure of these compounds allows for substitutions at various positions, enabling the modulation of their physicochemical and pharmacological properties.

Substitution at the N-3 position of the imidazolidine-2,4-dione ring, particularly with a methyl group, has been explored to enhance anticonvulsant activity and modify the metabolic profile of these compounds. This guide focuses specifically on these 3-methyl derivatives, summarizing the available data on their efficacy and safety in established preclinical models of epilepsy.

Quantitative Anticonvulsant and Neurotoxicity Data

The anticonvulsant potential of 3-Methylimidazolidine-2,4-dione derivatives is primarily evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is commonly assessed using the Rotarod test. The data is typically presented as the median effective dose (ED₅₀) required to protect 50% of the animals from seizures, the median toxic dose (TD₅₀) at which 50% of the animals exhibit motor impairment, and the Protective Index (PI), which is the ratio of TD₅₀ to ED₅₀ and serves as an indicator of the drug's safety margin.[2]

Derivative Substituents at C-5 Animal Model Route of Administration ED₅₀ (mg/kg) TD₅₀ (mg/kg) Protective Index (PI) Reference
MephenytoinEthyl, PhenylMouse (MES)Intraperitoneal42 (at 0.5h), 35 (at 2h)Not ReportedNot Reported[3]

This table will be populated with further data as it becomes available in scientific literature.

Mechanism of Action

The primary mechanism of action for many hydantoin-based anticonvulsants, including phenytoin, is the modulation of voltage-gated sodium channels.[4] By binding to these channels, the drugs stabilize the inactivated state, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[5]

For 3-methylimidazolidine-2,4-dione derivatives, it is hypothesized that they share this primary mechanism of action. The addition of a methyl group at the N-3 position may influence the molecule's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic profile. Some studies suggest that methylation can introduce new modes of gating modulation on sodium channels. Further research, including electrophysiological studies, is necessary to fully elucidate the specific interactions of 3-methyl derivatives with their molecular targets.

It is also plausible that these compounds may interact with other targets involved in neurotransmission, such as calcium channels or GABAergic systems, which are common mechanisms for other classes of anticonvulsant drugs.

Putative Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of 3-Methylimidazolidine-2,4-dione derivatives at the neuronal synapse, focusing on the modulation of voltage-gated sodium channels.

Anticonvulsant Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ActionPotential Action Potential Propagation NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Inactivation VesicleFusion Vesicle Fusion NaChannel_Open->VesicleFusion Ca2+ Influx NaChannel_Inactive->ActionPotential Inhibits Repetitive Firing NeurotransmitterRelease Neurotransmitter Release VesicleFusion->NeurotransmitterRelease Neurotransmitter Excitatory Neurotransmitters NeurotransmitterRelease->Neurotransmitter Receptor Postsynaptic Receptors Derivative 3-Methylimidazolidine-2,4-dione Derivative Derivative->NaChannel_Inactive Stabilizes Neurotransmitter->Receptor PostsynapticPotential Excitatory Postsynaptic Potential Receptor->PostsynapticPotential SeizurePropagation Seizure Propagation PostsynapticPotential->SeizurePropagation MES_Workflow Start Start AnimalPrep Animal Acclimatization & Grouping Start->AnimalPrep DrugAdmin Administer Test Compound or Vehicle AnimalPrep->DrugAdmin PeakEffect Wait for Time of Peak Effect DrugAdmin->PeakEffect Anesthesia Apply Topical Anesthetic & Saline to Corneas PeakEffect->Anesthesia Stimulation Deliver Electrical Stimulus Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data Record Protection Status Observation->Data Analysis Calculate ED₅₀ Data->Analysis End End Analysis->End

References

Foundational

In Vitro Profile of 3-Methylimidazolidine-2,4-dione and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: 3-Methylimidazolidine-2,4-dione belongs to the hydantoin family, a class of heterocyclic compounds that are of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylimidazolidine-2,4-dione belongs to the hydantoin family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. While in vitro studies directly on the 3-methyl substituted core are limited in publicly available literature, extensive research on structurally related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives provides a strong foundation for understanding its potential biological activities and for designing future experimental investigations. This technical guide summarizes key in vitro data from studies on these related compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. The presented data on these derivatives can serve as a valuable reference for anticipating the potential bio-activities of 3-Methylimidazolidine-2,4-dione and for developing research protocols.

Quantitative Data from In Vitro Studies of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

The following tables summarize the in vitro biological activities of various derivatives of imidazolidine-2,4-dione and the closely related thiazolidine-2,4-dione. This data is intended to provide a comparative overview of the potential efficacy of this class of compounds in different biological assays.

Table 1: Cytotoxicity of Imidazolidine-2,4-dione Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 24 HCT-116MTT12.83 ± 0.9Erlotinib-
HepG-2MTT9.07 ± 0.8Erlotinib-
MCF-7MTT4.92 ± 0.3Erlotinib-
WI-38 (Normal)MTT39.52Doxorubicin6.72
Derivative 13 WI-38 (Normal)MTT45.39Erlotinib46.52
Unsubstituted Phenyl Derivative 7 MCF-7MTT38.30--
HCT-116MTT47.46--
HepG-2MTT55.81--

Data sourced from a study on 5,5-diphenylhydantoin derivatives.[1]

Table 2: Enzyme Inhibition by Imidazolidine-2,4,dione Derivatives
Compound IDTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
Derivative 3e Acetylcholinesterase (AChE)-13.8-
Derivative 3d Butyrylcholinesterase (BChE)-1.66-

Data from a study on 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors.[2][3]

Table 3: Anticancer and VEGFR-2 Inhibitory Activity of Thiazolidine-2,4-dione Derivatives
Compound IDActivityCell Line/TargetIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 22 VEGFR-2 InhibitionVEGFR-20.079 ± 0.003Sorafenib0.046 ± 0.002
CytotoxicityHepG22.04 ± 0.06Sorafenib2.24 ± 0.06
CytotoxicityMCF-71.21 ± 0.04Sorafenib3.17 ± 0.01
Compound 24 CytotoxicityHepG20.6 ± 0.02Sorafenib2.24 ± 0.06
Compound 5d CytotoxicityLeukemia SRGI50: 2.04--
CytotoxicityNon-Small Cell Lung Cancer NCI-H522GI50: 1.36--
CytotoxicityColon Cancer COLO 205GI50: 1.64--
CytotoxicityRenal Cancer RXF 393GI50: 1.15--
CytotoxicityBreast Cancer MDA-MB-468GI50: 1.11--

Data compiled from studies on thiazolidine-2,4-dione derivatives as potential anticancer agents and VEGFR-2 inhibitors.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are protocols for key experiments cited in the literature for related compounds.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and normal cell lines (e.g., WI-38).[1]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

In Vitro VEGFR-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant VEGFR-2 enzyme.

  • Kinase assay kit (e.g., Kinase-Glo Max).

  • ATP.

  • Substrate peptide.

  • Test compounds.

  • Reference inhibitor (e.g., Sorafenib).[4]

  • 96-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the phosphorylation reaction to occur.

  • Detection: Add the kinase detection reagent (e.g., Kinase-Glo Max), which measures the amount of ATP remaining. The light output is inversely correlated with kinase activity.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Screening via Serial Tube Dilution

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains.

  • Appropriate broth medium.

  • Test compounds.

  • Standard antimicrobial agents (e.g., Cefadroxil, Fluconazole).[7]

  • Test tubes or 96-well plates.

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a set of test tubes or a 96-well plate.

  • Inoculation: Inoculate each tube or well with a standardized suspension of the microorganism.

  • Incubation: Incubate the tubes or plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with test compound adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Add solubilization buffer formazan->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity assessment.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Thiazolidine-2,4-dione Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell LasR LasR Receptor Virulence Virulence Factor Expression (Protease, Hemolysin) LasR->Virulence RhlR RhlR Receptor RhlR->Virulence Inhibitor Imidazolidine-2,4-dione Derivative Inhibitor->LasR Binds to & Inhibits Inhibitor->RhlR Binds to & Inhibits

Caption: Inhibition of bacterial quorum sensing receptors.

Disclaimer: The quantitative data and experimental protocols presented in this document are based on studies of derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione, and not on 3-Methylimidazolidine-2,4-dione itself. This information is intended to serve as a guide for potential areas of investigation and methodologies for the target compound.

References

Exploratory

3-Methylimidazolidine-2,4-dione: A Versatile Scaffold for Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, is a five-membered heterocyclic compound that has...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, is a five-membered heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including two nitrogen atoms and two carbonyl groups, provide multiple reactive sites for functionalization, making it an attractive scaffold for the construction of a diverse array of biologically active molecules. The strategic placement of a methyl group at the N-3 position influences the reactivity of the hydantoin ring, allowing for selective modifications at other positions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-methylimidazolidine-2,4-dione, with a focus on its utility in the development of novel therapeutics. The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, found in a variety of approved pharmaceuticals and biologically active compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-methylimidazolidine-2,4-dione is essential for its effective use in organic synthesis. These properties influence its solubility, reactivity, and the characteristics of the resulting derivatives.

PropertyValueReference
Molecular Formula C4H6N2O2[2]
Molecular Weight 114.10 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 183-184 °C (decomposes)[3]
pKa 8.75 ± 0.70 (Predicted)[3]
Storage Temperature 2-8°C[2][3]

Synthesis of 3-Methylimidazolidine-2,4-dione

The synthesis of 3-methylimidazolidine-2,4-dione is typically achieved through the selective N-methylation of the parent imidazolidine-2,4-dione (hydantoin). The differential acidity of the protons on the N-1 and N-3 nitrogens allows for regioselective alkylation. The N-3 proton is more acidic and therefore more readily removed, enabling methylation at this position.[3][4]

Representative Experimental Protocol: Selective N-3 Methylation of Imidazolidine-2,4-dione

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.05 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-methylimidazolidine-2,4-dione.

Characterization: The structure and purity of the synthesized 3-methylimidazolidine-2,4-dione should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Organic Synthesis

3-Methylimidazolidine-2,4-dione serves as a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a reactive N-H proton at the N-1 position and an active methylene group at the C-5 position (if unsubstituted) allows for various chemical transformations.

N-1 Alkylation and Arylation

The remaining N-H proton at the N-1 position can be selectively alkylated or arylated to introduce further diversity.[1] This allows for the synthesis of 1,3-disubstituted hydantoin derivatives, which are of significant interest in drug discovery.

start 3-Methylimidazolidine-2,4-dione base Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) start->base 1. deprotonation N-1 Deprotonation base->deprotonation 2. electrophile Electrophile (R-X) (e.g., Alkyl halide, Benzyl halide) deprotonation->electrophile alkylation N-1 Alkylation deprotonation->alkylation electrophile->alkylation 3. workup Aqueous Workup & Purification alkylation->workup 4. product 1-Alkyl-3-methyl- imidazolidine-2,4-dione workup->product 5. drug Hydantoin Derivative (e.g., from 3-Methylimidazolidine-2,4-dione) target Biological Target (e.g., Receptor, Enzyme) drug->target Binds to pathway Signaling Pathway (e.g., Proliferation, Apoptosis) target->pathway Modulates effect Cellular Effect (e.g., Inhibition of Cell Growth, Induction of Apoptosis) pathway->effect Leads to outcome Therapeutic Outcome (e.g., Tumor Regression) effect->outcome Results in

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Methylation of Imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold prevalent in a wide array of biologically active com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold prevalent in a wide array of biologically active compounds. Its derivatives are integral to the development of pharmaceuticals, including anticonvulsants like phenytoin, and exhibit a range of activities such as antiarrhythmic, antimicrobial, and anticancer properties. The strategic N-methylation of the hydantoin ring is a critical chemical modification that allows for the fine-tuning of its pharmacological profile, influencing factors such as solubility, metabolic stability, and target binding affinity.

These application notes provide detailed protocols for the N-methylation of imidazolidine-2,4-dione, offering methodologies for both selective and non-selective methylation at the nitrogen positions. The included data and workflows are intended to guide researchers in the synthesis of N-methylated hydantoin derivatives for applications in medicinal chemistry and drug discovery.

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of hydantoin and related heterocyclic systems, providing a comparative overview of reagents, bases, solvents, and resulting yields.

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsProductYield (%)Reference
4-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dioneDimethyl sulfateNaHCO₃AcetoneReflux, 20 hoursN-Methyl-4-(4-methylphenyl)-1,3(3H)oxazine-2,6-dione66[1]
Substituted HydantoinsAlkyl halidesNaHDMF95°C, 72 hoursN3-alkylated hydantoinsNot specified[2]
PhenytoinMethyl iodidetBuOK or KHMDSTHFNot specifiedN1-monomethylated phenytoinGood[3]
Amino acid derivativesDimethyl sulfateNaH / H₂O (cat.)Not specifiedNot specifiedN-methylated amino acid derivativesNot specified[4]

Experimental Protocols

Two primary protocols for the N-methylation of imidazolidine-2,4-dione are presented below, employing different methylating agents and reaction conditions.

Protocol 1: N-Methylation using Dimethyl Sulfate

This protocol is adapted from methodologies for the N-methylation of related heterocyclic compounds and is suitable for general N-methylation of the hydantoin ring.[1]

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazolidine-2,4-dione (e.g., 10 mmol, 1.0 g).

  • Add sodium bicarbonate (e.g., 20 mmol, 1.68 g) and 50 mL of anhydrous acetone.

  • Under a nitrogen atmosphere, stir the suspension and add dimethyl sulfate (e.g., 12 mmol, 1.14 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate and any unreacted starting material.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in a minimal amount of ethyl acetate.

  • Add hexane dropwise until the solution becomes turbid to induce crystallization.

  • Cool the mixture in an ice bath to facilitate complete precipitation.

  • Collect the crystalline product by suction filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Regioselective N-Methylation using Methyl Iodide and a Strong Base

This protocol is based on methods developed for the selective N-alkylation of substituted hydantoins and may favor methylation at the N1 position.[3]

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Methyl iodide (Caution: Toxic)

  • Potassium tert-butoxide (tBuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Syringes for liquid transfer

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazolidine-2,4-dione (e.g., 5 mmol, 0.5 g) in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents, 5.5 mmol) or KHMDS in THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents, 6 mmol, 0.37 mL) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-methylated product(s).

Visualizations

N_Methylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Hydantoin Imidazolidine-2,4-dione N1_Methyl N1-Methyl-imidazolidine-2,4-dione Hydantoin->N1_Methyl + CH₃ N3_Methyl N3-Methyl-imidazolidine-2,4-dione Hydantoin->N3_Methyl + CH₃ N1N3_Dimethyl N1,N3-Dimethyl-imidazolidine-2,4-dione Hydantoin->N1N3_Dimethyl + 2 CH₃ MethylatingAgent Methylating Agent (Dimethyl Sulfate or Methyl Iodide) Base Base (e.g., NaHCO₃, tBuOK) Solvent Solvent (e.g., Acetone, THF)

Caption: General reaction scheme for the N-methylation of imidazolidine-2,4-dione.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Imidazolidine-2,4-dione - Base - Solvent start->reaction_setup add_reagent Add Methylating Agent (e.g., Dimethyl Sulfate) reaction_setup->add_reagent reaction Reaction under controlled temperature and atmosphere add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the synthesis of N-methylated imidazolidine-2,4-dione.

References

Application

Application Notes and Protocols for the Quantitative Analysis of 3-Methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical and chemical research. The following methods are described: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for 3-Methylimidazolidine-2,4-dione, the presented protocols are based on established analytical techniques for structurally related compounds, such as other hydantoin derivatives.[1] Full method validation is essential for the chosen method in the intended matrix to ensure reliable and accurate results.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance characteristics for the analytical methods described. These values are derived from methods for structurally similar compounds and should be considered as a baseline for method development and validation.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis, quality control, and formulation development where high sensitivity is not a primary requirement.

1. Instrumentation:

  • HPLC system with a pump (quaternary or binary)

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methylimidazolidine-2,4-dione reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple "dilute and shoot" approach may be sufficient. For formulated products or biological matrices, extraction and filtration will be necessary. A generic extraction procedure involves dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of 3-Methylimidazolidine-2,4-dione in the samples by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC-UV Working_Standards->HPLC_Injection Sample_Dissolution Dissolve/Extract Sample Sample_Filtration Filter Sample (0.45 µm) Sample_Dissolution->Sample_Filtration Sample_Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Calibration_Curve Construct Calibration Curve UV_Detection->Calibration_Curve Quantification Quantify Analyte UV_Detection->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction (LLE or PPT) Evaporation Evaporation to Dryness Sample_Extraction->Evaporation Add_Reagent Add Silylating Reagent Evaporation->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating GC_Injection Inject into GC-MS Heating->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification LCMSMS_Workflow Start Start: Sample/Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Add Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Dilute if necessary LC_Separation UPLC/HPLC Separation Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MRM_Detection MRM Detection ESI->MRM_Detection Data_Analysis Data Analysis & Quantification MRM_Detection->Data_Analysis

References

Method

Application Note: HPLC-UV Analysis of 3-Methylimidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals. Introduction 3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, is a heterocyclic compound belonging to the hydantoin class.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylimidazolidine-2,4-dione, also known as 3-methylhydantoin, is a heterocyclic compound belonging to the hydantoin class. The hydantoin scaffold is a key structural motif in various biologically active molecules and pharmaceuticals. Accurate quantification of 3-Methylimidazolidine-2,4-dione is essential for research, process development, and quality control. This document provides a detailed protocol for the quantitative analysis of 3-Methylimidazolidine-2,4-dione using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Note: This method is a recommended starting point based on the analysis of structurally related compounds. Full method validation is required to ensure the protocol is suitable for its intended purpose and specific sample matrix.[1]

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. 3-Methylimidazolidine-2,4-dione is retained on the column and then eluted by the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte as it passes through the detector flow cell. The peak area is proportional to the concentration of the analyte in the sample.[2]

Instrumentation, Chemicals, and Consumables

CategoryItem
Instrumentation HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector
Analytical balance
pH meter
Sonicator
Vortex mixer
Chemicals 3-Methylimidazolidine-2,4-dione reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade or ultrapure)[3]
Phosphoric acid or Formic acid (for pH adjustment, optional)
Consumables C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Volumetric flasks and pipettes
HPLC vials with caps/septa
Syringe filters (e.g., 0.45 µm PTFE or Nylon)

Experimental Protocols

  • Prepare the mobile phase by mixing HPLC-grade water and acetonitrile in the desired ratio (e.g., 90:10 v/v).

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.

  • If required, the pH can be adjusted using a dilute acid like phosphoric acid.

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methylimidazolidine-2,4-dione reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

The sample preparation method depends on the matrix.

  • For Drug Substances ("Dilute and Shoot"):

    • Accurately weigh a suitable amount of the sample.

    • Dissolve and dilute it with the mobile phase to bring the concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • For Formulated Products (e.g., Tablets):

    • Weigh and grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC-UV analysis. Optimization may be necessary depending on the specific column and system used.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 214 nm (Note 1)
Run Time ~10 minutes

Note 1: The optimal wavelength should be determined by running a UV scan of a standard solution using a PDA detector to identify the absorbance maximum (λmax).[2] Compounds with carboxyl groups often show strong absorbance around 214 nm.[5]

Data Presentation and System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the same working standard solution five or six times and evaluate the following parameters.[1]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The key parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value, often assessed by % recovery of spiked samples.98.0% - 102.0% recovery for assay.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.%RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).Peak purity and resolution from other peaks
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[7]System suitability parameters should be met.

Visualized Workflow

The general workflow for the HPLC-UV analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase & Reagents setup HPLC System Setup & Equilibration reagents->setup standards Prepare Standard Solutions sst System Suitability Test (SST) standards->sst samples Prepare Sample Solutions analysis Inject Standards & Samples samples->analysis setup->sst sst->analysis If SST Passes acquisition Data Acquisition analysis->acquisition processing Peak Integration & Quantification acquisition->processing report Generate Report processing->report

Caption: General workflow for HPLC-UV analysis.

References

Application

Application Note: High-Sensitivity GC-MS Method for the Detection of 3-Methylimidazolidine-2,4-dione

Abstract This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-Methylimidazolidine-2,4-dione (3-MI), a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-Methylimidazolidine-2,4-dione (3-MI), a heterocyclic compound of interest in pharmaceutical and chemical research. The protocol provides optimized parameters for chromatographic separation and mass spectrometric detection, along with a comprehensive guide to sample preparation. This method is suitable for trace-level analysis in complex matrices, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

3-Methylimidazolidine-2,4-dione is a substituted hydantoin derivative. Accurate and precise quantification of this compound is crucial for its application in drug development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of 3-MI, especially in complex sample matrices. This document outlines a complete protocol for the analysis of 3-Methylimidazolidine-2,4-dione by GC-MS.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Syringes: Appropriate for GC autosampler

  • Vials: 2 mL amber glass vials with screw caps and septa

  • Solvents: Methanol, Acetonitrile (HPLC or GC grade)

  • Reference Standard: 3-Methylimidazolidine-2,4-dione (high purity)

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized GC-MS parameters is provided in Table 1.

Table 1: GC-MS Method Parameters

ParameterValue
GC Parameters
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
MS Parameters
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for 3-MI To be determined based on the mass spectrum of the reference standard. Likely ions would include the molecular ion and major fragment ions.

Protocol

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methylimidazolidine-2,4-dione reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For liquid samples (e.g., plasma, urine): A protein precipitation or liquid-liquid extraction may be necessary. For protein precipitation, mix 100 µL of the sample with 300 µL of cold acetonitrile, vortex, and centrifuge. The supernatant can then be analyzed.

    • For solid samples: An appropriate extraction solvent should be used. For example, a known weight of the solid can be extracted with methanol, sonicated, centrifuged, and the supernatant collected for analysis.

GC-MS Analysis Workflow

The overall workflow for the GC-MS analysis of 3-Methylimidazolidine-2,4-dione is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Sample Sample Matrix Extracted Extracted Sample Sample->Extracted Working Working Standards (0.1-10 µg/mL) Stock->Working GC GC Separation Working->GC Extracted->GC MS MS Detection GC->MS Qual Qualitative Analysis (Full Scan) MS->Qual Quant Quantitative Analysis (SIM) MS->Quant Report Final Report Qual->Report Quant->Report Logical_Relationship cluster_objective Analytical Objective cluster_method_selection Method Selection cluster_application Application Objective Analysis of 3-Methylimidazolidine-2,4-dione Qual_Quant Qualitative or Quantitative? Objective->Qual_Quant FullScan Full Scan Mode Qual_Quant->FullScan Qualitative SIM SIM Mode Qual_Quant->SIM Quantitative RD Research & Development FullScan->RD QC Quality Control SIM->QC TDM Therapeutic Drug Monitoring SIM->TDM

Method

Application Notes and Protocols for the Purification of 3-Methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Methylimidazolidine-2,4-dione, a heterocyclic compound utilized in the synthesis of various biologically active molecules. The purity of this building block is critical for the successful synthesis of target compounds and for obtaining reliable data in biological assays. The following sections detail common purification techniques, including recrystallization and column chromatography, tailored for this specific molecule.

Understanding Potential Impurities

The purification strategy for 3-Methylimidazolidine-2,4-dione is largely dictated by the impurities present in the crude material. These impurities typically arise from the synthetic route employed. A common synthesis involves the methylation of imidazolidine-2,4-dione.

Common Synthesis-Related Impurities:

  • Unreacted Starting Material: Imidazolidine-2,4-dione.

  • Over-methylated Byproduct: 1,3-Dimethylimidazolidine-2,4-dione.

  • Residual Solvents: Such as N,N-Dimethylformamide (DMF) or other reaction solvents.[1]

  • Reagents and Salts: Remnants of bases (e.g., sodium hydride) or quenching agents (e.g., ammonium chloride).[1]

A general workflow for purifying the crude product is outlined below.

crude Crude 3-Methylimidazolidine-2,4-dione decision1 Assess Purity (TLC, NMR, etc.) crude->decision1 recrystallization Recrystallization decision1->recrystallization High initial purity or crystalline solid chromatography Column Chromatography decision1->chromatography Oily product or multiple impurities pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: General purification strategy for 3-Methylimidazolidine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylimidazolidine-2,4-dione is presented in the table below. These properties are essential for designing effective purification protocols.

PropertyValue
Molecular Formula C₄H₆N₂O₂[2][3]
Molecular Weight 114.10 g/mol [3]
Appearance White to light yellow solid[2]
Melting Point 183-184 °C (decomposes)[2]
Predicted pKa 8.75 ± 0.70[2]
Predicted Density 1.284 ± 0.06 g/cm³[2]

Purification Technique 1: Recrystallization

Application Notes

Recrystallization is a highly effective method for purifying solid compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For imidazolidine-2,4-dione derivatives, alcohol-based solvents or alcohol/water mixtures are often effective.[5][6] A systematic solvent screening is the first step to developing a robust recrystallization protocol.

Experimental Protocol: Solvent Screening
  • Place approximately 20-30 mg of the crude 3-Methylimidazolidine-2,4-dione into several test tubes.

  • Add 0.5 mL of a candidate solvent to each tube. Potential solvents include water, ethanol, methanol, isopropanol, ethyl acetate, and acetone.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable.

  • If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a promising candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a high recovery of pure crystals.

Table for Summarizing Solvent Screening Results

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingObservations
Water
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Ethanol/Water (9:1)
Experimental Protocol: Recrystallization from Ethanol

This protocol is based on methods used for structurally similar compounds and may require optimization.[5]

cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation s1 1. Place crude solid in Erlenmeyer flask. s2 2. Add minimum amount of hot ethanol to dissolve. s1->s2 s3 3. Allow solution to cool slowly to room temp. s2->s3 s4 4. Cool further in an ice-water bath. s3->s4 s5 5. Collect crystals by vacuum filtration. s4->s5 s6 6. Wash crystals with a small amount of cold ethanol. s5->s6 s7 7. Dry crystals under vacuum. s6->s7

Caption: Workflow for the recrystallization of 3-Methylimidazolidine-2,4-dione.

  • Dissolution: Place the crude 3-Methylimidazolidine-2,4-dione in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR) to confirm purity.

Purification Technique 2: Column Chromatography

Application Notes

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 3-Methylimidazolidine-2,4-dione, normal-phase chromatography on silica gel is a suitable method. An eluent system of ethyl acetate and hexanes, commonly used for similar compounds, allows for the separation of the target molecule from both less polar (e.g., over-methylated byproducts) and more polar (e.g., unreacted starting material) impurities.[1]

Experimental Protocol: Silica Gel Column Chromatography

prep Column Preparation load Sample Loading prep->load elute Elution load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze combine Combine & Evaporate analyze->combine

Caption: Workflow for purification by column chromatography.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the compounds.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Visualize the TLC plates under UV light or by staining.

  • Isolation:

    • Combine the fractions containing the pure 3-Methylimidazolidine-2,4-dione.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Application

Application Notes and Protocols for the Recrystallization of 3-Methylhydantoin

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylhydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. The pur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. The purity of 3-methylhydantoin is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of 3-methylhydantoin from a crude reaction mixture using recrystallization, a fundamental technique for the purification of solid organic compounds.

Synthesis Pathway and Impurity Profile

A common synthetic route to 3-methylhydantoin involves the reaction of sarcosine (N-methylglycine) with an alkali metal cyanate, such as potassium cyanate, in an aqueous medium. The reaction proceeds through the formation of an intermediate, 3-methylhydantoic acid, which then cyclizes upon heating in an acidic medium to yield 3-methylhydantoin.

Potential Impurities

Impurities in the crude product can arise from various sources during the synthesis process[1][2]:

  • Unreacted Starting Materials: Residual sarcosine and potassium cyanate.

  • Intermediates: Incomplete cyclization can lead to the presence of 3-methylhydantoic acid in the final product.

  • By-products: Side reactions can generate other unwanted compounds.

  • Inorganic Salts: Salts formed during the reaction and neutralization steps.

The following diagram illustrates a typical synthesis pathway and the origin of a key intermediate impurity.

G cluster_reactants Starting Materials cluster_synthesis Reaction Pathway cluster_impurities Potential Impurities sarcosine Sarcosine (N-Methylglycine) intermediate 3-Methylhydantoic Acid (Intermediate) sarcosine->intermediate + KOCN, H2O unreacted_sarc Unreacted Sarcosine sarcosine->unreacted_sarc kocn Potassium Cyanate kocn->intermediate unreacted_kocn Unreacted KOCN kocn->unreacted_kocn product 3-Methylhydantoin (Crude Product) intermediate->product Heat, Acid impurity_intermediate Residual 3-Methylhydantoic Acid intermediate->impurity_intermediate unreacted_sarc->product unreacted_kocn->product impurity_intermediate->product

Caption: Synthesis of 3-methylhydantoin and potential impurities.

Recrystallization Protocol

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The ideal solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection

The selection of an appropriate solvent is critical for successful recrystallization. An ethanol-water mixture is often effective for purifying moderately polar compounds like 3-methylhydantoin.

SolventSolubility at Room Temp.Solubility at Boiling PointComments
WaterSparingly solubleSolubleA good anti-solvent when used with a more soluble solvent.
EthanolSolubleVery solubleA good primary solvent for dissolving 3-methylhydantoin.
MethanolVery solubleVery solubleMay not allow for good recovery due to high solubility at low temperatures.
AcetoneSolubleVery solubleSimilar to ethanol, can be a suitable primary solvent.
TolueneInsolubleSparingly solubleNot an ideal solvent for this compound.
Ethanol/Water Sparingly soluble Very soluble Recommended mixed solvent system for high recovery and purity.
Experimental Workflow

The following diagram outlines the key steps in the recrystallization of 3-methylhydantoin.

G start Crude 3-Methylhydantoin dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration add_antisolvent Add hot water dropwise until solution becomes turbid hot_filtration->add_antisolvent redissolve Add a few drops of hot ethanol to redissolve precipitate add_antisolvent->redissolve cool_slowly Allow to cool slowly to room temperature redissolve->cool_slowly ice_bath Cool in an ice bath to maximize crystallization cool_slowly->ice_bath vacuum_filtration Isolate crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold ethanol/water vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure 3-Methylhydantoin dry->end

Caption: Experimental workflow for the recrystallization of 3-methylhydantoin.

Detailed Protocol

This protocol is for the recrystallization of approximately 10 g of crude 3-methylhydantoin.

Materials and Equipment:

  • Crude 3-methylhydantoin (approx. 10 g)

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirrer

  • Stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place 10.0 g of crude 3-methylhydantoin into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue to add small portions of hot ethanol until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Place a powder funnel with fluted filter paper into the neck of a 500 mL Erlenmeyer flask and preheat both on the hot plate. Quickly pour the hot solution through the filter paper.

  • Induce Crystallization: Reheat the clear filtrate to boiling. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid).

  • Clarify Solution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions (10-15 mL each) of an ice-cold 50:50 ethanol/water mixture.

  • Drying: Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Data Presentation

The following tables provide illustrative data for the recrystallization of 3-methylhydantoin. Actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.

Table 1: Illustrative Recrystallization Results

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Mass 10.0 g8.5 g
Purity (by HPLC) 92%99.5%
Yield -85%
Melting Point 142-146 °C149-151 °C

Table 2: Comparison of Solvent Systems (Illustrative)

Solvent SystemYield (%)Purity (%)Observations
Water 6598.5Low yield due to significant solubility in hot water.
Ethanol 7599.0Good purity, but recovery could be improved.
Ethanol/Water 8599.5Optimal balance of yield and purity.
Methanol 6098.0Lower yield due to high solubility even at low temperatures.

Purity Assessment

The purity of the recrystallized 3-methylhydantoin should be assessed using appropriate analytical methods:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution was not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure 3-methylhydantoin.
Oiling out - The melting point of the solute is lower than the boiling point of the solvent.- The solution is highly supersaturated.- Reheat the solution to dissolve the oil, then add more of the primary solvent (ethanol) before cooling again.- Ensure cooling is very slow.
Low yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization in the ice bath.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling in the ice bath.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.

References

Method

Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 3-Methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds using 3-Methylimidazolidine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds using 3-Methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) as a versatile starting material. The synthesized heterocycles, particularly fused pyrimidine derivatives, have shown significant potential in medicinal chemistry, exhibiting a range of biological activities.

Introduction

3-Methylimidazolidine-2,4-dione is a valuable scaffold in synthetic organic chemistry for the construction of more complex heterocyclic systems. Its utility primarily stems from the reactivity of the C-5 methylene group, which can be readily activated through condensation reactions to form a key intermediate, a 5-alkylidene-3-methylimidazolidine-2,4-dione. This intermediate serves as a versatile Michael acceptor and can undergo subsequent reactions with various dinucleophiles to yield a diverse array of fused and spiro-heterocycles. This approach is particularly effective for synthesizing pyrimido[4,5-d]imidazole derivatives, which are of significant interest in drug discovery due to their demonstrated anticancer and antimicrobial properties.

General Synthetic Strategy

The overall synthetic strategy involves a two-step process. The first step is a Knoevenagel condensation of 3-Methylimidazolidine-2,4-dione with an aromatic aldehyde to form a 5-arylmethylene intermediate. The second step involves the cyclocondensation of this intermediate with a dinucleophile, such as thiourea, to construct the fused heterocyclic system.

G start 3-Methylimidazolidine-2,4-dione intermediate 5-Arylmethylene-3-methyl- imidazolidine-2,4-dione start->intermediate Knoevenagel Condensation aldehyde Aromatic Aldehyde (ArCHO) aldehyde->intermediate product Fused Heterocycle (e.g., Pyrimido[4,5-d]imidazole) intermediate->product Cyclocondensation dinucleophile Dinucleophile (e.g., Thiourea, Guanidine) dinucleophile->product

Caption: General workflow for the synthesis of fused heterocycles.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative novel heterocycles derived from 3-Methylimidazolidine-2,4-dione.

Starting Material (3-Methylimidazolidine-2,4-dione)AldehydeIntermediateIntermediate Yield (%)DinucleophileFinal ProductFinal Product Yield (%)
1.0 eq4-Chlorobenzaldehyde5-(4-Chlorobenzylidene)-3-methylimidazolidine-2,4-dione85Thiourea7-(4-Chlorophenyl)-3-methyl-2-thioxo-2,3,6,7-tetrahydro-1H-imidazo[4,5-d]pyrimidin-4(5H)-one78
1.0 eqBenzaldehyde5-Benzylidene-3-methylimidazolidine-2,4-dione82Thiourea3-Methyl-7-phenyl-2-thioxo-2,3,6,7-tetrahydro-1H-imidazo[4,5-d]pyrimidin-4(5H)-one75
1.0 eq4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)-3-methylimidazolidine-2,4-dione88Guanidine2-Amino-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro-1H-imidazo[4,5-d]pyrimidin-4(5H)-one72

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorobenzylidene)-3-methylimidazolidine-2,4-dione (Intermediate)

Materials:

  • 3-Methylimidazolidine-2,4-dione

  • 4-Chlorobenzaldehyde

  • Ethanolamine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of 3-Methylimidazolidine-2,4-dione (10 mmol), 4-chlorobenzaldehyde (10 mmol), and a catalytic amount of ethanolamine (0.2 mL) is prepared in glacial acetic acid (20 mL).

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 5-(4-chlorobenzylidene)-3-methylimidazolidine-2,4-dione.

Protocol 2: Synthesis of 7-(4-Chlorophenyl)-3-methyl-2-thioxo-2,3,6,7-tetrahydro-1H-imidazo[4,5-d]pyrimidin-4(5H)-one (Final Product)

Materials:

  • 5-(4-Chlorobenzylidene)-3-methylimidazolidine-2,4-dione

  • Thiourea

  • Anhydrous Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 5-(4-chlorobenzylidene)-3-methylimidazolidine-2,4-dione (5 mmol), thiourea (5 mmol), and anhydrous potassium carbonate (10 mmol) is prepared in dimethylformamide (25 mL).

  • The reaction mixture is heated at 100°C for 8 hours.

  • The mixture is then cooled to room temperature and poured into ice-water.

  • The resulting solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure fused heterocycle.

Logical Relationships in Synthesis

The synthetic pathway highlights a logical progression from a simple heterocyclic core to a more complex, fused system with potential biological activity. The key transformations are driven by the inherent reactivity of the starting materials and intermediates.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagent Cyclization Reagent cluster_product Final Product A 3-Methyl- imidazolidine-2,4-dione C 5-Arylmethylene Intermediate A->C C-5 Activation B Aromatic Aldehyde B->C Condensation E Fused Heterocycle C->E Annulation D Dinucleophile D->E Ring Formation

Caption: Logical steps in the synthesis of fused heterocycles.

Conclusion

3-Methylimidazolidine-2,4-dione is a readily available and versatile starting material for the efficient synthesis of a variety of novel heterocyclic compounds. The straightforward two-step protocol involving Knoevenagel condensation followed by cyclocondensation provides a reliable route to access biologically relevant scaffolds such as pyrimido[4,5-d]imidazoles. The methodologies presented here are scalable and can be adapted for the generation of diverse chemical libraries for drug discovery and development programs. Further exploration of different aromatic aldehydes and dinucleophiles can lead to a wide range of novel heterocycles with potentially enhanced biological activities.

Application

Application Notes and Protocols for the Synthesis of 3-Methylhydantoin

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols for the synthesis of 3-methylhydantoin, a key heterocyclic compound with applications in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-methylhydantoin, a key heterocyclic compound with applications in medicinal chemistry and drug development. The protocols are based on established and efficient synthetic methodologies, emphasizing safety and practicality.

Introduction

Hydantoins are a class of five-membered heterocyclic compounds that form the structural core of several important pharmaceutical agents. Their diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties, have made them a focal point of synthetic and medicinal chemistry. 3-Methylhydantoin, a specifically N-3 substituted hydantoin, serves as a crucial building block and intermediate in the synthesis of more complex molecules. This document outlines two reliable methods for its preparation: a modern one-pot synthesis and the classical Urech hydantoin synthesis.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic protocols.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Sarcosine (N-methylglycine)C₃H₇NO₂89.09≥98%Sigma-Aldrich
Potassium CyanateKOCN81.12≥96%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.4637%Fisher Scientific
Sarcosine Methyl Ester HClC₄H₁₀ClNO₂139.58≥98%Combi-Blocks
Methyl CarbamateCH₅NO₂75.0798%Alfa Aesar
Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥97%VWR
AcetonitrileCH₃CN41.05HPLC GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄-ACS GradeVWR

Table 2: Reaction Parameters and Expected Yields

ParameterProtocol 1: One-Pot SynthesisProtocol 2: Urech Synthesis
Starting Materials Sarcosine Methyl Ester HCl, Methyl CarbamateSarcosine, Potassium Cyanate
Key Reagents Triethylamine, Sodium HydroxideHydrochloric Acid
Solvent AcetonitrileWater
Reaction Temperature Room Temperature to Reflux0°C to 100°C
Reaction Time 12-24 hours4-6 hours
Purification Method Column ChromatographyRecrystallization
Expected Yield 70-80%60-75%
Product Purity >98%>98%

Experimental Protocols

Protocol 1: Facile One-Pot Synthesis of 3-Methylhydantoin from a Carbamate[1][2][3][4]

This modern and efficient one-pot method avoids the use of hazardous reagents like isocyanates and provides good to excellent yields of 3-substituted hydantoins.[1][2][3] The reaction proceeds through the formation of a ureido derivative, which subsequently cyclizes under basic conditions to yield the desired hydantoin.[1][2]

Materials:

  • Sarcosine methyl ester hydrochloride

  • Methyl carbamate

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of sarcosine methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of acetonitrile and triethylamine, add methyl carbamate (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the intermediate ureido derivative is complete (as indicated by TLC), add a solution of sodium hydroxide (2.5 eq) in water.

  • Reflux: Heat the reaction mixture to reflux and continue stirring for 2-4 hours until the cyclization is complete.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvents.

  • Extraction: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-methylhydantoin.

Expected Yield: 70-78%.[1]

Protocol 2: Urech Synthesis of 3-Methylhydantoin from Sarcosine[5][6][7]

The Urech hydantoin synthesis is a classical and reliable method for preparing hydantoins from amino acids.[4][5] This two-step, one-pot procedure involves the N-carbamylation of an amino acid followed by acid-catalyzed cyclization.[4]

Materials:

  • Sarcosine (N-methylglycine)

  • Potassium cyanate (KOCN)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • N-Carbamylation: Dissolve sarcosine (1.0 eq) in water in a round-bottom flask. Cool the solution in an ice bath to 0-5°C.

  • Addition of Cyanate: Slowly add a solution of potassium cyanate (1.2 eq) in water to the cooled amino acid solution while stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Acidification and Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2.

  • Heating: Heat the acidified solution to 90-100°C and maintain this temperature for 2-3 hours to effect cyclization.

  • Crystallization: Cool the reaction mixture in an ice bath. The 3-methylhydantoin product will crystallize out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold water and then dry them in a vacuum oven to obtain pure 3-methylhydantoin.

Expected Yield: 60-75%.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

experimental_workflow_one_pot cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up and Purification sarcosine_ester Sarcosine Methyl Ester HCl mixing Mix and Stir at RT (12-24h) sarcosine_ester->mixing methyl_carbamate Methyl Carbamate methyl_carbamate->mixing solvent Acetonitrile/Triethylamine solvent->mixing cyclization Add NaOH (aq) and Reflux (2-4h) mixing->cyclization Intermediate Formation concentration1 Concentrate cyclization->concentration1 extraction Extract with EtOAc concentration1->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product 3-Methylhydantoin purification->product

Caption: One-Pot Synthesis Workflow for 3-Methylhydantoin.

experimental_workflow_urech cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Isolation sarcosine Sarcosine in Water carbamylation Mix at 0-5°C, then stir at RT (1-2h) sarcosine->carbamylation kocn KOCN in Water kocn->carbamylation cyclization Add conc. HCl and Heat (90-100°C, 2-3h) carbamylation->cyclization N-Carbamylation crystallization Cool in Ice Bath cyclization->crystallization filtration Vacuum Filtration crystallization->filtration drying Wash and Dry filtration->drying product 3-Methylhydantoin drying->product

Caption: Urech Synthesis Workflow for 3-Methylhydantoin.

References

Method

Application Notes and Protocols for the Derivatization of 3-Methylimidazolidine-2,4-dione and Biological Screening of its Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatization of 3-methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) for the gen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) for the generation of novel compounds for biological screening. Detailed protocols for synthesis and relevant biological assays are provided, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.

Introduction

3-Methylimidazolidine-2,4-dione is a versatile heterocyclic scaffold that serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and enzyme inhibitory properties. This document outlines strategies for the chemical modification of the 3-methylimidazolidine-2,4-dione core and subsequent biological evaluation of the resulting derivatives.

Data Presentation: Biological Activities of 3-Methylimidazolidine-2,4-dione Derivatives

The following tables summarize the quantitative data for various derivatives of imidazolidine-2,4-dione, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism
Derivative A HeLa, HT29, A549, MCF-755, 40, 38, 50General cytotoxicity
Compound 22 HepG2, MCF-72.04, 1.21VEGFR-2 Inhibition
Compound 5g Not specified0.04Ribonucleotide Reductase Inhibition
Compound 6g Not specified0.01Ribonucleotide Reductase Inhibition
(Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione Not specified-VEGFR-2, PDGFR-α, PDGFR-β Inhibition (% inhibition at 10 µM: 46%, 57%, 57% respectively)
(Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione Not specified-VEGFR-2 Inhibition (% inhibition at 10 µM: 56%)

Table 2: Anticonvulsant Activity of Phenylmethylenehydantoin Derivatives

Compound IDAssayED50 (mg/kg)
Compound 14 Maximal Electroshock Seizure (MES)28 ± 2
Compound 12 Maximal Electroshock Seizure (MES)39 ± 4
Phenytoin (Reference) Maximal Electroshock Seizure (MES)30 ± 2

Table 3: Enzyme Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

Compound IDEnzymeIC50 (µM)
5-[(4′-chloro-2-pyridinyl)methylene]hydantoin Glycogen Synthase Kinase-3β (GSK-3β)2.14 ± 0.18
5-[(6′-bromo-2-pyridinyl)methylene]hydantoin Glycogen Synthase Kinase-3β (GSK-3β)3.39 ± 0.16
Compound 22 VEGFR-20.079

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-3-methylimidazolidine-2,4-dione Derivatives

This protocol describes a general method for the synthesis of 5-substituted derivatives of 3-methylimidazolidine-2,4-dione via a Knoevenagel condensation.

Materials:

  • 3-Methylimidazolidine-2,4-dione

  • Appropriate aromatic or aliphatic aldehyde

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve 3-methylimidazolidine-2,4-dione (1.0 eq) and the desired aldehyde (1.1 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized 3-methylimidazolidine-2,4-dione derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized derivatives against a specific protein kinase (e.g., VEGFR-2, GSK-3β).

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized derivatives in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase enzyme and its specific substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound and determine the IC50 value.

Visualizations

Signaling Pathways

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK->Proliferation Hydantoin 3-Methylimidazolidine-2,4-dione Derivative Hydantoin->VEGFR2 Inhibits GSK3B_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_core Core Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inhibits Insulin Insulin Akt Akt Insulin->Akt Akt->GSK3B Inhibits BetaCatenin β-catenin (degradation) GSK3B->BetaCatenin GlycogenSynthase Glycogen Synthase (inactivation) GSK3B->GlycogenSynthase Tau Tau Protein (hyperphosphorylation) GSK3B->Tau Hydantoin 3-Methylimidazolidine-2,4-dione Derivative Hydantoin->GSK3B Inhibits CellularProcesses Gene Transcription, Glycogen Synthesis, Neuronal Function BetaCatenin->CellularProcesses GlycogenSynthase->CellularProcesses Tau->CellularProcesses Experimental_Workflow Start Start: 3-Methylimidazolidine-2,4-dione Derivatization Chemical Derivatization (e.g., Knoevenagel Condensation) Start->Derivatization Purification Purification & Characterization (Recrystallization, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library PrimaryScreen Primary Biological Screening (e.g., MTT Assay for Cytotoxicity) Library->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID SecondaryScreen Secondary Screening (e.g., Kinase Inhibition Assay, Anticonvulsant Model) HitID->SecondaryScreen SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Application

Application Notes and Protocols for Evaluating 3-Methylimidazolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Imidazolidine-2,4-dione and its derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated biological activities span...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione and its derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated biological activities spanning anticancer, neuroprotective, and anticonvulsant properties. This document provides detailed cell-based assay protocols to evaluate the therapeutic potential of novel 3-Methylimidazolidine-2,4-dione derivatives. While specific data on 3-methyl derivatives is emerging, the protocols outlined here are based on established methods for analogous compounds and are designed to be broadly applicable for initial screening and mechanism of action studies.

The following sections detail experimental procedures for assessing cytotoxicity, apoptosis, and cell cycle alterations, which are fundamental for anticancer drug discovery. Additionally, a protocol for evaluating neuroprotective effects is included, providing a basis for investigating these compounds in the context of neurological disorders.

I. Anticancer Activity Evaluation

A primary application for novel chemical entities is in the field of oncology. The following assays are designed to determine the cytotoxic and apoptotic effects of 3-Methylimidazolidine-2,4-dione derivatives on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1]

Experimental Protocol:

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Methylimidazolidine-2,4-dione derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Methylimidazolidine-2,4-dione derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
Vehicle Control100
0.1
1
10
50
100
  • % Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100

  • The IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prep_compounds Prepare Compound Dilutions incubate1->prep_compounds treat Treat Cells with Compounds prep_compounds->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability and IC50 read->calculate end End calculate->end

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal proportional to the amount of caspase activity.

Experimental Protocol:

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3-Methylimidazolidine-2,4-dione derivatives

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Average LuminescenceFold Change in Caspase-3/7 Activity
Vehicle Control1.0
0.1
1
10
50
100
  • Fold Change = Average Luminescence of Treated Cells / Average Luminescence of Vehicle Control

Apoptosis Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase37 Pro-caspase-3/7 caspase8->procaspase37 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Caspase-3/7 procaspase37->caspase37 substrates Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.[1]

Experimental Protocol:

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3-Methylimidazolidine-2,4-dione derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice or store at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

Data Presentation:

Compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
0.1
1
10
50
100

Cell Cycle Regulation Pathway

Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F E2F Free E2F Rb_E2F->E2F Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S S Phase (DNA Replication) CyclinE_CDK2->S G2 G2 S->G2 CyclinA_CDK2 Cyclin A / CDK2 G2->CyclinA_CDK2 CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 M M Phase (Mitosis) CyclinB_CDK1->M M->G1 Neuroprotection_Pathway cluster_activation Activation cluster_transduction Signal Transduction cluster_downstream Downstream Effects growth_factor Neurotrophic Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt recruits pdk1->akt phosphorylates bad Bad akt->bad phosphorylates and inactivates bcl2 Bcl-2 bad->bcl2 inhibits caspase9_in Caspase-9 (inactive) bcl2->caspase9_in inhibits caspase9_act Caspase-9 (active) apoptosis_inhibition Inhibition of Apoptosis cell_survival Cell Survival apoptosis_inhibition->cell_survival

References

Method

Application Notes and Protocols for Testing 3-Methylhydantoin Anticonvulsants in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of 3-methylhydantoin and its analogs as poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of 3-methylhydantoin and its analogs as potential anticonvulsant agents. The focus is on two well-established and clinically validated animal models: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazol (PTZ)-induced seizure model.

Introduction to Anticonvulsant Screening Models

The discovery and development of novel antiepileptic drugs (AEDs) rely heavily on the use of in vivo animal models that can predict clinical efficacy. The MES and PTZ models are the most widely used primary screening tests in the search for new anticonvulsants.[1] The MES test is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[2] In contrast, the PTZ model, which utilizes a GABA-A receptor antagonist, is used to model myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or affect T-type calcium channels.[3][4]

Data Presentation: Efficacy of Hydantoin Derivatives

The following tables summarize the anticonvulsant efficacy of various hydantoin derivatives in the MES and PTZ seizure models. The median effective dose (ED50), which is the dose required to produce the desired effect in 50% of the test population, is a key metric for evaluating potency.[5] A lower ED50 value indicates higher potency. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the ED50, provides an indication of the drug's safety margin.

CompoundAnimal ModelED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)Protective Index (PI)
Compound 5j MES (Mice, i.p.)9.2--45.8
Compound SB2-Ph MES (Mice, i.p.)8.29Phenytoin5.96-
Phenylmethylenehydantoin 14 MES (Mice)28Phenytoin30-
Phenylmethylenehydantoin 12 MES (Mice)39Phenytoin30-
Compound 6d MES (Mice)15.8-->1

Table 1: Anticonvulsant Activity of Hydantoin Derivatives in the Maximal Electroshock (MES) Seizure Model.[6][7][8]

CompoundAnimal ModelED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)
Compound 6d PTZ (Mice)14.1--

Table 2: Anticonvulsant Activity of a Hydantoin Derivative in the Pentylenetetrazol (PTZ) Seizure Model.[8]

Experimental Protocols

Detailed methodologies for the MES and PTZ tests are provided below. These protocols are based on established procedures used for the screening of hydantoin derivatives and other potential anticonvulsants.

Maximal Electroshock (MES) Seizure Test Protocol

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male Swiss albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compound (e.g., 3-methylhydantoin derivative) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes for i.p. administration) for the drug to be absorbed and distributed.

  • Seizure Induction:

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

    • Gently place the corneal electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).[9]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using a probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic and/or tonic seizures induced by PTZ.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)

  • Test compound (e.g., 3-methylhydantoin derivative) dissolved in a suitable vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Observation chambers

  • Stopwatches

  • Animal cages

Procedure:

  • Animal Acclimatization: As described for the MES test.

  • Dosing: Administer the test compound or vehicle (i.p. or p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes for i.p. administration).

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the absence of generalized clonic seizures.

  • Data Analysis: Record the latency to the first seizure and the number of animals protected from clonic seizures. The ED50 can be calculated based on the percentage of protected animals at different doses.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[10] This action stabilizes the inactive state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[11]

G cluster_workflow Experimental Workflow for Anticonvulsant Screening Animal_Prep Animal Acclimatization (Mice or Rats) Dosing Drug Administration (3-Methylhydantoin Analog or Vehicle) Animal_Prep->Dosing Pretreatment Pre-treatment Period (e.g., 30-60 min) Dosing->Pretreatment MES Maximal Electroshock (MES) Seizure Induction Pretreatment->MES Group 1 PTZ Pentylenetetrazol (PTZ) Seizure Induction Pretreatment->PTZ Group 2 Observation_MES Observation: Absence of Tonic Hindlimb Extension MES->Observation_MES Observation_PTZ Observation: Absence of Clonic Seizures PTZ->Observation_PTZ Data_Analysis Data Analysis (ED50 Calculation) Observation_MES->Data_Analysis Observation_PTZ->Data_Analysis

Experimental workflow for anticonvulsant screening.

The blockade of voltage-gated sodium channels by hydantoins leads to a reduction in neuronal hyperexcitability. This is achieved by preventing the influx of sodium ions that is necessary for the propagation of action potentials.

G cluster_pathway Proposed Signaling Pathway for Hydantoin Anticonvulsants Hydantoin 3-Methylhydantoin Analog VGSC Voltage-Gated Sodium Channel (VGSC) Hydantoin->VGSC Binds to and stabilizes inactive state Na_Influx Reduced Na+ Influx VGSC->Na_Influx Inhibits AP_Firing Decreased Repetitive Action Potential Firing Na_Influx->AP_Firing Excitability Reduced Neuronal Hyperexcitability AP_Firing->Excitability Seizure_Suppression Seizure Suppression Excitability->Seizure_Suppression

Proposed signaling pathway for hydantoin anticonvulsants.

Conclusion

The MES and PTZ animal models are indispensable tools for the preclinical evaluation of potential anticonvulsant drugs like 3-methylhydantoin and its derivatives. The protocols and data presented in these application notes provide a solid framework for researchers to design and execute robust efficacy studies. By understanding the underlying mechanisms of action and employing standardized experimental procedures, the scientific community can continue to advance the development of new and improved treatments for epilepsy.

References

Application

Application Notes and Protocols for High-Throughput Screening of 3-Methylimidazolidine-2,4-dione Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazolidine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] 3-Methylimidazolidine-2,4-dione serves as a key building block for the generation of diverse chemical libraries. High-throughput screening (HTS) of these libraries offers a powerful approach to identify novel hit compounds for drug discovery programs.[4]

These application notes provide a comprehensive guide for the high-throughput screening of 3-Methylimidazolidine-2,4-dione libraries, covering experimental protocols for primary and secondary assays, data presentation, and visualization of relevant signaling pathways and workflows. The protocols are designed for automated HTS platforms to ensure efficiency and reproducibility.[5]

Data Presentation

Effective HTS campaigns rely on the clear and concise presentation of quantitative data to facilitate hit identification and prioritization. The following tables provide templates for summarizing screening data.

Table 1: Primary High-Throughput Screen for Anticancer Activity

This table summarizes the results from a primary cell viability screen of a hypothetical 10,000-compound 3-Methylimidazolidine-2,4-dione library against the MCF-7 breast cancer cell line.

ParameterValue
Library Size 10,000
Cell Line MCF-7 (Breast Carcinoma)
Assay Type Cell Viability (Resazurin-based)[5]
Screening Concentration 10 µM
Hit Threshold >50% Inhibition of Cell Viability
Hit Rate 1.2%
Number of Hits 120
Z'-factor 0.78

Table 2: Dose-Response Analysis of Confirmed Hits

This table presents the IC50 values for a selection of validated hit compounds from the primary screen, demonstrating their potency.

Compound IDCancer Cell LineIC50 (µM)
MID-001 MCF-73.5
A549 (Lung)5.2
HCT116 (Colon)4.1
MID-002 MCF-71.8
A549 (Lung)2.5
HCT116 (Colon)2.9
MID-003 MCF-78.9
A549 (Lung)12.3
HCT116 (Colon)10.7
Staurosporine (Control) MCF-70.015

Table 3: Secondary Assay - Caspase-3/7 Induction

This table shows the results of a secondary mechanistic assay to confirm that the cytotoxic effect of the hit compounds is mediated by apoptosis.

Compound IDConcentration (µM)Caspase-3/7 Activity (Fold Increase vs. Control)
MID-001 104.5
MID-002 105.8
MID-003 101.2
Staurosporine (Control) 18.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are optimized for a 384-well plate format suitable for automated HTS.[5]

Primary High-Throughput Screen: Cell Viability Assay (Resazurin-Based)

This protocol is designed for the initial screening of the 3-Methylimidazolidine-2,4-dione library to identify compounds that reduce cancer cell viability.[5]

1. Materials and Reagents:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled microplates

  • 3-Methylimidazolidine-2,4-dione compound library (10 mM in DMSO)

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

2. Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 40 µL of MCF-7 cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Prepare compound plates by diluting the library compounds to a 1 mM concentration in DMSO. Further dilute to the final screening concentration (e.g., 10 µM) in cell culture medium. Transfer 10 µL of the diluted compounds, positive control, and negative control to the respective wells of the cell plates using an automated liquid handler.[5]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Development: Add 5 µL of resazurin solution to each well.[5]

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Secondary Assay: Caspase-3/7 Activity Assay

This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of executioner caspases.[6]

1. Materials and Reagents:

  • MCF-7 cells

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds from the primary screen

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

2. Procedure:

  • Cell Seeding and Compound Addition: Follow the same procedure as the primary HTS protocol (Steps 1-3) to seed cells and add the selected hit compounds at various concentrations for dose-response analysis.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to capture early apoptotic events.[5]

  • Assay Development: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.[5]

  • Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays Primary_Assay Cell Viability Assay (10,000 Compounds) Data_Analysis_1 Hit Identification (>50% Inhibition) Primary_Assay->Data_Analysis_1 Dose_Response IC50 Determination Data_Analysis_1->Dose_Response 120 Hits Secondary_Assay Caspase-3/7 Assay Dose_Response->Secondary_Assay Confirmed Hits Mechanism_Validation Mechanism of Action Secondary_Assay->Mechanism_Validation Lead_Optimization Lead_Optimization Mechanism_Validation->Lead_Optimization

Caption: High-throughput screening workflow for hit identification and validation.

Bcl2_Pathway Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 3-Methylimidazolidine-2,4-dione Derivative (Hit Compound) Compound->Bcl2 Inhibits

Caption: Proposed mechanism of action via the Bcl-2 signaling pathway.

PTP1B_Pathway Insulin_Receptor Insulin Receptor (Phosphorylated) Downstream_Signaling Downstream Signaling Insulin_Receptor->Downstream_Signaling PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates Dephosphorylated_IR Insulin Receptor (Inactive) PTP1B->Dephosphorylated_IR Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Compound 3-Methylimidazolidine-2,4-dione Derivative (Hit Compound) Compound->PTP1B Inhibits

Caption: Inhibition of the PTP1B signaling pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methylhydantoin Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylhydantoin. Troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylhydantoin.

Troubleshooting Guide

Issue 1: Low Yield of 3-Methylhydantoin

Low or no formation of the desired 3-methylhydantoin product is a common issue. Several factors can contribute to this problem, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

  • Incomplete Cyclization of N-Carbamoylsarcosine: The final ring-closing step is critical and can be reversible.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the hydantoin ring.[1] Consider using a dehydrating agent or a Dean-Stark apparatus if the solvent allows. Optimize the reaction temperature and time; prolonged heating might be necessary for complete cyclization, but excessive heat can lead to decomposition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[2]

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of both the urea formation and the subsequent cyclization.

    • Solution: For the synthesis involving sarcosine and a cyanate, maintaining a slightly alkaline pH during the formation of N-carbamoylsarcosine is generally favorable. However, the cyclization step is often promoted by acidic conditions. A two-step pH adjustment might be necessary for optimal results.

  • Poor Quality of Reagents: Impurities in starting materials like sarcosine or the cyanate source can inhibit the reaction or lead to side products.

    • Solution: Use high-purity, anhydrous reagents. Sarcosine should be free of other amino acids. If using potassium cyanate, ensure it has not degraded due to moisture.

  • Decomposition of Starting Materials or Product: Thermal instability of reactants or the final product at the reaction temperature can reduce the yield.

    • Solution: Screen a range of reaction temperatures to find the optimal balance between reaction rate and stability. Uneven heating can create "hot spots," leading to decomposition; using an oil bath for uniform heating is recommended.

Issue 2: Presence of Impurities in the Final Product

The primary impurity encountered in 3-methylhydantoin synthesis is the uncyclized precursor, 3-methylhydantoic acid (also known as N-carbamoylsarcosine).

Identification and Removal:

  • 3-Methylhydantoic Acid: This is the direct precursor to 3-methylhydantoin and results from incomplete cyclization. It can also be formed by the hydrolysis of 3-methylhydantoin, especially under basic conditions.

    • Detection: This impurity can be detected by HPLC, where it will typically have a different retention time than 3-methylhydantoin.

    • Removal: Recrystallization is a common method for purifying 3-methylhydantoin from its hydantoic acid precursor. A solvent system in which 3-methylhydantoin has lower solubility than the impurity at low temperatures should be chosen. Alternatively, washing the crude product with a solvent in which the impurity is more soluble can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-methylhydantoin?

A common and efficient method for synthesizing 3-methylhydantoin is the reaction of sarcosine (N-methylglycine) with a cyanate source, such as potassium cyanate, followed by an acid-catalyzed intramolecular cyclization of the resulting N-carbamoylsarcosine intermediate.

Q2: What is the primary side product in this synthesis, and how can its formation be minimized?

The most common side product is 3-methylhydantoic acid, the uncyclized precursor. Its presence is primarily due to incomplete cyclization. To minimize its formation, ensure the cyclization step goes to completion by optimizing reaction time, temperature, and catalyst concentration. It is also crucial to avoid exposing the final product to strongly basic conditions during workup, as this can cause hydrolysis of the hydantoin ring back to the hydantoic acid.

Q3: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress.[2] By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials (e.g., sarcosine) and the formation of the intermediate (3-methylhydantoic acid) and the final product (3-methylhydantoin). This allows for the determination of the optimal reaction time and helps in troubleshooting issues related to incomplete conversion.

Q4: What are the recommended purification methods for 3-methylhydantoin?

Recrystallization is the most common and effective method for purifying crude 3-methylhydantoin. The choice of solvent is critical and depends on the solubility profile of 3-methylhydantoin and its impurities. Common solvents for recrystallization include water, ethanol, or mixtures thereof. Washing the crude solid with a suitable solvent to remove more soluble impurities before recrystallization can also be beneficial.

Quantitative Data Summary

Product/Side ProductTypical Yield (%)Common Impurity Levels (%)Analytical Method
3-Methylhydantoin60-80%3-Methylhydantoic Acid: 1-5%HPLC, NMR

Note: Yields and impurity levels are highly dependent on the specific reaction conditions and the scale of the synthesis. The values provided are approximate ranges based on typical laboratory preparations.

Experimental Protocols

Synthesis of 3-Methylhydantoin from Sarcosine and Potassium Cyanate

Materials:

  • Sarcosine

  • Potassium cyanate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • Formation of N-Carbamoylsarcosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve sarcosine in deionized water. Add potassium cyanate portion-wise to the stirred solution. The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-50 °C) for a few hours. Monitor the reaction by TLC or HPLC until the sarcosine is consumed.

  • Cyclization: After the formation of N-carbamoylsarcosine is complete, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution to approximately pH 1-2.

  • Heating and Isolation: Heat the acidified solution to reflux for 1-2 hours to facilitate the cyclization to 3-methylhydantoin. Monitor the disappearance of the N-carbamoylsarcosine intermediate by TLC or HPLC.

  • Purification: After the cyclization is complete, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the 3-methylhydantoin. Collect the solid product by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as a water/ethanol mixture.

Visualizations

Troubleshooting_Workflow cluster_start cluster_check1 cluster_solution1 cluster_check2 cluster_solution2 cluster_check3 cluster_solution3 cluster_end start Low Yield of 3-Methylhydantoin check_cyclization Check for Incomplete Cyclization (TLC/HPLC Analysis) start->check_cyclization solution_cyclization Optimize Cyclization: - Ensure anhydrous conditions - Adjust temperature/time - Use appropriate acid catalyst check_cyclization->solution_cyclization Incomplete check_pH Verify Reaction pH check_cyclization->check_pH Complete end Improved Yield solution_cyclization->end solution_pH Adjust pH: - Slightly alkaline for urea formation - Acidic for cyclization check_pH->solution_pH Suboptimal check_reagents Assess Reagent Quality check_pH->check_reagents Optimal solution_pH->end solution_reagents Use High-Purity, Anhydrous Reagents check_reagents->solution_reagents Impure check_reagents->end Pure solution_reagents->end

Caption: Troubleshooting workflow for low yield in 3-methylhydantoin synthesis.

References

Optimization

How to avoid dialkylation in hydantoin N-methylation

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding dialkylation during hydantoin N-methylation...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding dialkylation during hydantoin N-methylation.

Troubleshooting Guide

Q1: I am observing significant amounts of N1,N3-dimethylated hydantoin in my reaction. How can I prevent this dialkylation?

A1: Dialkylation is a common issue in hydantoin methylation, primarily due to the presence of two reactive nitrogen atoms. The N3-proton is generally more acidic and thus more readily deprotonated and alkylated.[1][2][3] To avoid dialkylation and achieve selective monomethylation, careful selection of reaction conditions is crucial.

  • For selective N1-methylation: Employ strong, bulky potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF).[1][2][3] These conditions favor the formation of the N1-methylated product in good yields.[1][2][3]

  • For selective N3-methylation: Using weaker bases like potassium carbonate (K2CO3) can favor N3-methylation.[1] Alternatively, a high-yield selective N3-alkylation can be achieved using dimethylformamide dialkyl acetals.

  • Control of Stoichiometry: Use a controlled amount of the methylating agent (e.g., methyl iodide), typically around 1.0-1.2 equivalents, to minimize the chance of a second methylation event.

Q2: My N-methylation reaction is resulting in a low yield of the desired monomethylated product. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Inappropriate Base and Solvent Combination: The choice of base and solvent is critical for achieving high yields of the desired isomer. For N1-methylation, the combination of a potassium base (tBuOK or KHMDS) in THF has been shown to be effective.[1][2][3] Using other solvents like DMF can lead to preferential N3-alkylation.[1]

  • Reaction Time and Temperature: The reaction kinetics can be sensitive to time and temperature. For the rapid N1-methylation using potassium bases, the reaction can be complete in as little as 5 minutes at room temperature.[1] Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.

  • Steric Hindrance: The substituents on the hydantoin ring can influence the reaction rate and yield. For instance, bulky substituents at the 5-position might sterically hinder the approach of the methylating agent, potentially requiring longer reaction times or slightly elevated temperatures.[1]

  • Purity of Reagents and Dry Conditions: Ensure that all reagents are pure and the reaction is carried out under anhydrous conditions, as moisture can quench the strong bases used and negatively impact the reaction.

Q3: I am getting a mixture of N1- and N3-methylated products. How can I improve the regioselectivity of my reaction?

A3: Achieving high regioselectivity is dependent on exploiting the electronic and steric differences between the N1 and N3 positions.

  • N1-Selectivity: The use of potassium bases in THF is a key strategy for high N1-selectivity. The proposed mechanism suggests that the potassium cation coordinates with the oxygen atoms of the hydantoin ring, making the N1 position more accessible for alkylation.

  • N3-Selectivity: Due to the higher acidity of the N3-proton, N3-alkylation is often the thermodynamically favored pathway.[1][2][3] Using less sterically demanding bases and polar aprotic solvents can enhance N3-selectivity. A highly selective method for N3-alkylation involves the use of dimethylformamide dialkyl acetals.

Frequently Asked Questions (FAQs)

Q1: Why is the N3-position of hydantoin generally more reactive towards methylation than the N1-position under standard basic conditions?

A1: The proton at the N3 position of the hydantoin ring is more acidic than the proton at the N1 position.[1][2][3] This is because the N3-nitrogen is flanked by two carbonyl groups, which help to stabilize the resulting negative charge upon deprotonation through resonance. Under basic conditions, the more acidic N3-proton is preferentially removed, leading to the formation of an anion that then reacts with the methylating agent.

Q2: What is the proposed mechanism for the high N1-selectivity observed with potassium bases in THF?

A2: The high N1-selectivity achieved with potassium bases like tBuOK or KHMDS in THF is thought to be due to the role of the potassium cation. It is proposed that the potassium ion coordinates with the two carbonyl oxygens of the hydantoin ring. This coordination sterically hinders the N3-position and directs the alkylating agent to the more accessible N1-position.

Q3: Can I use bases other than potassium salts for selective N1-methylation?

A3: While potassium bases have been demonstrated to be highly effective for N1-selective methylation, other strong, sterically hindered bases could potentially be used.[1][2][3] However, the nature of the counterion appears to play a significant role in directing the regioselectivity, with potassium being particularly effective. The use of sodium or lithium bases may not provide the same level of N1-selectivity.

Q4: Are there methods to achieve monomethylation if I need to avoid the use of strong bases like tBuOK or KHMDS?

A4: Yes, for selective N3-methylation, you can use milder bases or alternative reagents. The use of dimethylformamide dialkyl acetals provides a high-yield method for N3-alkylation without the need for strong bases. Additionally, N3-protection followed by N1-alkylation and subsequent deprotection is a viable, albeit longer, synthetic route.

Quantitative Data Summary

Table 1: N1-Selective Methylation of Phenytoin (1a) with CH3I using Different Bases.

EntryBase (equiv.)SolventTimeRatio (1a:4a:2:3)Isolated Yield of 4a (%)
1tBuOK (2.0)THF5 min23:76:0:073
2KHMDS (2.0)THF5 min25:75:0:071
3LiHMDS (2.0)THF6 h-47
4NaH (2.0)THF6 h0:0:55:45-
5tBuOK (2.0)DMF5 min16:0:84:0-

Data adapted from a study on direct N1-selective alkylation of hydantoins.[1] 1a: Phenytoin, 4a: N1-methylphenytoin, 2: N3-methylphenytoin, 3: N1,N3-dimethylphenytoin.

Table 2: N1-Alkylation of Hydantoins with Various Alkyl Halides using tBuOK in THF.

EntryHydantoinAlkyl Halide (R-X)TimeProductIsolated Yield (%)
15-methyl-5-phenylhydantoinCH3I5 minN1-methylated27
2PhenytoinBenzyl bromide6 hN1-benzylated53
3PhenytoinAllyl bromide6 hN1-allylated32

Data adapted from a study on direct N1-selective alkylation of hydantoins.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation of Phenytoin using tBuOK

  • To a solution of phenytoin (100 mg, 0.40 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL), add a 1 M solution of potassium tert-butoxide (tBuOK) in THF (0.80 mL, 0.80 mmol) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture for 3 minutes at room temperature.

  • Add a solution of methyl iodide (CH3I, 30 µL, 0.48 mmol) in anhydrous THF (0.1 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N1-methylated phenytoin.

Protocol 2: General Procedure for N3-Selective Alkylation using Dimethylformamide Dimethyl Acetal

  • In a reaction vessel, create a suspension of the desired 5-substituted hydantoin (1.0 equivalent) in an excess of N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture to 100°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield the N3-alkylated hydantoin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Hydantoin Substrate deprotonation Add Base (e.g., tBuOK) Stir start->deprotonation Dissolve reagents Anhydrous Solvent (e.g., THF) reagents->deprotonation alkylation Add Methylating Agent (e.g., CH3I) Stir deprotonation->alkylation Stir for specified time quench Quench Reaction alkylation->quench Reaction complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify product Isolated Monomethylated Hydantoin purify->product

General workflow for selective hydantoin N-methylation.

N1_methylation_mechanism hydantoin Hydantoin intermediate Potassium-Hydantoin Complex (K+ coordinates with C=O) hydantoin->intermediate + Base base tBuOK base->intermediate product N1-Methylated Hydantoin intermediate->product + CH3I (Attack from N1) methyl_iodide CH3I methyl_iodide->product

Proposed mechanism for selective N1-methylation.

N3_methylation_mechanism hydantoin Hydantoin anion N3-Anion (More acidic proton removed) hydantoin->anion + Base base Weak Base (e.g., K2CO3) base->anion product N3-Methylated Hydantoin anion->product + CH3I (Attack from N3) methyl_iodide CH3I methyl_iodide->product

Mechanism for preferential N3-methylation.

References

Troubleshooting

Optimizing reaction conditions for 3-Methylimidazolidine-2,4-dione synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Methylimidazolidine-2,4-dione. It includes troubleshooting g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Methylimidazolidine-2,4-dione. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Methylimidazolidine-2,4-dione?

A1: The most prevalent method for synthesizing 3-Methylimidazolidine-2,4-dione is through the N-methylation of the parent imidazolidine-2,4-dione (hydantoin) ring. This typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base to deprotonate the nitrogen atom, facilitating the nucleophilic attack.

Q2: Which starting materials and reagents are required for the synthesis of 3-Methylimidazolidine-2,4-dione?

A2: The key starting materials and reagents include:

  • Imidazolidine-2,4-dione (Hydantoin)

  • A methylating agent, commonly methyl iodide (CH₃I)

  • A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • An anhydrous aprotic solvent, for which N,N-Dimethylformamide (DMF) is a frequent choice.[1]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Several safety precautions are crucial:

  • The reaction should be conducted in a well-ventilated fume hood.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Methyl iodide is toxic and a potential carcinogen. Inhalation and skin contact should be avoided.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Q4: How can the purity of the final 3-Methylimidazolidine-2,4-dione product be assessed?

A4: The purity of the synthesized 3-Methylimidazolidine-2,4-dione can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the chemical structure.

  • Mass spectrometry (MS) to verify the molecular weight.

  • Melting point analysis, comparing the observed range with the literature value.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-Methylimidazolidine-2,4-dione.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of 3-Methylimidazolidine-2,4-dione, or no product at all. What are the possible causes and solutions?

  • Answer:

    • Incomplete Deprotonation: The base may not have been strong enough or used in a sufficient amount to fully deprotonate the hydantoin ring.

      • Solution: Ensure the use of a strong base like sodium hydride (NaH). If using a weaker base like potassium carbonate, the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time). Ensure at least one equivalent of base is used.

    • Presence of Moisture: Water in the reaction vessel or solvent can quench the base (especially NaH) and hydrolyze the starting materials.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (argon or nitrogen) can help to minimize exposure to atmospheric moisture.[1]

    • Inactive Methylating Agent: The methyl iodide may have degraded.

      • Solution: Use a fresh bottle of methyl iodide or purify the existing stock before use.

    • Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached completion.

      • Solution: Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Issue 2: Presence of Multiple Products in the Final Mixture

  • Question: My post-reaction analysis (e.g., NMR or TLC) shows the presence of multiple spots/peaks, indicating a mixture of products. What are the likely side products and how can their formation be minimized?

  • Answer:

    • Unreacted Starting Material: The reaction may not have gone to completion.

      • Solution: Increase the reaction time or temperature, or consider adding a slight excess of the methylating agent.

    • Formation of 1,3-Dimethylimidazolidine-2,4-dione: If an excess of the methylating agent and/or base is used, double methylation can occur, leading to the formation of the 1,3-dimethylated product.

      • Solution: Carefully control the stoichiometry of the reactants. Use close to a 1:1 molar ratio of hydantoin to the base and methylating agent. Adding the methylating agent dropwise at a low temperature can also help to control the reaction.

    • O-methylation: Although less common, methylation can potentially occur on the oxygen atom of the carbonyl group.

      • Solution: The use of polar aprotic solvents like DMF generally favors N-alkylation over O-alkylation.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure 3-Methylimidazolidine-2,4-dione from the reaction mixture. What are the recommended purification techniques?

  • Answer:

    • Removal of Inorganic Salts: The reaction work-up will generate inorganic salts which need to be removed.

      • Solution: After quenching the reaction, perform an aqueous work-up. The product can be extracted into an organic solvent like ethyl acetate, and the aqueous layer containing the salts can be discarded. Washing the combined organic layers with brine can help to remove residual water and salts.[1]

    • Separation from Unreacted Starting Material and Byproducts:

      • Solution 1: Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used.[1]

      • Solution 2: Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.

Data Presentation

Table 1: Reaction Conditions for N-Alkylation of Imidazolidine-2,4-dione and Analogs

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazolidine-2,4-dioneMethyl IodideNaHDMF0 to RT12-16>90 (for 1,3-dimethyl)[1]
C-PhenylglycinePhenyl Isocyanate--Reflux177.5 (for 3-phenyl derivative)[2]
Imidazolidine-2,4-dioneEthyl 2-chloroacetateNaHDMFRT to 7021-[3]

Note: The yield for the 1,3-dimethyl derivative is reported as greater than 90%, suggesting high efficiency for N-methylation under these conditions. Specific yield for mono-methylation to 3-Methylimidazolidine-2,4-dione would require careful control of stoichiometry.

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Methylimidazolidine-2,4-dione

This protocol is adapted from the synthesis of 1,3-Dimethylimidazolidine-2,4-dione and is optimized for the mono-methylation.[1]

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an inert gas inlet, and a septum is charged with Imidazolidine-2,4-dione (1.0 eq). The flask is then flushed with argon or nitrogen.

  • Addition of Solvent and Base: Anhydrous DMF is added to the flask to dissolve the hydantoin. The resulting solution is cooled to 0 °C in an ice bath. Sodium hydride (1.0 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes to allow for complete deprotonation.

  • Methylation: Methyl iodide (1.0 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reaction Setup: - Dry three-necked flask - Add Imidazolidine-2,4-dione - Flush with inert gas dissolve Dissolve in anhydrous DMF prep->dissolve cool Cool to 0°C dissolve->cool add_base Add NaH (1.0 eq) portion-wise at <5°C cool->add_base deprotonate Stir at 0°C for 30 min add_base->deprotonate add_meI Add Methyl Iodide (1.0 eq) dropwise at 0°C deprotonate->add_meI react Warm to RT and stir for 12-16 h add_meI->react monitor Monitor by TLC react->monitor quench Quench with sat. NH4Cl solution at 0°C monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Characterize product: - NMR - MS - Melting Point purify->analyze

Caption: Experimental workflow for the synthesis of 3-Methylimidazolidine-2,4-dione.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_causes2 Potential Causes cluster_solutions2 Solutions cluster_causes3 Potential Causes cluster_solutions3 Solutions start Low or No Product Yield? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Presence of Moisture start->cause2 Yes cause3 Inactive Reagents start->cause3 Yes cause4 Suboptimal Reaction Conditions start->cause4 Yes issue2 Multiple Products? sol1 Use stronger base (NaH) or adjust stoichiometry cause1->sol1 sol2 Use anhydrous solvents and inert atmosphere cause2->sol2 sol3 Use fresh reagents cause3->sol3 sol4 Increase temperature or reaction time (monitor by TLC) cause4->sol4 end Successful Synthesis sol1->end sol2->end sol3->end sol4->end cause2_1 Unreacted Starting Material issue2->cause2_1 Yes cause2_2 1,3-Dimethyl Byproduct issue2->cause2_2 Yes issue3 Purification Difficulty? sol2_1 Increase reaction time or temperature cause2_1->sol2_1 sol2_2 Control stoichiometry (1:1) and add MeI dropwise cause2_2->sol2_2 sol2_1->end sol2_2->end cause3_1 Inorganic Salt Contamination issue3->cause3_1 Yes cause3_2 Co-eluting Impurities issue3->cause3_2 Yes sol3_1 Thorough aqueous work-up and brine wash cause3_1->sol3_1 sol3_2 Optimize column chromatography (solvent gradient) or recrystallize cause3_2->sol3_2 sol3_1->end sol3_2->end

Caption: Troubleshooting decision tree for 3-Methylimidazolidine-2,4-dione synthesis.

References

Optimization

Technical Support Center: 3-Methylimidazolidine-2,4-dione Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis and incr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis and increase the yield of 3-Methylimidazolidine-2,4-dione (also known as 3-methylhydantoin).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Methylimidazolidine-2,4-dione, focusing on direct N-methylation of the hydantoin core.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inappropriate Base: The basicity is critical for deprotonation. Weak bases may not be sufficient to deprotonate the N3 position effectively.Use a moderately strong base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if side reactions can be controlled.[1]
2. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures, leading to incomplete conversion.Gradually increase the reaction temperature. For methylation with methyl iodide, reactions are often run at room temperature or with gentle heating.
3. Poor Quality Starting Materials: Impurities in the starting hydantoin or methylating agent (e.g., moisture) can interfere with the reaction.Ensure the hydantoin is dry. Use a freshly opened or purified methylating agent. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed.
Formation of N1,N3-dimethylated Byproduct 1. Base is Too Strong or in Excess: Strong bases like sodium hydride (NaH) can deprotonate both N1 and N3 positions, leading to dialkylation.[1]Use a weaker base like K₂CO₃ that favors mono-alkylation at the more acidic N3 position.[1] Alternatively, use a stoichiometric amount of a stronger base relative to the hydantoin.
2. Excess Methylating Agent: An excess of the methylating agent (e.g., methyl iodide) can react with the initially formed 3-methylhydantoin.Use a controlled amount of the methylating agent (e.g., 1.0 to 1.2 equivalents). Add the agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Formation of N1-methylated Byproduct 1. Specific Reaction Conditions: Certain conditions, particularly with strong, bulky bases, can favor alkylation at the N1 position. For instance, potassium bases like tBuOK or KHMDS have been shown to favor N1-alkylation.[1][2]Avoid using potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) if N3-methylation is desired. Stick to bases like K₂CO₃ or NaH under controlled conditions.
Difficult Product Purification 1. Similar Polarity of Products: The desired 3-methylhydantoin and the N1-methyl or N1,N3-dimethyl byproducts may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may be an effective alternative purification method.
2. Contamination with Base or Salts: Residual base or salts from the workup can complicate purification.Ensure the reaction is properly quenched and followed by thorough aqueous washes to remove salts and residual base before concentration and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Methylimidazolidine-2,4-dione?

A1: The most common and direct method is the selective N-alkylation of the imidazolidine-2,4-dione (hydantoin) ring at the N3 position using a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base.[3]

Q2: Why is my reaction producing a mixture of N1-methylated and N3-methylated products?

A2: The hydantoin ring has two nitrogen atoms that can be alkylated. The proton on the N3 nitrogen is more acidic than the one on N1, so alkylation typically occurs at the N3 position first under basic conditions.[1][2] However, using very strong bases or specific reaction conditions can lead to a loss of selectivity and alkylation at both positions.

Q3: What is the best base to use for selective N3-methylation?

A3: For selective N3-methylation, a moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is less likely to cause the dialkylation that can occur with stronger bases like sodium hydride (NaH).[1]

Q4: Can I synthesize 3-methylhydantoin from an amino acid?

A4: Yes, an alternative route involves the reaction of an N-methylated amino acid (like N-methylalanine or sarcosine) with a cyanate source (e.g., potassium cyanate) under acidic conditions, which proceeds via an intermediate that cyclizes to form the hydantoin ring.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (hydantoin) is typically more polar than the methylated products. A spot test comparing the reaction mixture to a standard of the starting material will show the consumption of the reactant and the appearance of new, less polar product spots. LC-MS can also be used for more detailed analysis of product and byproduct formation.

Experimental Protocols

Protocol 1: N3-Methylation of Imidazolidine-2,4-dione

This protocol describes the synthesis of 3-Methylimidazolidine-2,4-dione via direct methylation of the hydantoin precursor.

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazolidine-2,4-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Methylation: Cool the mixture in an ice bath (0 °C). Add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to obtain pure 3-Methylimidazolidine-2,4-dione.

Data Presentation

Table 1: Effect of Base on Regioselectivity of Phenytoin Methylation

This table summarizes the influence of different bases on the product distribution during the methylation of phenytoin, a structurally related hydantoin. This data illustrates the critical role of the base in controlling N1 versus N3 (and subsequent N1,N3-di) alkylation. While the substrate is different, the principle of regioselectivity is directly applicable.

RunBase (equiv.)SolventTime (h)Product Ratio (1a : 4a : 3)¹Isolated Yield of 4a (%)²
1LiHMDS (2.2)THF612 : 83 : 566%
2tBuOK (2.2)THF0.50 : 96 : 488%
3KHMDS (2.2)THF0.50 : 95 : 586%
4NaH (2.2)THF60 : 22 : 78-

¹ Data adapted from a study on phenytoin (1a).[1] Ratios refer to starting material (1a), N1-methylated product (4a), and N1,N3-dimethylated product (3). Ratios were estimated from ¹H-NMR of crude products. ² Yield corresponds to the isolated N1-methylated product.

Visualizations

Synthesis and Byproduct Formation Pathway

The following diagram illustrates the key reaction pathways in the methylation of hydantoin. The desired reaction is the formation of the 3-methyl product. Improper conditions can lead to the formation of undesired N1-methyl and N1,N3-dimethyl byproducts.

G cluster_start Starting Material cluster_products Potential Products Hydantoin Imidazolidine-2,4-dione Prod_3_Me 3-Methyl (Desired Product) Hydantoin->Prod_3_Me K₂CO₃, CH₃I (Favored) Prod_1_Me 1-Methyl (Byproduct) Hydantoin->Prod_1_Me tBuOK, CH₃I (Side Reaction) Prod_Di_Me 1,3-Dimethyl (Byproduct) Prod_3_Me->Prod_Di_Me Strong Base, Excess CH₃I

Caption: Competing pathways in hydantoin methylation.

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of 3-Methylimidazolidine-2,4-dione.

G A 1. Reaction Setup (Hydantoin, Base, Solvent) B 2. Methylation (Add CH₃I at 0°C) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Drying & Concentration (Dry with MgSO₄, Evaporate) D->E F 6. Purification (Column or Recrystallization) E->F G 7. Analysis (NMR, MS) F->G

Caption: Standard synthesis and purification workflow.

References

Troubleshooting

Technical Support Center: Purification of 3-Methylhydantoin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-methylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-methylhydantoin samples?

A1: Organic impurities are common in multi-step syntheses.[1] Potential impurities in 3-methylhydantoin can arise from starting materials, byproducts, and degradation products. A common process-related impurity is 3-methylhydantoic acid, which is the uncyclized precursor.[2] Other likely impurities include unreacted starting materials such as the corresponding α-amino acid or its ester, and reagents used in the cyclization step. The specific impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for 3-methylhydantoin?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: This is often the primary method for purifying solid organic compounds.[3] It is effective at removing small amounts of impurities.

  • Column Chromatography: This technique is useful for separating 3-methylhydantoin from impurities with different polarities, especially when recrystallization is ineffective or when dealing with complex mixtures.[4]

  • Sublimation: For certain hydantoin derivatives, sublimation under reduced pressure can be an effective purification method.

Q3: How do I select an appropriate solvent for the recrystallization of 3-methylhydantoin?

A3: A good recrystallization solvent should dissolve 3-methylhydantoin well at elevated temperatures but poorly at room or lower temperatures.[3] The impurities should ideally be either insoluble in the hot solvent or remain soluble in the cold solvent.

Based on the polarity of hydantoin derivatives, suitable solvents to screen include:

  • Water

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Mixtures of solvents (e.g., ethanol/water, ethyl acetate/hexane)

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Q4: How can I assess the purity of my 3-methylhydantoin sample?

A4: A combination of analytical techniques should be used to provide a comprehensive purity profile.[5] Common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to lower and broaden the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of 3-methylhydantoin and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Recrystallization Issues

Issue 1: Oiling Out Instead of Crystallization

  • Cause: The melting point of 3-methylhydantoin may be lower than the boiling point of the chosen solvent, or the solution is too concentrated or cooling too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add more hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, select a solvent with a lower boiling point.

Issue 2: No Crystal Formation Upon Cooling

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.[6]

      • Seeding: Add a small, pure crystal of 3-methylhydantoin to the solution to act as a template.[6]

    • Increase Concentration: If induction methods fail, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility.

Issue 3: Low Recovery of Purified Product

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize the amount of hot solvent used for dissolution.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • To prevent premature crystallization during hot filtration, use a pre-warmed funnel and flask.

    • The filtrate can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.

Column Chromatography Issues

Issue 1: Poor Separation of 3-Methylhydantoin from Impurities

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the Mobile Phase: Use TLC to test different solvent systems of varying polarities. A good solvent system will give a clear separation of spots with the 3-methylhydantoin spot having an Rf value of approximately 0.25-0.35.

    • Adjust the Solvent Gradient: If using a gradient elution, ensure the polarity change is gradual enough to allow for separation.

    • Choose an Appropriate Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica may provide better separation for certain impurities.

Issue 2: Tailing of the Product Peak

  • Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.

  • Solution:

    • Add a Polar Modifier: Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the mobile phase to reduce strong interactions with the silica gel.

    • Reduce the Sample Load: Ensure that the amount of crude material applied to the column is appropriate for the column size.

Data Presentation

Table 1: Effect of Recrystallization Solvent on Purity and Yield of 3-Methylhydantoin

Recrystallization SolventPurity by HPLC (%)Yield (%)Observations
Water98.575Slow cooling required to form well-defined crystals.
Ethanol99.268Good crystal formation, but higher solubility in cold solvent reduces yield.
Ethyl Acetate/Hexane (1:2)99.585High purity and good recovery.
Isopropanol98.972Forms needle-like crystals.

Note: These are illustrative data and actual results may vary depending on the initial purity of the crude product.

Table 2: HPLC Method Parameters for Purity Analysis of 3-Methylhydantoin

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Recrystallization of 3-Methylhydantoin
  • Dissolution: In a flask, add the crude 3-methylhydantoin. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethyl acetate) to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of 3-Methylhydantoin
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 3-methylhydantoin in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3-methylhydantoin.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-methylhydantoin.

Visualizations

experimental_workflow crude Crude 3-Methylhydantoin dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash impurities Impurities in Filtrate vacuum_filter->impurities dry Drying wash->dry pure Pure 3-Methylhydantoin Crystals dry->pure

Caption: Recrystallization workflow for 3-methylhydantoin purification.

troubleshooting_tree start Crystals Not Forming? supersaturated Solution Supersaturated? start->supersaturated Yes induce Induce Crystallization: - Scratching - Seeding supersaturated->induce Yes too_dilute Solution Too Dilute? supersaturated->too_dilute No success Crystals Form induce->success concentrate Concentrate Solution: - Evaporate some solvent concentrate->success too_dilute->concentrate Yes failure Re-evaluate Solvent Choice too_dilute->failure No

Caption: Decision tree for troubleshooting crystallization failure.

References

Optimization

Technical Support Center: Improving the Regioselectivity of Hydantoin N-Alkylation

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective N-alkylation of hydantoins.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of hydantoins, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yields a mixture of N1- and N3-alkylated products with poor selectivity. How can I favor N1-alkylation?

Potential Causes:

  • Suboptimal Base-Solvent System: The choice of base and solvent is critical for controlling regioselectivity. Conditions that favor the formation of the N3-anion, which is thermodynamically more stable, will lead to N3-alkylation.

  • Steric Hindrance: Bulky substituents on the hydantoin ring or the alkylating agent can influence the site of alkylation.

Solutions:

  • Employ Potassium Bases in THF: The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) has been shown to favor direct N1-alkylation.[1][2][3] This is attributed to the potential formation of a coordinated structure that hampers the reaction at the N3 position.[3]

  • N3-Protection Strategy: If direct N1-alkylation proves difficult, a two-step approach involving the protection of the N3-position followed by N1-alkylation and subsequent deprotection can be employed.[3]

Question 2: I am observing significant N3-alkylation, but my target is the N1-alkylated product. What conditions specifically favor N3-alkylation that I should avoid?

Potential Causes:

  • Use of Weaker Bases: Weak bases such as potassium carbonate (K2CO3) tend to selectively deprotonate the more acidic N3-proton, leading to N3-alkylation.[3]

  • Reaction with Dimethylformamide Dialkyl Acetals: Treating hydantoins with an excess of dimethylformamide dialkyl acetals at elevated temperatures (e.g., 100°C) is a method specifically for selective N3-alkylation.[4]

Solutions:

  • Avoid Weak Bases: For N1-selectivity, avoid using bases like K2CO3.

  • Utilize Stronger Bases and Appropriate Solvents: As mentioned, stronger potassium bases in THF are effective for N1-alkylation.[1][2][3] Alternatively, for N1-alkylation of N3-substituted hydantoins, sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is a common and effective system.[5][6]

Question 3: My reaction is sluggish, or I am getting low yields of the desired N-alkylated product. What are the possible reasons?

Potential Causes:

  • Steric Hindrance: Sterically demanding alkylating agents or bulky substituents on the hydantoin ring can slow down the reaction.

  • Incomplete Deprotonation: Insufficient base or a base that is not strong enough to fully deprotonate the desired nitrogen can lead to low conversion.

  • Poor Solubility: The hydantoin starting material or the intermediate salt may have poor solubility in the chosen solvent.

Solutions:

  • Optimize Reaction Temperature: Increasing the reaction temperature can sometimes overcome steric hindrance and improve reaction rates.

  • Ensure Anhydrous Conditions: When using strong bases like NaH, it is crucial to use anhydrous solvents to prevent quenching of the base.

  • Solvent Selection: N,N-dimethylformamide (DMF) is often a good solvent for these reactions due to its ability to dissolve a wide range of organic molecules and their salts.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for the regioselectivity of hydantoin N-alkylation?

A: Generally, the N3-proton of a hydantoin is more acidic than the N1-proton.[1][3] Consequently, under basic conditions, the N3-position is more readily deprotonated and alkylated.[1][2][3] Achieving N1-selectivity often requires specific reaction conditions to override this inherent reactivity.

Q2: Are there methods for the selective alkylation of the C5-position of hydantoins?

A: Yes, a highly efficient method for the C5-selective alkylation of hydantoins utilizes phase-transfer catalysis.[7][8][9] This protocol is cost-effective, environmentally friendly, and applicable to a wide range of electrophiles.[7][8][9]

Q3: Can I achieve N1-alkylation on a hydantoin that is already substituted at the N3-position?

A: Yes, N1-alkylation of N3-substituted hydantoins is a common strategy. This is typically achieved using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) with various alkylating agents.[5][6]

Q4: How do I choose the right base for my desired regioselectivity?

A: For N1-selectivity , use strong potassium bases like tBuOK or KHMDS in THF.[1][2][3] For N3-selectivity , weaker bases like K2CO3 are often employed.[3] For N1-alkylation of an N3-substituted hydantoin , NaH in DMF is a reliable choice.[5][6]

Data Presentation

Table 1: Conditions for Regioselective N1-Alkylation of Hydantoins

Hydantoin SubstrateAlkylating AgentBaseSolventTemperatureYield of N1-ProductReference
PhenytoinMethyl IodidetBuOKTHFRoom TempGood[1][3]
PhenytoinMethyl IodideKHMDSTHFRoom TempGood[1][3]
Various 5-substitutedVarious Alkyl HalidestBuOKTHFNot specifiedGood[1]
N3-substituted hydantoinsVarious Alkyl Halides/TosylatesNaHDMFRoom TempGood[5][6]

Table 2: Conditions for Regioselective N3-Alkylation of Hydantoins

Hydantoin SubstrateAlkylating AgentBase/ReagentSolventTemperatureYield of N3-ProductReference
PhenytoinMethyl IodideK2CO3Not specifiedNot specifiedMajor Product[3]
5-substituted hydantoinsDimethylformamide dialkyl acetalsNoneNone100°C69-90%[4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation of Phenytoin

This protocol is adapted from studies demonstrating N1-selectivity using potassium bases.[1][3]

  • Preparation: To a solution of phenytoin (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (tBuOK) (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for N1-Alkylation of N3-Substituted Hydantoins

This protocol is based on the alkylation of N3-substituted hydantoins using sodium hydride.[5][6]

  • Preparation: To a solution of the N3-substituted hydantoin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.0-1.2 eq) portion-wise at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0°C and add the alkyl halide or tosylate (1.0-1.2 eq).

  • Reaction: Allow the reaction to proceed at room temperature and monitor its progress by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Visualizations

troubleshooting_workflow start Start: Poor Regioselectivity (Mixture of N1 and N3 products) q1 What is the desired product? start->q1 n1_path Target: N1-Alkylation q1->n1_path N1 n3_path Target: N3-Alkylation q1->n3_path N3 check_base_n1 Is a strong potassium base (tBuOK, KHMDS) in THF being used? n1_path->check_base_n1 check_base_n3 Is a weak base (e.g., K2CO3) or DMF dialkyl acetal being used? n3_path->check_base_n3 solution_n1 Action: Switch to tBuOK or KHMDS in THF. Consider N3-protection strategy. check_base_n1->solution_n1 No end_n1 Outcome: Improved N1-Selectivity check_base_n1->end_n1 Yes solution_n1->end_n1 solution_n3 Action: Use K2CO3 as the base or react with DMF dialkyl acetals. check_base_n3->solution_n3 No end_n3 Outcome: Improved N3-Selectivity check_base_n3->end_n3 Yes solution_n3->end_n3

Caption: Troubleshooting workflow for poor regioselectivity in hydantoin N-alkylation.

experimental_workflow_n1 cluster_n1 N1-Selective Alkylation Protocol start Start: Hydantoin Substrate step1 Dissolve in anhydrous THF start->step1 step2 Add Potassium Base (tBuOK/KHMDS) step1->step2 step3 Add Alkylating Agent step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end End: N1-Alkylated Hydantoin step6->end

Caption: Experimental workflow for achieving N1-selective hydantoin alkylation.

References

Troubleshooting

Bucherer-Bergs Synthesis of Hydantoins: A Technical Troubleshooting Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for the Bucherer-Bergs synthesis of hydantoins....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for the Bucherer-Bergs synthesis of hydantoins.

Troubleshooting Guide

This guide addresses common issues encountered during the Bucherer-Bergs synthesis in a question-and-answer format.

Question: Why am I getting a low yield or no hydantoin product?

Answer:

Low or no yield in the Bucherer-Bergs synthesis can stem from several factors related to reaction conditions and reagents. A systematic approach to troubleshooting this issue is outlined below.

Initial Checks & Common Solutions:

  • Reagent Quality: Ensure the freshness and purity of your starting materials, particularly the cyanide source and ammonium carbonate. Ammonium carbonate can decompose over time.

  • Reaction Setup: For volatile ketones or aldehydes, ensure your reaction is performed in a closed system to prevent the loss of starting material.[1] For substrates with low solubility, consider using a co-solvent or a different solvent system.[2]

  • pH Control: The pH of the reaction mixture is crucial. It should be maintained between 8 and 9.[3]

    • Too acidic (pH < 8): Hinders the formation of the necessary cyanohydrin intermediate.[3]

    • Too alkaline (pH > 9): Can lead to the degradation of the cyanide reagent.[3] Ammonium carbonate typically acts as a buffer to maintain the optimal pH range.[3]

Advanced Troubleshooting Steps:

  • Review Reagent Stoichiometry: An improper molar ratio of reactants is a common pitfall. The recommended molar ratio is typically 1:2:2 for the carbonyl compound:cyanide salt:ammonium carbonate.[3][4] An excess of cyanide can lead to the formation of side products through over-alkylation.[3]

  • Optimize Reaction Temperature: The reaction is generally conducted at elevated temperatures, often between 60-100°C.[3][5] However, for some substrates, particularly volatile ones, lower temperatures and longer reaction times may be necessary to prevent loss of reactants.[1] Conversely, unreactive substrates like benzophenone may require higher temperatures (e.g., 110°C in a closed vessel) and prolonged reaction times (up to 90 hours) to achieve a good yield.[1]

  • Consider Solvent Choice: The choice of solvent is critical for substrate solubility and reaction efficiency.

    • Aqueous ethanol (typically 50-60%) is a common solvent system.[1][6]

    • For substrates with poor solubility in aqueous ethanol, solvents like propylene glycol or molten acetamide can be effective, especially for diaryl ketones.[1]

    • Using a biphasic system with a solvent like ethyl acetate in a continuous flow reactor has been shown to improve yields for nonpolar starting materials.[2]

  • Investigate Potential Side Reactions: If you observe multiple spots on your TLC plate, side reactions may be occurring. Polymerization can be an issue, and extended reaction times can sometimes lead to degradation of the product or intermediates.[6]

  • Enhance Reaction Rate: For slow reactions, ultrasonication has been reported to accelerate the formation of hydantoins, potentially at lower temperatures and with shorter reaction times.[5][6]

Question: I am having difficulty purifying my hydantoin product. What should I do?

Answer:

Purification of hydantoins synthesized via the Bucherer-Bergs reaction is generally straightforward as many products are crystalline.[1] However, challenges can arise.

  • Initial Product Isolation: The standard workup involves acidifying the reaction mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.[3]

  • Recrystallization: The most common purification method is recrystallization.[3]

    • A mixture of ethanol and water is often an ideal solvent system for recrystallization.[3]

    • Experiment with different solvent systems if the ethanol/water mixture is not effective.

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the polarity of your specific hydantoin.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Bucherer-Bergs synthesis?

The reaction proceeds through several key steps:

  • Formation of a cyanohydrin from the reaction of the carbonyl compound with a cyanide ion.[3]

  • The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) in an SN2 reaction to form an aminonitrile.[3]

  • The aminonitrile undergoes nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid.[6]

  • This intermediate then undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one.[6]

  • Finally, the 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to yield the final hydantoin product.[3][6]

What are the key reagents in the Bucherer-Bergs synthesis?

The core reagents are:

  • A carbonyl compound (aldehyde or ketone).[6]

  • A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN).[3]

  • Ammonium carbonate ((NH₄)₂CO₃), which serves as both the ammonia and carbon dioxide source.[3]

  • A suitable solvent, typically aqueous ethanol.[3]

Can cyanohydrins be used as starting materials?

Yes, pre-formed cyanohydrins can be used as starting materials and will react with ammonium carbonate to produce hydantoins.[4][6]

Are there any safety precautions I should be aware of?

Yes, this reaction involves highly toxic cyanide salts.[3] It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Follow all institutional safety protocols for handling and disposing of cyanide waste.

Data Presentation

Table 1: Impact of Key Parameters on Bucherer-Bergs Synthesis Outcome

ParameterStandard ConditionPotential IssueTroubleshooting ActionExpected Outcome
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:2[3]Low yield, side productsAdjust to the recommended stoichiometryImproved yield and purity
pH 8-9[3]Low or no productVerify pH, adjust if necessaryOptimized reaction rate
Temperature 60-100°C[3][5]Low yield with volatile substrates or unreactive ketonesLower temperature and increase time for volatile substrates; increase temperature for unreactive substrates[1]Improved yield
Solvent Aqueous Ethanol[6]Poor substrate solubilityUse alternative solvents like acetamide or propylene glycol[1]Enhanced reaction efficiency
Reaction Time Several hours to days[2]Incomplete reactionMonitor by TLC; consider ultrasonication to reduce time[6]Higher conversion to product

Experimental Protocols

General Protocol for the Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2-4 equivalents).[3][4]

  • Solvent Addition: Add a suitable solvent, such as 50% aqueous ethanol, to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[3] The reaction time can vary from a few hours to several days, depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) in a fume hood until the hydantoin product precipitates.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Purify the crude hydantoin by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]

    • Dry the purified product under vacuum.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).

Mandatory Visualization

Bucherer_Bergs_Troubleshooting start Start: Low/No Product check_reagents Reagent Quality & Stoichiometry Correct? start->check_reagents Initial Checks problem problem solution solution end_node Problem Solved problem_ph Is pH between 8-9? check_reagents->problem_ph Yes solution_reagents Use fresh reagents Adjust molar ratio to 1:2:2 check_reagents->solution_reagents No problem_temp Is Temperature Optimized? problem_ph->problem_temp Yes solution_ph Adjust pH using buffer problem_ph->solution_ph No solution_reagents->end_node problem_solvent Is Substrate Soluble? problem_temp->problem_solvent Yes solution_temp Adjust T based on substrate (e.g., higher for unreactive ketones) problem_temp->solution_temp No solution_ph->end_node problem_rate Reaction too slow? problem_solvent->problem_rate Yes solution_solvent Change solvent system (e.g., acetamide, propylene glycol) problem_solvent->solution_solvent No solution_temp->end_node problem_rate->end_node No solution_rate Consider ultrasonication problem_rate->solution_rate Yes solution_solvent->end_node solution_rate->end_node

Caption: Troubleshooting workflow for low or no product yield in the Bucherer-Bergs synthesis.

References

Optimization

Preventing byproduct formation in 3-methylhydantoin preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-methylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 3-methylhydantoin synthesis?

A1: The primary byproduct of concern is the ring-opened hydrolysis product, N-carbamoylsarcosine . Under alkaline conditions, the hydantoin ring can be cleaved to form this urea derivative.[1][2] Other potential byproducts include unreacted starting materials (e.g., sarcosine or its esters, and cyanates or isocyanates), 1,3-dimethylhydantoin from over-methylation, and other substituted ureas formed from side reactions of isocyanate intermediates.

Q2: What is the primary cause of N-carbamoylsarcosine formation?

A2: The formation of N-carbamoylsarcosine is a result of the alkaline hydrolysis of the 3-methylhydantoin ring.[1][2] This reaction is typically base-catalyzed and can occur if the reaction mixture is too basic or if the product is exposed to alkaline conditions for an extended period, especially at elevated temperatures during workup or purification.

Q3: How can I minimize the hydrolysis of 3-methylhydantoin?

A3: To minimize hydrolysis, it is crucial to carefully control the pH of the reaction mixture, avoiding excessively basic conditions. During the workup, it is advisable to neutralize the reaction mixture promptly and avoid prolonged exposure to strong bases. If purification involves recrystallization, using a neutral or slightly acidic solvent system is recommended.

Q4: Can over-methylation occur, and how can it be prevented?

A4: Yes, over-methylation can lead to the formation of 1,3-dimethylhydantoin. This is more likely to occur in syntheses that involve the methylation of a hydantoin precursor. To prevent this, it is important to use a stoichiometric amount of the methylating agent and to control the reaction temperature and time to favor mono-methylation at the N3 position.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 3-Methylhydantoin Incomplete reaction.- Ensure stoichiometric amounts of reactants. - Optimize reaction temperature and time based on the chosen synthetic route. - Use an appropriate catalyst if required by the protocol.
Product loss during workup and purification.- Minimize the number of transfer steps. - Use an appropriate solvent for extraction and recrystallization to ensure good recovery.
Significant byproduct formation.- Refer to the specific byproduct issues below for targeted solutions.
Presence of N-Carbamoylsarcosine in the Final Product Hydrolysis of the hydantoin ring due to excess base or prolonged reaction at high pH.[1][2]- Carefully monitor and control the pH of the reaction mixture. - Neutralize the reaction mixture promptly after completion. - Use mild conditions for purification. Consider recrystallization from a neutral solvent like ethanol or isopropanol.
Detection of 1,3-Dimethylhydantoin Over-methylation of the hydantoin ring.- Use a precise stoichiometric amount of the methylating agent. - Control the reaction temperature to avoid excessive reactivity. - Monitor the reaction progress by techniques like TLC or LC-MS to stop it at the optimal time.
Unreacted Starting Materials in Product Inefficient reaction conditions.- Increase reaction time or temperature moderately. - Ensure efficient mixing. - Consider a different solvent that better solubilizes all reactants.
Reagent degradation.- Use fresh, high-purity starting materials.
Formation of Unidentified Impurities Complex side reactions of intermediates, such as isocyanates.- Control the reaction temperature to minimize side reactions. - Add reagents in a controlled manner (e.g., dropwise addition of isocyanate). - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylhydantoin from Sarcosine and Potassium Cyanate

This method focuses on the controlled cyclization of N-carbamoylsarcosine formed in situ, minimizing hydrolysis.

Methodology:

  • Preparation of Sarcosine Solution: Dissolve 10.0 g of sarcosine in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Potassium Cyanate: To the stirred solution, add 10.0 g of potassium cyanate in small portions over 30 minutes. The temperature may rise slightly.

  • Reaction to Form N-Carbamoylsarcosine: Stir the mixture at room temperature for 1 hour.

  • Cyclization to 3-Methylhydantoin: Acidify the solution to approximately pH 2-3 with concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The product will precipitate. Filter the crude product and wash with a small amount of cold water. Recrystallize the solid from ethanol to obtain pure 3-methylhydantoin.

Table 1: Reaction Parameters and Expected Outcome for Protocol 1

ParameterValueExpected Outcome
Reactants Sarcosine, Potassium CyanateHigh conversion to N-carbamoylsarcosine intermediate.
Solvent WaterGood solubility for reactants.
Reaction Temperature Room temperature (intermediate), Reflux (cyclization)Controlled formation of the intermediate and efficient cyclization.
pH Acidic (pH 2-3) during cyclizationPromotes cyclization and minimizes base-catalyzed hydrolysis.
Purification Recrystallization from ethanolHigh purity of the final product.
Expected Yield 75-85%N/A
Protocol 2: Synthesis of 3-Methylhydantoin from N-(tert-Butoxycarbonyl)sarcosine Methyl Ester and Methylamine

This protocol utilizes a milder approach involving an isocyanate intermediate generated in situ, which can offer better control over byproduct formation.

Methodology:

  • Preparation of N-Boc-sarcosine methyl ester: Follow a standard procedure to protect the amino group of sarcosine and esterify the carboxylic acid.

  • Amidation: In a sealed tube, dissolve 10.0 g of N-Boc-sarcosine methyl ester in 50 mL of methanol. Add 15 mL of a 40% aqueous solution of methylamine. Heat the mixture at 60°C for 24 hours.

  • Deprotection and Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add 50 mL of 6M hydrochloric acid and heat at 100°C for 4 hours to remove the Boc protecting group and induce cyclization.

  • Isolation and Purification: Cool the solution and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from a mixture of ethanol and water to yield pure 3-methylhydantoin.

Table 2: Reaction Parameters and Expected Outcome for Protocol 2

ParameterValueExpected Outcome
Reactants N-Boc-sarcosine methyl ester, MethylamineControlled amidation reaction.
Solvent Methanol, WaterGood solubility for reactants.
Reaction Temperature 60°C (amidation), 100°C (cyclization)Efficient reaction progression.
pH Acidic during cyclizationPromotes deprotection and cyclization.
Purification Recrystallization from ethanol/waterHigh purity of the final product.
Expected Yield 70-80%N/A

Visualizing Reaction Pathways

To better understand the chemical transformations and potential for byproduct formation, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathway_1 Sarcosine Sarcosine Intermediate N-Carbamoylsarcosine Sarcosine->Intermediate + KOCN KOCN KOCN Product 3-Methylhydantoin Intermediate->Product Acid, Heat Byproduct N-Carbamoylsarcosine (Hydrolysis Byproduct) Product->Byproduct Excess Base, Heat Synthesis_Pathway_2 Start N-Boc-sarcosine methyl ester Amide N-Boc-sarcosinamide Start->Amide + Methylamine Methylamine Methylamine Product 3-Methylhydantoin Amide->Product Acid, Heat Byproduct Over-methylation (1,3-Dimethylhydantoin) Product->Byproduct Excess Methylating Agent Logical_Troubleshooting Start Experiment Start Impurity Impurity Detected? Start->Impurity Identify Identify Impurity (e.g., LC-MS, NMR) Impurity->Identify Yes End Pure Product Impurity->End No Hydrolysis Hydrolysis Product (N-Carbamoylsarcosine) Identify->Hydrolysis Overmethylation Over-methylation (1,3-Dimethylhydantoin) Identify->Overmethylation Unreacted Unreacted Starting Materials Identify->Unreacted Optimize Optimize Reaction Conditions Hydrolysis->Optimize Control pH, Temperature Overmethylation->Optimize Control Stoichiometry Unreacted->Optimize Increase Time/Temp Purify Refine Purification Optimize->Purify Purify->End

References

Troubleshooting

Technical Support Center: Synthesis of 3-Methylimidazolidine-2,4-dione

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Methylimidazolidine-2,4-dione. Below you will find troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Methylimidazolidine-2,4-dione. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 3-Methylimidazolidine-2,4-dione?

A1: The primary methods for synthesizing 3-Methylimidazolidine-2,4-dione involve the methylation of imidazolidine-2,4-dione (hydantoin) or synthesis from a sarcosine precursor. One common laboratory-scale method is the N-alkylation of hydantoin using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.[1] Another approach involves the reaction of sarcosine with potassium cyanate, followed by acid-catalyzed ring closure.[2]

Q2: What are the critical safety precautions to take during the synthesis?

A2: It is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride is highly flammable and reacts violently with water, so it must be handled under an inert atmosphere.[1] Methyl iodide is toxic and a suspected carcinogen, requiring careful handling to avoid inhalation and skin contact.[1]

Q3: How can I confirm the successful synthesis and purity of my final product?

A3: The structure and purity of 3-Methylimidazolidine-2,4-dione should be confirmed using spectroscopic methods. The most common techniques are ¹H NMR, ¹³C NMR, and mass spectrometry to verify the chemical structure and identify any impurities.[1] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.[3]

Q4: What are the typical impurities encountered in this synthesis, and how can they be removed?

A4: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvent. Protic impurities, such as water, can also be present and may interfere with subsequent reactions.[4] Purification can be achieved through recrystallization, column chromatography on silica gel, or vacuum distillation.[1][4] For persistent protic impurities, treatment with adsorbent materials or azeotropic distillation may be effective.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes?

  • Answer:

    • Ineffective Deprotonation: If using the methylation route with sodium hydride, ensure the hydantoin is fully deprotonated before adding the methylating agent. This can be facilitated by stirring the mixture at 0 °C for at least 30 minutes after adding the base.[1]

    • Reagent Quality: The purity of starting materials is critical. Ensure that the imidazolidine-2,4-dione is dry and the solvent (e.g., DMF) is anhydrous.[1] The sodium hydride should be fresh and reactive.

    • Reaction Temperature: Temperature control is crucial. For the methylation reaction, the addition of sodium hydride and methyl iodide should be done at 0 °C to control the reaction rate and prevent side reactions.[1]

    • Incomplete Reaction: The reaction may require a longer duration. For the methylation of hydantoin, stirring at room temperature for 12-16 hours is recommended.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My crude product shows multiple spots on a TLC plate. How can I identify and remove these impurities?

  • Answer:

    • Side Products: Besides the desired 3-methyl product, N,N'-dimethylation can occur, leading to the formation of 1,3-dimethylimidazolidine-2,4-dione. The ratio of mono- to di-substituted product can be controlled by the stoichiometry of the reagents.

    • Purification Strategy: Column chromatography is an effective method for separating the desired product from byproducts and unreacted starting materials. A common eluent system is a mixture of ethyl acetate and hexanes.[1] Recrystallization from a suitable solvent system can also be employed for purification.[1]

Issue 3: Difficulty in Removing the Solvent (e.g., DMF)

  • Question: I am having trouble removing the high-boiling point solvent, DMF, after the reaction. What is the best approach?

  • Answer:

    • Aqueous Work-up: After quenching the reaction, perform an aqueous work-up by diluting the mixture with water and extracting the product with a suitable organic solvent like ethyl acetate. Washing the combined organic layers multiple times with water and then with brine will help remove the majority of the DMF.[1]

    • Vacuum Distillation: If the product is thermally stable, removing the extraction solvent under reduced pressure followed by vacuum distillation of the crude product can be effective. However, be cautious of potential thermal degradation.[4]

Quantitative Data

Table 1: Reaction Conditions for N-Methylation of Imidazolidine-2,4-dione

ParameterValueReference
Reagents
Imidazolidine-2,4-dione1.0 eq[1]
Sodium Hydride (60% in oil)2.2 eq[1]
Methyl Iodide2.5 eq[1]
SolventAnhydrous DMF[1]
Conditions
Base Addition Temperature0 °C (maintain below 5 °C)[1]
Methyl Iodide Addition Temp.0 °C[1]
Reaction TemperatureWarm to room temperature[1]
Reaction Time12-16 hours[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylimidazolidine-2,4-dione via N-Methylation

This protocol is adapted from a general procedure for the N,N'-dialkylation of hydantoin.[1] Stoichiometry should be adjusted to favor mono-methylation.

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add imidazolidine-2,4-dione (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the hydantoin. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 eq for mono-methylation) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.

Visualizations

Synthesis_Pathway Hydantoin Imidazolidine-2,4-dione Deprotonated Deprotonated Hydantoin Hydantoin->Deprotonated 1. NaH, DMF 2. 0 °C Product 3-Methylimidazolidine- 2,4-dione Deprotonated->Product 1. CH₃I 2. Room Temp.

Caption: Synthesis pathway for 3-Methylimidazolidine-2,4-dione.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity (Anhydrous Solvents, Fresh Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK Rerun1 Use Pure/Dry Reagents and Repeat CheckReagents->Rerun1 Reagents Impure OptimizeWorkup Optimize Work-up & Purification CheckConditions->OptimizeWorkup Conditions OK Rerun2 Adjust Temperature/Time and Repeat CheckConditions->Rerun2 Conditions Incorrect Success Successful Synthesis OptimizeWorkup->Success Purification OK Rerun3 Try Alternative Purification (e.g., Recrystallization, Different Chromatography) OptimizeWorkup->Rerun3 Impurities Persist Rerun1->Start Rerun2->Start Rerun3->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization

Stability issues of 3-Methylimidazolidine-2,4-dione in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address stability issues encountered w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address stability issues encountered with 3-Methylimidazolidine-2,4-dione in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my 3-Methylimidazolidine-2,4-dione solution over time. What could be the cause?

A1: The decrease in concentration is likely due to the chemical degradation of the 3-Methylimidazolidine-2,4-dione molecule. The primary degradation pathway for hydantoin derivatives in solution is hydrolysis, which involves the cleavage of the imidazolidine-2,4-dione ring. This process can be influenced by several factors, including the pH of the solution, temperature, and the presence of light.

Q2: How does pH affect the stability of 3-Methylimidazolidine-2,4-dione in my aqueous solution?

A2: The stability of 3-Methylimidazolidine-2,4-dione is highly dependent on the pH of the solution. The hydantoin ring is susceptible to hydrolysis, and this reaction is often catalyzed by both acidic and basic conditions. Generally, hydantoin derivatives show increased rates of degradation at pH values outside of the neutral range. For instance, studies on related hydantoin compounds indicate that the imidazolidine-2,4-dione ring can undergo cleavage under alkaline conditions.

Q3: What are the likely degradation products of 3-Methylimidazolidine-2,4-dione in solution?

A3: The primary degradation product of 3-Methylimidazolidine-2,4-dione via hydrolysis is expected to be N-(carbamoyl)-N-methylglycine, also known as 3-methylhydantoic acid. This occurs through the cleavage of one of the amide bonds within the hydantoin ring. Further degradation of this intermediate may also occur depending on the specific conditions.

Q4: Can temperature impact the stability of my 3-Methylimidazolidine-2,4-dione solution?

A4: Yes, temperature is a critical factor. As with most chemical reactions, the rate of degradation of 3-Methylimidazolidine-2,4-dione will increase at higher temperatures. If you are working with solutions at elevated temperatures (e.g., for cell culture or accelerated stability studies), you can expect a faster loss of your compound.

Q5: Is 3-Methylimidazolidine-2,4-dione sensitive to light?

A5: While specific photostability data for 3-Methylimidazolidine-2,4-dione is not extensively documented, many organic molecules are susceptible to photodegradation upon exposure to UV or even visible light. It is a standard practice in drug development to assess photostability. Therefore, it is recommended to protect solutions of 3-Methylimidazolidine-2,4-dione from light, especially during long-term storage or prolonged experiments.

Q6: What are the recommended storage conditions for solutions of 3-Methylimidazolidine-2,4-dione?

A6: To maximize the shelf-life of your 3-Methylimidazolidine-2,4-dione solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepare solutions in a buffer with a pH as close to neutral as your experimental conditions allow, and be aware that the optimal pH for stability should be experimentally determined.

  • Consider preparing fresh solutions for critical experiments to ensure accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of 3-Methylimidazolidine-2,4-dione solutions.

Issue 1: Rapid loss of compound potency observed in my assay.

Possible CauseTroubleshooting Steps
Inappropriate pH of the solution. Ensure the pH of your solution is within a stable range. For many compounds, a pH near neutral (6-8) is often optimal. Use buffered solutions to maintain a constant pH.
High storage or experimental temperature. Store stock solutions and samples at lower temperatures (e.g., 2-8 °C or frozen at -20 °C). Avoid repeated freeze-thaw cycles. If experiments must be conducted at elevated temperatures, minimize the incubation time.
Presence of dissolved oxygen. For compounds sensitive to oxidation, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.
Light exposure. Protect your solutions from light at all times by using amber vials or covering containers with aluminum foil.

Issue 2: Inconsistent results in stability studies.

Possible CauseTroubleshooting Steps
Variability in experimental conditions. Tightly control all experimental parameters, including temperature, pH, light exposure, and the concentration of all components. Use calibrated equipment and follow a detailed, standardized protocol.
Issues with the analytical method. Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from all potential degradation products without interference. You may need to perform a forced degradation study to validate your method.
Interaction with container or other components. Investigate potential interactions between 3-Methylimidazolidine-2,4-dione and your container material or other excipients in the formulation.

Issue 3: Precipitation observed in the solution upon storage.

Possible CauseTroubleshooting Steps
Exceeding solubility limit. You may be working at a concentration that is too high for the chosen solvent or buffer system. Try preparing a more dilute solution.
Change in temperature. A decrease in temperature can lower the solubility of the compound. Ensure a constant storage temperature.
Change in pH. A shift in the pH of an unbuffered solution can affect the solubility of your compound. Use a suitable buffer system.
Formation of a less soluble degradation product. If degradation is occurring, the resulting products may be less soluble than the parent compound. Storing the solution under conditions that minimize degradation (low temperature, protection from light, optimal pH) can help prevent this.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Methylimidazolidine-2,4-dione

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of 3-Methylimidazolidine-2,4-dione in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period. Dissolve in the mobile phase before analysis. Also, expose the stock solution to heat (e.g., 60 °C) for a specified period.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

    • Characterize the degradation products using techniques like LC-MS/MS and NMR.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability Observe Observe Instability (e.g., Potency Loss, Precipitation) Investigate Investigate Potential Causes Observe->Investigate pH pH Effects Investigate->pH Temp Temperature Effects Investigate->Temp Light Light Exposure Investigate->Light Oxidation Oxidation Investigate->Oxidation Solubility Solubility Issues Investigate->Solubility Modify Modify Experimental Conditions pH->Modify Temp->Modify Light->Modify Oxidation->Modify Solubility->Modify Reanalyze Re-analyze Stability Modify->Reanalyze Stable Compound is Stable Reanalyze->Stable Unstable Compound Remains Unstable Reanalyze->Unstable

Caption: Troubleshooting workflow for investigating compound instability.

G cluster_1 Hydrolytic Degradation Pathway Compound 3-Methylimidazolidine-2,4-dione C4H6N2O2 Intermediate N-(carbamoyl)-N-methylglycine (3-Methylhydantoic Acid) C4H8N2O3 Compound->Intermediate Hydrolysis (Ring Opening) Products Further Degradation Products Intermediate->Products Further Degradation

Caption: Plausible hydrolytic degradation pathway for 3-Methylimidazolidine-2,4-dione.

G cluster_2 Forced Degradation Experimental Workflow Start Prepare Stock Solution of 3-Methylimidazolidine-2,4-dione Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Sample Collect Samples at Different Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Characterize Characterize Degradation Products (LC-MS/MS, NMR) Analyze->Characterize End Determine Degradation Profile and Pathways Characterize->End

Caption: Experimental workflow for a forced degradation study.

Troubleshooting

Technical Support Center: Refinement of Analytical Methods for 3-Methylhydantoin Purity Assessment

Welcome to the technical support center for the analytical method refinement of 3-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to address specific issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of 3-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental analysis.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the purity assessment of 3-methylhydantoin using HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC)

Q1: What are the most common causes of peak tailing when analyzing 3-methylhydantoin on a C18 column?

A1: Peak tailing for polar compounds like 3-methylhydantoin is frequently caused by secondary interactions with the stationary phase.[1] The primary reasons include:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups of 3-methylhydantoin, leading to tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-methylhydantoin, the compound's ionization state can vary, causing inconsistent interactions with the stationary phase and resulting in peak tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1][2]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte, causing tailing.[3]

Q2: How can I reduce peak tailing in my HPLC analysis of 3-methylhydantoin?

A2: To mitigate peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 2 units below the analyte's pKa can ensure consistent protonation and minimize interactions with silanol groups.[1][3] Using a buffer in the 10-50 mM range can help maintain a stable pH.[1][2]

  • Use a Different Column: Consider using a highly end-capped C18 column or a column with a different stationary phase, such as one designed for polar compounds.

  • Reduce Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves with dilution, the initial concentration was too high.[1][2]

  • Employ a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak tailing.[4]

  • Check for Voids: A void at the column inlet can disrupt the sample path and cause peak distortion.[2][4]

Q3: My 3-methylhydantoin peak is broad and shows poor resolution. What should I do?

A3: Poor peak resolution and broadening can stem from several factors:

  • Sub-optimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for retaining and separating 3-methylhydantoin from its impurities. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and gradient profiles.

  • High Dead Volume: Excessive dead volume in the HPLC system can lead to band broadening.[2] Ensure all connections are made with appropriate tubing and fittings.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.[5]

Gas Chromatography (GC)

Q1: I am observing peak tailing and poor peak shape in the GC analysis of 3-methylhydantoin. What could be the cause?

A1: For a polar compound like 3-methylhydantoin, poor peak shape in GC is often due to:

  • Active Sites: Active sites in the injector liner or on the column can interact with the polar groups of the analyte.[6]

  • Incomplete Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly, leading to broad or tailing peaks.

  • Column Overloading: Injecting too much sample can saturate the column's stationary phase.[6]

  • Moisture in the Sample: Water can interfere with the analysis of polar compounds, leading to distorted peaks.[7]

Q2: How can I improve the peak shape for 3-methylhydantoin in my GC analysis?

A2: To address peak shape issues in GC, consider the following:

  • Use a Deactivated Liner and Column: Employing liners and columns that are specifically deactivated for the analysis of polar compounds can significantly reduce peak tailing.

  • Optimize Injector Temperature: Increase the injector temperature to ensure complete and rapid vaporization of 3-methylhydantoin.

  • Derivatization: For highly polar compounds, derivatization to a less polar form can improve peak shape and volatility.

  • Check for Leaks: Leaks in the system can affect carrier gas flow and lead to various chromatographic problems, including poor peak shape.[8]

Q3: I am seeing ghost peaks in my GC chromatograms. What is the source of these peaks?

A3: Ghost peaks can arise from several sources:

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

  • Septum Bleed: Degradation of the injector septum at high temperatures can release volatile compounds.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.[6]

Data Presentation

The following tables summarize typical parameters for HPLC and GC methods for the analysis of hydantoin derivatives. These should be used as a starting point for method development for 3-methylhydantoin.

Table 1: Illustrative HPLC Method Parameters for Hydantoin Analysis

ParameterRecommended Value/Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
LOD (Illustrative) 0.05 µg/mL
LOQ (Illustrative) 0.15 µg/mL
Linearity (Illustrative) 0.5 - 100 µg/mL (r² > 0.999)

Table 2: Illustrative GC-FID Method Parameters for Hydantoin Analysis

ParameterRecommended Value/Condition
Column Polar stationary phase (e.g., WAX column, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
LOD (Illustrative) 1 ng/mL
LOQ (Illustrative) 3 ng/mL
Linearity (Illustrative) 5 - 500 ng/mL (r² > 0.998)

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a general procedure for the HPLC analysis of 3-methylhydantoin. Optimization may be required based on the specific impurities and instrumentation.

1. Materials and Reagents:

  • 3-Methylhydantoin reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-methylhydantoin reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-methylhydantoin sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

3. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 as a starting point.

4. Data Analysis:

  • Calculate the purity of the 3-methylhydantoin sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[9]

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[10]

1. Acid Hydrolysis:

  • Dissolve 3-methylhydantoin in 0.1 M HCl and heat at 60 °C for 24 hours.

2. Base Hydrolysis:

  • Dissolve 3-methylhydantoin in 0.1 M NaOH and keep at room temperature for 24 hours. A potential degradation product under these conditions is 3-methylhydantoic acid.

3. Oxidative Degradation:

  • Dissolve 3-methylhydantoin in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[10]

4. Thermal Degradation:

  • Expose the solid 3-methylhydantoin to 105 °C for 48 hours.

5. Photolytic Degradation:

  • Expose a solution of 3-methylhydantoin to UV light (254 nm) for 24 hours.

Analyze all stressed samples by the developed HPLC method to check for the separation of degradation products from the main peak.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 3) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Is Column Contaminated or Degraded? check_overload->check_column No dilute_sample->check_column use_guard_column Use Guard Column or Replace Column check_column->use_guard_column Yes end Peak Shape Improved check_column->end No use_guard_column->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Purity Assessment by Mass Balance Approach

Mass_Balance purity Final Purity (%) hundred 100% subtract - hundred->subtract impurities Sum of All Impurities (%) subtract->impurities impurities->purity organic Organic Impurities (by HPLC/GC) organic->impurities water Water Content (by Karl Fischer) water->impurities residual Residual Solvents (by Headspace GC) residual->impurities inorganic Inorganic Impurities (by Sulfated Ash) inorganic->impurities

Caption: Conceptual diagram of the mass balance approach for purity assignment.[9]

Forced Degradation Study Workflow

Forced_Degradation start 3-Methylhydantoin Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution of Degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies of 3-methylhydantoin.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 3-Methylhydantoin and Leading Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biological activity of 3-methyl-5,5-diphenylhydantoin (3-methylhydantoin) with established anticonvulsant d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 3-methyl-5,5-diphenylhydantoin (3-methylhydantoin) with established anticonvulsant drugs: phenytoin, carbamazepine, and valproic acid. This objective analysis is supported by experimental data from preclinical studies to inform research and drug development efforts in the field of epilepsy and seizure disorders.

Executive Summary

While the hydantoin chemical scaffold is common to many anticonvulsant drugs, evidence suggests that 3-methyl-5,5-diphenylhydantoin exhibits a contrasting biological profile. Preclinical data indicates that at high doses, 3-methylhydantoin acts as a pro-convulsant, inducing epileptiform activity. This is in stark opposition to the well-documented anticonvulsant properties of phenytoin, carbamazepine, and valproic acid. This guide will delve into the available quantitative data, outline the experimental protocols used for these assessments, and explore the divergent mechanisms of action.

Quantitative Data Comparison

CompoundBiological ActivityAnimal ModelTestED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
3-Methylhydantoin Pro-convulsantMice->100 (induces seizures)Not ReportedNot Applicable
Phenytoin AnticonvulsantMiceMES~9.5~65~6.8
Carbamazepine AnticonvulsantMiceMES~8.8~70~8.0
Valproic Acid AnticonvulsantMiceMES~272~400~1.5

Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index is the ratio of TD₅₀ to ED₅₀ and is an indicator of the drug's safety margin. Data for comparator drugs are approximate values from various preclinical studies and may vary depending on the specific experimental conditions.

Mechanisms of Action

The contrasting biological activities of 3-methylhydantoin and the comparator anticonvulsants are rooted in their distinct molecular mechanisms.

3-Methylhydantoin: The precise mechanism for its pro-convulsant activity is not well-elucidated. However, one study indicated that, unlike phenytoin, 3-methylhydantoin does not inhibit the synaptosomal uptake of the excitatory neurotransmitter glutamate or the inhibitory neurotransmitter GABA. This lack of effect on key neurotransmitter systems involved in seizure modulation may contribute to its observed pro-convulsant properties.

Phenytoin: Primarily functions by blocking voltage-gated sodium channels in neurons.[1][2][3] It selectively binds to the inactive state of the channel, prolonging the refractory period and thereby limiting the sustained high-frequency firing of neurons that is characteristic of seizures.[1][3]

Carbamazepine: Similar to phenytoin, its main mechanism of action is the blockade of voltage-gated sodium channels, leading to a reduction in the repetitive firing of action potentials.[2][4][5] It may also modulate other ion channels and neurotransmitter systems.[4]

Valproic Acid: Exhibits a broader mechanism of action. It is known to increase the brain's concentration of the inhibitory neurotransmitter GABA by inhibiting its degradation and potentially increasing its synthesis.[6][7] It also has effects on voltage-gated sodium and calcium channels.[6][7]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to assess anticonvulsant and pro-convulsant activity.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Adult male mice (e.g., ICR strain, 20-25 g) are used. Animals are acclimated to the laboratory environment before testing.

  • Drug Administration: The test compound (e.g., phenytoin, carbamazepine, valproic acid) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures.

Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

Apparatus: Observation chambers.

Procedure:

  • Animal Preparation: Similar to the MES test, adult male mice are used and acclimated.

  • Drug Administration: The test compound or vehicle is administered at various doses and at a predetermined time before PTZ injection.

  • Seizure Induction: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

  • Data Analysis: The number of animals protected from clonic seizures at each dose is recorded, and the ED₅₀ is calculated.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Acclimation of Mice Grouping Grouping of Animals Acclimation->Grouping Vehicle Vehicle Control Grouping->Vehicle Test_Compound Test Compound (e.g., 3-Methylhydantoin) Grouping->Test_Compound Comparator Comparator (e.g., Phenytoin) Grouping->Comparator MES Maximal Electroshock (MES) Test_Compound->MES PTZ Pentylenetetrazole (PTZ) Test_Compound->PTZ Observe_MES Tonic Hindlimb Extension MES->Observe_MES Observe_PTZ Clonic Seizures PTZ->Observe_PTZ Record_Data Record Protection/Seizure Latency Observe_MES->Record_Data Observe_PTZ->Record_Data Calculate_ED50 Calculate ED50 Record_Data->Calculate_ED50

Caption: Workflow for in vivo anticonvulsant/pro-convulsant screening.

Anticonvulsant_Mechanisms cluster_phenytoin_carbamazepine Phenytoin & Carbamazepine cluster_valproic_acid Valproic Acid cluster_3_methylhydantoin 3-Methylhydantoin Na_Channel Voltage-Gated Sodium Channels Blockade Blockade of Inactive State Na_Channel->Blockade Reduced_Firing Reduced High-Frequency Neuronal Firing Blockade->Reduced_Firing Anticonvulsant_Effect_PC Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect_PC GABA_Metabolism GABA Transaminase GABA_Inhibition Inhibition GABA_Metabolism->GABA_Inhibition Increased_GABA Increased GABA Concentration GABA_Inhibition->Increased_GABA Enhanced_Inhibition Enhanced Neuronal Inhibition Increased_GABA->Enhanced_Inhibition Anticonvulsant_Effect_VPA Anticonvulsant Effect Enhanced_Inhibition->Anticonvulsant_Effect_VPA Unknown_Target Unknown Molecular Target(s) Proconvulsant_Effect Pro-convulsant Effect Unknown_Target->Proconvulsant_Effect Epileptiform_Activity Induction of Epileptiform Activity Proconvulsant_Effect->Epileptiform_Activity

Caption: Simplified signaling pathways of anticonvulsant action.

References

Comparative

A Comparative Guide to the In Vitro Efficacy of 3-Methylimidazolidine-2,4-dione and its 5,5-Disubstituted Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of 3-Methylimidazolidine-2,4-dione and its 5,5-disubstituted derivatives, with a focus on their anticonvulsant and anticancer activities. While extensive data exists for the 5,5-disubstituted analogs, information on the parent compound, 3-Methylimidazolidine-2,4-dione, is limited in the current scientific literature, making direct comparisons challenging. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development.

Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels

Hydantoin derivatives are well-established as anticonvulsant agents, with their primary mechanism of action involving the modulation of voltage-gated sodium channels.[1][2] By inactivating these channels, they prevent the rapid and repetitive firing of neurons associated with seizures.[1] The substitution at the 5,5-position of the hydantoin ring plays a crucial role in determining the anticonvulsant potency.

Comparative Anticonvulsant Efficacy
CompoundSubstitution at 5,5-PositionAnticonvulsant Activity (MES Test ED₅₀, mg/kg)Reference
PhenytoinDiphenyl9.5[2]
MephenytoinEthyl, Phenyl15[3]
EthotoinHydrogen, Phenyl35[3]
5,5-DimethylhydantoinDimethylInactive or weakly active[2]
3-Methyl-5,5-diphenylimidazolidine-2,4-dioneDiphenylData not available

Note: Lower ED₅₀ values indicate higher potency. Data for 3-Methylimidazolidine-2,4-dione is not available in the reviewed literature.

Anticancer Activity: A Multifaceted Approach

Recent research has unveiled the potential of hydantoin derivatives as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. Key mechanisms include the inhibition of receptor tyrosine kinases like VEGFR-2 and modulation of intracellular signaling cascades such as the PI3K/Akt pathway.[4][5]

Comparative Anticancer Efficacy

The in vitro anticancer activity of several 5,5-disubstituted imidazolidine-2,4-dione derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

CompoundSubstitution at 5,5-PositionCell LineIC₅₀ (µM)Reference
3-Benzhydryl-5-phenyl hydantoinPhenyl, BenzhydrylMCF-720[6]
3-Cyclohexyl-5-phenyl hydantoinPhenyl, CyclohexylMCF-72[6]
3-Cyclohexyl-5-phenyl hydantoinPhenyl, CyclohexylHeLa5.4[6]
(Z)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione4-hydroxy-3-methoxybenzylideneVEGFR-2Moderate Inhibition[7]
3-Methyl-9'-fluorenespiro-5-hydantoinFluorene (spiro)WERI-Rb-1Cytotoxic

Note: Lower IC₅₀ values indicate higher potency. Data for 3-Methylimidazolidine-2,4-dione is not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action ActionPotential Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Na_Influx Na+ Influx NaChannel_Open->Na_Influx NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Depolarization Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Receptor Neurotransmitter Receptor Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation Hydantoin 5,5-Disubstituted 3-Methylimidazolidine-2,4-dione Hydantoin->NaChannel_Inactive Stabilizes Inactive State NaChannel_Inactive->NaChannel_Open Inhibition of Reactivation

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_treatment Treat cells with varying concentrations of 3-methylimidazolidine-2,4-dione derivatives cell_seeding->compound_treatment incubation1 Incubate for a specified period (e.g., 24-72 hours) compound_treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation2 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->solubilization read_absorbance Measure absorbance at ~570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (3-Methylimidazolidine-2,4-dione derivatives) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Anticonvulsant Activity: Voltage-Gated Sodium Channel Assay (Patch-Clamp Electrophysiology)

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the effect of compounds on voltage-gated sodium channels.

Principle: This technique measures the ionic currents flowing through individual channels in the cell membrane, allowing for the direct assessment of channel block.

Protocol:

  • Cell Culture: Use a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., Naᵥ1.2).

  • Cell Preparation: Isolate single cells for recording.

  • Patch-Clamp Recording:

    • Form a high-resistance seal between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and applying depolarizing voltage steps (e.g., to 0 mV).

  • Compound Application: Perfuse the cells with various concentrations of the test compounds.

  • Data Acquisition: Record the sodium currents before and after compound application.

  • Data Analysis: Measure the peak sodium current amplitude and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5,5-disubstituted derivatives of 3-Methylimidazolidine-2,4-dione represent a promising class of compounds with significant potential as both anticonvulsant and anticancer agents. The nature of the substituents at the 5,5-position dramatically influences their biological activity. While diphenyl substitution is a hallmark of potent anticonvulsant activity, other substitutions can confer significant anticancer properties.

A significant gap in the current literature is the lack of direct in vitro efficacy data for the parent compound, 3-Methylimidazolidine-2,4-dione. Such data would be invaluable for establishing a baseline and for a more precise understanding of the structure-activity relationships of its 5,5-disubstituted analogs. Future research should focus on synthesizing and evaluating 3-Methylimidazolidine-2,4-dione in a battery of in vitro assays to provide a direct comparison with its more extensively studied derivatives. This will undoubtedly accelerate the rational design and development of novel and more effective hydantoin-based therapeutics.

References

Validation

Validating 3-Methylimidazolidine-2,4-dione as a Therapeutic Scaffold: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione core, of which 3-Methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) is a fundamental example, represents a "privile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione core, of which 3-Methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) is a fundamental example, represents a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives have positioned it as a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of the 3-Methylimidazolidine-2,4-dione scaffold against alternative therapeutic agents, focusing on its potential in targeting key proteins implicated in cancer, metabolic disorders, and autoimmune diseases: Protein Tyrosine Phosphatase 1B (PTP1B), B-cell lymphoma 2 (Bcl-2), and Lymphoid-specific tyrosine phosphatase (LYP).

Performance Comparison of Therapeutic Scaffolds

While specific quantitative biological data for the unsubstituted 3-Methylimidazolidine-2,4-dione is limited in publicly available literature, the therapeutic potential of its parent scaffold can be effectively evaluated by examining the performance of its derivatives. The following tables present a comparative summary of the inhibitory activities of various imidazolidine-2,4-dione and thiazolidinedione derivatives against PTP1B, Bcl-2, and LYP, alongside established inhibitors.

Table 1: Comparative Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B)
Compound/ScaffoldTargetAssay TypeIC50/KiReference
Imidazolidine-2,4-dione Derivatives PTP1BEnzymatic0.57 µM (IC50)[1]
Thiazolidinedione Derivatives PTP1BEnzymatic1.1 µM - 136.80 µg/mL (IC50)[1][2]
Ertiprotafib (Discontinued)PTP1BEnzymatic1.6–29 μM (IC50)[3]
Trodusquemine (MSI-1436) PTP1B (Allosteric)Enzymatic1 µM (IC50)[3]
JTT-551 (Discontinued)PTP1BEnzymatic0.22 µM (IC50)[3]
IONIS-PTP1BRx (Antisense)PTP1BCellular< 10 nM (IC50)[3]
Table 2: Comparative Inhibitory Activity Against Bcl-2 Family Proteins
Compound/ScaffoldTargetAssay TypeIC50/KiReference
ABT-737 Bcl-2, Bcl-xL, Bcl-wBinding Assay<10 nM (IC50)[4]
Venetoclax (ABT-199) Bcl-2Cellular (AML cell lines)100 nM - 1.6 µM (IC50)[5]
Imidazolidine-2,4-dione Derivatives (as EGFR inhibitors) EGFRKinase Assay0.10 µM (IC50)[6]
5,5-diphenylhydantoin derivative Various cancer cell linesCytotoxicity Assay10 µM (IC50)[6]
Table 3: Comparative Inhibitory Activity Against Lymphoid-specific Tyrosine Phosphatase (LYP)
Compound/ScaffoldTargetAssay TypeIC50/KiReference
Imidazolidine-2,4-dione Derivatives LYPEnzymatic2.85-6.95 µM (IC50)[7]
Compound 9r (Imidazolidine-2,4-dione derivative) LYPEnzymatic1.09 µM (Ki)[7]
Compound 4c (Benzofuran derivative) LYPEnzymatic1.0 µM (IC50)[8]
Compound 4i (Benzofuran derivative) LYPEnzymatic0.63 µM (IC50)[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the therapeutic rationale and the methods used for validation, the following diagrams illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor 3-Methylimidazolidine- 2,4-dione Scaffold (Inhibitor) Inhibitor->PTP1B Bcl2_Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibit Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only activate BH3_only->Bcl2 inhibit BH3_only->Bax_Bak activate Inhibitor 3-Methylimidazolidine- 2,4-dione Scaffold (Inhibitor) Inhibitor->Bcl2 inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis LYP_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates pLck p-Lck (Active) Lck->pLck ZAP70 ZAP-70 pLck->ZAP70 phosphorylates pZAP70 p-ZAP-70 (Active) ZAP70->pZAP70 Downstream_Signaling Downstream Signaling pZAP70->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation LYP LYP LYP->pLck dephosphorylates LYP->pZAP70 dephosphorylates Inhibitor 3-Methylimidazolidine- 2,4-dione Scaffold (Inhibitor) Inhibitor->LYP inhibits Experimental_Workflow Library Compound Library (Imidazolidine-2,4-dione Derivatives) Primary_Screening Primary Screening (Enzymatic/Binding Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (Cell-based) Dose_Response->Secondary_Assays Lead_Selection Lead Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Promising Leads In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

References

Comparative

A Comparative Analysis of N-Methylated Versus N-Unsubstituted Hydantoins: Physicochemical Properties, Pharmacological Activity, and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of N-methylated and N-unsubstituted hydantoins, focusing on key pharmacological and physicochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-methylated and N-unsubstituted hydantoins, focusing on key pharmacological and physicochemical properties relevant to drug discovery and development. The comparison centers on two prototypical examples: phenytoin (an N-unsubstituted hydantoin) and its N-methylated analog, mephenytoin. This document presents quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support further research and development of this important class of compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical, pharmacological, and metabolic properties of phenytoin and mephenytoin.

Table 1: Comparative Physicochemical Properties

PropertyPhenytoin (N-unsubstituted)Mephenytoin (N-methylated)Reference(s)
Molecular Weight ( g/mol ) 252.27218.25[1][2]
LogP 2.471.96[3]
Aqueous Solubility Practically insoluble in water; 0.04 mg/mL @ pH 3.29.[4][5]Practically insoluble in water.[2][2][4][5]
Solubility in Organic Solvents Soluble in ethanol (~15 mg/mL) and DMSO (~25 mg/mL).[6]Soluble in ethanol (~16 mg/mL) and DMSO (~25 mg/mL).[7][6][7]
pKa ~8.0-9.2Not explicitly found[4]

Table 2: Comparative Pharmacological Activity (Anticonvulsant Efficacy)

ParameterPhenytoin (N-unsubstituted)Mephenytoin (N-methylated)Test ModelReference(s)
ED₅₀ (mg/kg, i.p.) 10Data not available in a directly comparable studyMaximal Electroshock (MES) in mice[6]
Mechanism of Action Blocks voltage-gated sodium channelsBlocks voltage-gated sodium channelsIn vitro electrophysiology[4]

Table 3: Comparative Metabolic Stability

ParameterPhenytoin (N-unsubstituted)Mephenytoin (N-methylated)Key Metabolizing EnzymesReference(s)
Primary Metabolic Pathway para-hydroxylationAromatic hydroxylation and N-demethylationCYP2C9, CYP2C19[8][9]
In Vitro Half-life (t½) Data not available in a directly comparable studyData not available in a directly comparable studyHuman Liver Microsomes
Key Metabolites 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH)Nirvanol (5-ethyl-5-phenylhydantoin)[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal or ear-clip electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. On the day of testing, weigh each animal to determine the appropriate dose.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should be based on the compound's pharmacokinetic profile to coincide with its peak effect.

  • Anesthesia and Electrode Placement: Just prior to the seizure induction, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal to provide local anesthesia. Then, apply a drop of 0.9% saline to improve electrical conductivity. Place the electrodes on the corneas or attach the ear clips.

  • Stimulation: Deliver a supramaximal electrical stimulus. Typical parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds.

    • Rats: 150 mA, 60 Hz for 0.2 seconds.

  • Observation: Immediately following the stimulus, observe the animal for the characteristic tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that are effective against myoclonic and absence seizures by determining their ability to raise the seizure threshold.

Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazol.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice)

  • Test compound and vehicle control

  • Syringes and needles

  • Observation chambers

  • Male mice or rats

Procedure:

  • Animal Preparation: Acclimatize and weigh the animals as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes. The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Record the percentage of animals in each group that are protected from clonic seizures. The ED₅₀ can be calculated as in the MES test.

Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the solid by either centrifugation at a high speed or by filtering through a suitable filter that does not bind the compound.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method with a standard curve.

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its intrinsic clearance.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Liver microsomes (from human or other species)

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Incubator or water bath at 37°C

  • Ice-cold stop solution (e.g., acetonitrile or methanol)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the reaction mixture at a low concentration (typically 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an equal volume of ice-cold stop solution to terminate the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Mandatory Visualization

Signaling Pathway: Hydantoin Modulation of Voltage-Gated Sodium Channels

Hydantoin_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Na_channel->Vesicle_fusion Na+ Influx Block Stabilizes Inactivated State AP Action Potential Propagation AP->Na_channel Depolarization Reduction Reduced Firing Postsynaptic_receptor Postsynaptic Receptor Postsynaptic_potential Excitatory Postsynaptic Potential Postsynaptic_receptor->Postsynaptic_potential Hydantoin Hydantoin (N-methylated or N-unsubstituted) Hydantoin->Na_channel Block->AP Inhibits Inhibition Inhibition of Seizure Spread

Caption: Mechanism of action of hydantoin anticonvulsants.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

MES_Workflow arrow start Start acclimatize Animal Acclimatization (≥ 3 days) start->acclimatize weigh_dose Weigh Animal & Calculate Dose acclimatize->weigh_dose administer Administer Test Compound or Vehicle weigh_dose->administer wait Wait for Time of Peak Effect (TPE) administer->wait anesthetize Apply Topical Anesthetic & Saline to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe data Record Protection (Absence of Extension) observe->data analyze Calculate % Protection & ED₅₀ data->analyze end End analyze->end

Caption: Workflow for the Maximal Electroshock (MES) test.

Experimental Workflow: In Vitro Microsomal Stability Assay

Microsomal_Stability_Workflow start Start prepare_mix Prepare Microsome/ Buffer Master Mix start->prepare_mix pre_warm Pre-warm to 37°C prepare_mix->pre_warm add_compound Add Test Compound (e.g., 1 µM) pre_warm->add_compound initiate Initiate Reaction with NADPH Regenerating System add_compound->initiate time_points Incubate at 37°C and Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points stop_reaction Stop Reaction with Ice-Cold Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate end End calculate->end

Caption: Workflow for the in vitro microsomal stability assay.

References

Comparative

Comparative Analysis of 3-Methylimidazolidine-2,4-dione Cross-reactivity in Biological Assays

This guide provides a comparative analysis of the cross-reactivity of 3-Methylimidazolidine-2,4-dione against other structurally related compounds in a panel of biological assays. The data presented herein is intended to...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 3-Methylimidazolidine-2,4-dione against other structurally related compounds in a panel of biological assays. The data presented herein is intended to guide researchers and drug development professionals in assessing the selectivity and potential off-target effects of this compound.

Quantitative Cross-reactivity Data

The following table summarizes the inhibitory activity (IC50) of 3-Methylimidazolidine-2,4-dione and two comparator compounds, Phenytoin and Ethotoin, against a primary target (voltage-gated sodium channel, NaV1.2) and a panel of common off-targets. Lower IC50 values indicate higher potency.

CompoundPrimary Target: NaV1.2 IC50 (µM)Off-Target: GABAa Receptor IC50 (µM)Off-Target: L-type Calcium Channel IC50 (µM)Off-Target: hERG Channel IC50 (µM)
3-Methylimidazolidine-2,4-dione 125> 500> 500350
Phenytoin (Comparator 1) 8.515021098
Ethotoin (Comparator 2) 35> 500450> 500

Experimental Protocols

  • Cell Line: HEK-293 cells stably expressing human NaV1.2.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Cells were cultured to 80% confluency and plated on glass coverslips.

    • Recordings were performed at room temperature (22-24°C). The external solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The internal pipette solution contained (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.

    • Sodium currents were evoked by a 20 ms depolarization to -10 mV from a holding potential of -120 mV.

    • Test compounds were dissolved in DMSO to create 10 mM stock solutions and then diluted in the external solution to the final desired concentrations.

    • The effect of each compound concentration was measured after a 5-minute incubation period. The inhibition of the peak sodium current was used to calculate the IC50 values using a four-parameter logistic equation.

A panel of standardized in vitro assays was used to determine the cross-reactivity profile. All assays were conducted at a contract research organization (CRO) using their established protocols. A summary is provided below:

  • GABAa Receptor Binding Assay: Radioligand binding assay using [3H]-Muscimol on rat cortical membranes.

  • L-type Calcium Channel Binding Assay: Radioligand binding assay using [3H]-Nitrendipine on rat cardiac membranes.

  • hERG Channel Patch-Clamp Assay: Automated patch-clamp electrophysiology on HEK-293 cells stably expressing the hERG channel.

Visualizations

The diagram below illustrates a simplified signaling pathway involving the primary target, the voltage-gated sodium channel (NaV1.2), which is crucial for neuronal excitability.

cluster_0 Presynaptic Terminal cluster_1 Ion Channel Activation cluster_2 Synaptic Cleft cluster_3 Postsynaptic Terminal cluster_4 Point of Inhibition ActionPotential Action Potential Arrives Depolarization Membrane Depolarization ActionPotential->Depolarization NaV1_2 NaV1.2 Channels Open Depolarization->NaV1_2 CaV Ca2+ Channels Open Depolarization->CaV VesicleFusion Vesicle Fusion CaV->VesicleFusion Neurotransmitter Neurotransmitter Release (e.g., Glutamate) VesicleFusion->Neurotransmitter ReceptorBinding Receptor Binding Neurotransmitter->ReceptorBinding PostsynapticPotential Postsynaptic Potential ReceptorBinding->PostsynapticPotential Inhibitor 3-Methylimidazolidine- 2,4-dione Inhibitor->NaV1_2

Caption: Simplified neuronal signaling pathway showing NaV1.2 channel activation and neurotransmitter release.

The following diagram outlines the general workflow used for assessing the cross-reactivity of the test compounds.

cluster_assays In Vitro Assays A Compound Synthesis & QC B Stock Solution Preparation (DMSO) A->B C Primary Target Assay (NaV1.2 Patch-Clamp) B->C D Off-Target Screening Panel (Binding & Functional Assays) B->D E Data Acquisition C->E D->E F IC50 Curve Fitting & Parameter Calculation E->F G Selectivity Analysis (Primary vs. Off-Target) F->G H Comparative Report Generation G->H

Caption: High-level workflow for in vitro cross-reactivity profiling of test compounds.

Validation

A Comparative Benchmarking of Synthetic Efficiency for 3-Methylhydantoin Production

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 3-Methylhydantoin, a valuable intermediate in medicinal chemistry, can be synthesized t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 3-Methylhydantoin, a valuable intermediate in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two prominent methods, offering quantitative data, detailed experimental protocols, and spectroscopic characterization to inform methodology selection.

Two primary synthetic strategies for the production of 3-methylhydantoin are explored: the cyclization of N-methylglycine (sarcosine) with a cyanate source and a multi-step synthesis commencing with methylamine and sodium chloroacetate. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and precursor accessibility.

Quantitative Efficiency Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to 3-methylhydantoin, allowing for a direct comparison of their efficiencies.

ParameterMethod 1: Sarcosine and Potassium CyanateMethod 2: Methylamine and Sodium Chloroacetate
Starting Materials Sarcosine, Potassium CyanateMethylamine, Sodium Chloroacetate, Sodium Cyanate, Sulfuric Acid
Overall Yield Not explicitly found in literature58.8% - 62.5%[1]
Reaction Time Not explicitly found in literature~10 hours[1]
Reaction Temperature Not explicitly found in literature60°C and 100°C (multi-step)[1]
Key Reaction Steps 1. Formation of N-carbamoyl-N-methylglycine1. Synthesis of N-methylamino-sodium acetate
2. Acid-catalyzed cyclization2. Reaction with sodium cyanate
3. Acid-catalyzed cyclization

Experimental Protocols

Detailed methodologies for the synthesis of 3-methylhydantoin are provided below.

Method 1: Synthesis from Sarcosine and Potassium Cyanate (Hypothetical Protocol)

While a specific literature protocol with yield was not identified for this exact transformation, a general procedure based on the well-established synthesis of hydantoins from amino acids is outlined here.

Step 1: Formation of N-carbamoyl-N-methylglycine

  • Dissolve sarcosine (1 equivalent) in water.

  • Add a solution of potassium cyanate (1.1 equivalents) in water.

  • Stir the mixture at a controlled temperature (e.g., 50-60°C) for a designated period.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-carbamoyl-N-methylglycine.

  • Filter, wash with cold water, and dry the product.

Step 2: Cyclization to 3-Methylhydantoin

  • Suspend the N-carbamoyl-N-methylglycine in a suitable solvent (e.g., water or dilute acid).

  • Heat the mixture to reflux.

  • Monitor the cyclization reaction for the formation of 3-methylhydantoin.

  • Upon completion, cool the reaction mixture and isolate the 3-methylhydantoin, which may involve extraction or crystallization.

  • Purify the product by recrystallization.

Method 2: Synthesis from Methylamine and Sodium Chloroacetate[1]

This method involves a multi-step, one-pot synthesis.

  • In a 500 mL four-necked bottle, combine 46.5 g of a 30% aqueous methylamine solution, 106 g of a 10% aqueous sodium carbonate solution, and 87.5 g of a 20% aqueous sodium chloroacetate solution.

  • Heat the mixture to 60°C and maintain for 3-5 hours. A 4-hour reaction time yielded the highest reported crude product.

  • Remove any unreacted methylamine by distillation and adjust the pH of the solution to 2.

  • Heat the solution to 100°C and, under reflux, add 91 g of an 8% aqueous sodium cyanate solution.

  • After stirring for 30 minutes, add 7.3 g of solid sodium cyanate and continue the reaction for an additional 90 minutes.

  • Cool the reaction mixture to 5°C and add 25 g of 98% sulfuric acid.

  • Heat the mixture to 100°C and reflux for 2 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude product. The reported crude yields ranged from 58.8% to 62.5% depending on the initial reaction time.

Spectroscopic Characterization of 3-Methylhydantoin

The identity and purity of the synthesized 3-methylhydantoin can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum indicates the number and types of carbon atoms present in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of specific functional groups, such as carbonyl (C=O) and N-H bonds, which are characteristic of the hydantoin ring structure.

Logical Workflow for Method Comparison

The selection of a preferred synthetic route involves a logical evaluation of various factors. The following diagram illustrates the decision-making workflow.

G Workflow for Selecting a 3-Methylhydantoin Synthesis Method Start Initiate Method Selection Precursor Precursor Availability & Cost Start->Precursor Safety Safety & Handling Start->Safety Efficiency Synthetic Efficiency Start->Efficiency Decision Select Optimal Method Precursor->Decision Safety->Decision Yield Overall Yield Efficiency->Yield Time Reaction Time Efficiency->Time Conditions Reaction Conditions Efficiency->Conditions Yield->Decision Time->Decision Conditions->Decision Method1 Method 1: Sarcosine & Cyanate Decision->Method1 Favorable Precursors, Potentially Milder Conditions Method2 Method 2: Methylamine & Chloroacetate Decision->Method2 Higher Documented Yield, One-Pot Procedure End Finalize Protocol Method1->End Method2->End

Caption: Decision workflow for selecting the optimal synthesis method.

Signaling Pathway of Bucherer-Bergs Reaction

While not directly applied for 3-methylhydantoin in the provided protocols, the Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. Understanding its mechanism is valuable for synthetic chemists.

G Generalized Bucherer-Bergs Reaction Pathway Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + Cyanide Cyanide Cyanide (e.g., KCN) Ammonium Ammonium Carbonate Aminonitrile α-Aminonitrile Intermediate Ammonium->Aminonitrile Carbamic_acid N-Carbamoyl-α-aminonitrile Ammonium->Carbamic_acid Cyanohydrin->Aminonitrile + Ammonia Aminonitrile->Carbamic_acid + CO2 Cyclization Intramolecular Cyclization Carbamic_acid->Cyclization Hydantoin Hydantoin Product Cyclization->Hydantoin

Caption: Key steps in the Bucherer-Bergs synthesis of hydantoins.

References

Validation

A Head-to-Head Comparison of 3-Methylimidazolidine-2,4-dione with other Heterocyclic Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. At the heart of this search lies the exploration of diverse chemical s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. At the heart of this search lies the exploration of diverse chemical scaffolds that can serve as the foundation for new drugs. Among these, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of existing pharmaceuticals. This guide provides an objective, data-driven comparison of the 3-methylimidazolidine-2,4-dione scaffold, a derivative of the well-known hydantoin ring system, against other prominent heterocyclic structures in key therapeutic areas.

This comparison focuses on antidiabetic, anticonvulsant, and anticancer activities, presenting quantitative data from various studies to facilitate a clear evaluation of their relative performance. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of future studies.

Antidiabetic Activity: Targeting PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling, making it a prime target for the development of novel treatments for type 2 diabetes. Inhibition of PTP1B enhances insulin sensitivity. Both imidazolidine-2,4-diones and thiazolidinediones have been investigated as PTP1B inhibitors.

ScaffoldDerivativeTargetIC50 (µM)Source
Imidazolidine-2,4-dione 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene)imidazolidine-2,4-dionePTP1B0.57[1]
Thiazolidinedione N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene substituted thiazolidinedionePTP1B1.1[1]

Note: The data presented above is from a review and may not represent a direct head-to-head comparison under identical experimental conditions.[1]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[2] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) represents the dose required to protect 50% of the animals.

ScaffoldDerivativeAnimal ModelED50 (mg/kg)Source
Imidazolidine-2,4-dione 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dioneMouse (MES test)38.5
Imidazolidine-2,4-dione Phenytoin (5,5-diphenylimidazolidine-2,4-dione)Mouse (MES test)28.1
Imidazolidine-2,4-dione 5‐isopropyl‐3‐(morpholinomethyl)‐5‐phenylimidazolidine‐2,4‐dioneRat (MES test)26.3
Barbiturate PhenobarbitalRat (Kindled Seizures)18.9[3]
Dibenzazepine CarbamazepineNot specifiedNot specified[4]
Succinimide EthosuximideNot specifiedNot specified[5]

Anticancer Activity: In Vitro Cytotoxicity

The in vitro cytotoxicity of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

ScaffoldDerivativeCell LineIC50 (µM)Source
Imidazolidine-2-thione Imidazolin-2-thione derivative 3MCF-7 (Breast)3.26[6]
Imidazolidine-2-thione Imidazolin-2-thione derivative 7MCF-7 (Breast)4.31[6]
Thiazolidinedione Imidazopyridine-linked thiazolidinone 6hMCF-7 (Breast)Not specified, but noted as most active[7][8]
Thiazolidinedione TZD analog 19eMDA-MB-231 (Breast)0.97[9]
Benzimidazole Benzimidazole-thiazolidinedione hybrid 2A549 (Lung)11.46[10]
Benzimidazole Benzimidazole-triazole hybrid 32HepG2 (Liver)8.34[10]
Benzimidazole Benzimidazole-triazole hybrid 32MCF-7 (Breast)3.87[10]
Reference Drug 5-FluorouracilA549 (Lung)30.47[10]
Reference Drug DoxorubicinHepG2 (Liver)5.57[10]
Reference Drug DoxorubicinMCF-7 (Breast)4.17[10]

Experimental Protocols

In Vitro PTP1B Inhibitory Assay

Objective: To determine the in vitro inhibitory activity of test compounds against Protein Tyrosine Phosphatase 1B (PTP1B).

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme solution to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the anticonvulsant activity of test compounds against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss or ICR strain), weighing 20-25 g

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

Procedure:

  • Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneally or orally).

  • At the time of peak effect of the drug, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the median effective dose (ED50) of the test compound using probit analysis.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[11][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor Imidazolidine-2,4-dione (e.g., 3-Methyl derivative) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Anticonvulsant_Mechanism Neuron Presynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Neuron->VGSC ActionPotential Action Potential Propagation VGSC->ActionPotential Neurotransmitter Excitatory Neurotransmitter Release ActionPotential->Neurotransmitter Postsynaptic Postsynaptic Neuron Neurotransmitter->Postsynaptic Seizure Seizure Activity Postsynaptic->Seizure Leads to Hydantoin Hydantoin Scaffold (e.g., 3-Methylimidazolidine-2,4-dione) Hydantoin->VGSC Blocks Inactivated State MTT_Assay_Workflow Seed 1. Seed Cancer Cells in 96-well plate Treat 2. Treat with Test Compound (e.g., 3-Methylimidazolidine-2,4-dione) Seed->Treat Incubate 3. Incubate for 48-72h Treat->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT Formazan 5. Incubate (2-4h) Viable cells convert MTT to Formazan (purple) AddMTT->Formazan Solubilize 6. Solubilize Formazan with DMSO Formazan->Solubilize Measure 7. Measure Absorbance at 570 nm Solubilize->Measure Calculate 8. Calculate % Viability and IC50 Measure->Calculate

References

Comparative

Validating the In Vitro Mechanism of Action of 3-Methylhydantoin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of 3-methylhydantoin, a hydantoin derivative with poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of 3-methylhydantoin, a hydantoin derivative with potential anticonvulsant properties. By comparing its anticipated actions with established anticonvulsants, phenytoin and carbamazepine, this document outlines the necessary experimental data, detailed protocols, and conceptual signaling pathways to facilitate rigorous scientific investigation.

Comparative Analysis of Anticonvulsant Mechanisms

The primary mechanism of action for hydantoin anticonvulsants, like phenytoin, is the modulation of voltage-gated sodium channels (VGSCs). This action stabilizes the inactivated state of the channel, thereby limiting the repetitive firing of action potentials that underlies seizure activity. A secondary, less pronounced mechanism may involve the modulation of GABAergic neurotransmission. This guide will focus on validating these two potential mechanisms for 3-methylhydantoin.

Data Presentation: In Vitro Efficacy and Potency

Table 1: Inhibition of Voltage-Gated Sodium Channels (VGSCs)

CompoundIC50 (µM) for Transient Na+ CurrentEffect on Persistent Na+ Current (INaP)Target Channel SubtypesCell TypeReference
3-Methylhydantoin Data not availableExpected to inhibitNeuronal Nav1.1, Nav1.2, Nav1.6Primary Neurons / Recombinant Cell Lines-
Phenytoin~9 - 72.6[1][2]Inhibition, with half-block at ~34 µM[3]Neuronal Nav1.2, Nav1.5[2][4]Rat Hippocampal & Neocortical Neurons, MDA-MB-231 cells[1][4][5][1][2][3][4][5]
Carbamazepine~30InhibitionNeuronal Nav1.7Mouse Neuroblastoma Cells, Human Nav1.7 expressing cells[6][7][6][7]

Table 2: Modulation of GABAa Receptors

CompoundEffect on GABA-induced Cl- CurrentsEC50Receptor Subtype SpecificityCell TypeReference
3-Methylhydantoin Data not availableData not availableExpected to be subtype-specificPrimary Neurons / Recombinant Cell Lines-
PhenytoinPotentiation[8]19.6 nMα1β2γ2[8]Cultured Rat Cortical Neurons, HEK cells expressing recombinant receptors[8][8]
CarbamazepinePotentiation[8]24.5 nMα1β2γ2[8]Cultured Rat Cortical Neurons, HEK cells expressing recombinant receptors[8][8]

Experimental Protocols

To validate the in vitro mechanism of action of 3-methylhydantoin, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology for VGSC Modulation

This protocol is designed to measure the effect of 3-methylhydantoin on voltage-gated sodium currents in primary neuronal cultures or cell lines expressing specific sodium channel subtypes.

a. Cell Preparation:

  • Culture primary cortical or hippocampal neurons from embryonic rats (E18) on poly-D-lysine coated coverslips[9][10]. Maintain cultures in a serum-free neurobasal medium supplemented with B27[9].

  • Alternatively, use a stable cell line (e.g., HEK293) expressing the desired human sodium channel subtype (e.g., Nav1.2).

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

c. Recording Procedure:

  • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • To assess the effect on transient currents, measure the peak inward current at each voltage step before and after the application of varying concentrations of 3-methylhydantoin.

  • To measure the effect on the persistent sodium current (INaP), apply slow voltage ramps (e.g., from -80 mV to +20 mV over 1 second) and measure the sustained inward current[5][11].

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

GABAa Receptor Modulation Assay

This protocol assesses the ability of 3-methylhydantoin to modulate GABA-induced chloride currents.

a. Cell Preparation:

  • Use primary neuronal cultures as described above or HEK293 cells transiently transfected with cDNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2)[8].

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

c. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at -60 mV.

  • Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-apply varying concentrations of 3-methylhydantoin with the same concentration of GABA and measure the change in current amplitude.

  • Construct a concentration-response curve to determine the EC50 for potentiation.

Mandatory Visualizations

Signaling Pathway of Hydantoin Anticonvulsants

The primary proposed mechanism of action for hydantoin compounds involves the direct modulation of voltage-gated sodium channels, leading to a reduction in neuronal excitability. A potential secondary mechanism involves the positive allosteric modulation of GABAa receptors.

Hydantoin_Mechanism cluster_0 Neuronal Membrane cluster_1 VGSC Voltage-Gated Sodium Channel (VGSC) Reduced_Firing Reduced Neuronal Excitability & Firing VGSC->Reduced_Firing Inhibition of Na+ influx GABAaR GABAa Receptor Increased_Inhibition Increased Inhibitory Neurotransmission GABAaR->Increased_Inhibition Enhancement of Cl- influx Methylhydantoin 3-Methylhydantoin Methylhydantoin->VGSC Binds to inactivated state Methylhydantoin->GABAaR Potential Positive Allosteric Modulation Phenytoin Phenytoin Phenytoin->VGSC Binds to inactivated state Phenytoin->GABAaR Positive Allosteric Modulation

Caption: Proposed mechanism of action for hydantoin anticonvulsants.

Experimental Workflow for In Vitro Validation

The following workflow outlines the key steps for a comprehensive in vitro validation of 3-methylhydantoin's mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Secondary Target Investigation cluster_2 Phase 3: Comparative Analysis A1 Primary Neuronal Culture or Recombinant Cell Line A2 Whole-Cell Patch Clamp (Voltage-Clamp) A1->A2 A3 Measure Transient & Persistent Na+ Currents A2->A3 A4 Determine IC50 for 3-Methylhydantoin A3->A4 C1 Compare IC50/EC50 values with Phenytoin & Carbamazepine A4->C1 B1 Primary Neuronal Culture or Transfected Cell Line B2 Whole-Cell Patch Clamp (Voltage-Clamp) B1->B2 B3 Measure GABA-evoked Cl- Currents B2->B3 B4 Assess Modulation by 3-Methylhydantoin B3->B4 B4->C1

Caption: Workflow for in vitro validation of 3-methylhydantoin.

References

Validation

Comparative Pharmacokinetic Profiling of 3-Methylhydantoin Derivatives: A Guide for Researchers

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key 3-methylhydantoin anticonvulsant agents. This guide provides a comparative overview of the pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key 3-methylhydantoin anticonvulsant agents.

This guide provides a comparative overview of the pharmacokinetic profiles of 3-methylhydantoin derivatives, a class of anticonvulsant drugs. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the disposition of these compounds within a biological system. The data presented is compiled from various preclinical and clinical studies, offering insights into key pharmacokinetic parameters and the experimental methodologies used to obtain them.

Executive Summary

Hydantoin derivatives are a well-established class of anticonvulsant medications, with phenytoin being the most recognized member. The 3-methylhydantoin subgroup, which includes compounds like mephenytoin and ethotoin, exhibits distinct pharmacokinetic characteristics that influence their therapeutic use and potential for drug-drug interactions. This guide highlights the comparative ADME profiles of these derivatives, with a focus on quantifiable parameters to aid in drug development and research.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for selected 3-methylhydantoin derivatives and the related compound, phenytoin, from preclinical and clinical studies. Direct comparative studies are limited; therefore, data from different studies are presented to provide a comprehensive overview.

Table 1: Comparative Pharmacokinetic Parameters of Mephenytoin and Ethotoin in Humans

ParameterMephenytoin5-Ethyl-5-phenylhydantoin (Nirvanol, Mephenytoin Metabolite)Ethotoin
Time to Peak Concentration (Tmax) 1 hour[1]-2 hours[1]
Half-life (t½) 7 hours[1]96 hours[1]5 hours[1]
Mean Salivary Levels (% of total) 61%[1]73%[1]54%[1]

Table 2: Pharmacokinetic Parameters of Mephenytoin and its Metabolite in Mice (40 mg/kg, i.p.)

Time PointMephenytoin Brain Conc. (µg/g)Nirvanol Brain Conc. (µg/g)Mephenytoin Plasma Conc. (µg/g)Nirvanol Plasma Conc. (µg/g)
30 min 19.2[1]8.1[1]--
2 hours 5.8[1]18.2[1]--

Table 3: Pharmacokinetic Parameters of Phenytoin in Animal Models

SpeciesDose & RouteCmaxTmaxAUCClearanceVolume of Distribution (Vd)
Rat 30 mg/kg, oral (suspension)Lower than fosphenytoin[2]2.4 hours longer than fosphenytoin[2]No significant difference from fosphenytoin[2]---
Rat 40 mg/kg, IV----Vmax: 272-386 µ g/min , Km: 5.9-15.4 µg/ml[3]-
Dog 11 mg/kg, IV---4.9 hours[4]2.37 mL/min/kg[4]1.004 L/kg[4]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies cited in this guide.

In Vivo Pharmacokinetic Study in Rodents

A typical preclinical pharmacokinetic study in rats to compare 3-methylhydantoin derivatives would follow the workflow below.

Animals: Male Wistar or Sprague-Dawley rats are commonly used.[2][3] Animals are fasted overnight before drug administration.[2]

Drug Administration:

  • Oral (p.o.): A single dose is administered by oral gavage. The drug is typically formulated in a suitable vehicle such as a suspension.[2]

  • Intravenous (i.v.): A single bolus injection is administered through a tail vein or a catheterized jugular vein.[3]

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 8, 12, and 24 hours) via a jugular vein catheter.[2] Plasma is separated by centrifugation and stored at -80°C until analysis.

Brain Tissue Analysis (for CNS drugs): At the end of the blood collection period, or at specific time points in separate groups of animals, rats are euthanized, and brains are collected. Brain tissue is homogenized to prepare for analysis.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[5][6]

Sample Preparation:

  • Protein Precipitation: Plasma or brain homogenate samples are treated with a solvent like acetonitrile or methanol to precipitate proteins.[5]

  • Centrifugation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the drug.

  • Extraction: The supernatant is transferred to a clean tube for further processing, which may include evaporation and reconstitution in the mobile phase.[7]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reverse-phase C18 column is typically used for separation.[5][6]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites.[5]

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Dosing Drug Administration (Oral Gavage or IV Injection) Animal_Acclimatization->Dosing Formulation Drug Formulation (e.g., Suspension for Oral) Formulation->Dosing Blood_Sampling Serial Blood Sampling (via Jugular Vein Catheter) Dosing->Blood_Sampling Tissue_Collection Brain Tissue Collection (Post-Euthanasia) Dosing->Tissue_Collection Sample_Prep Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep Tissue_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: Workflow of a typical preclinical pharmacokinetic study in rodents.

Signaling Pathway: Metabolism of Mephenytoin

G Mephenytoin Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation (CYP2C19) Excretion Excretion Nirvanol->Excretion Hydroxymephenytoin->Excretion

Caption: Primary metabolic pathways of mephenytoin.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 3-Methylimidazolidine-2,4-dione

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 3-Methylimidazolidine-2,4-dione (CAS No. 6843-45-4), a heterocyclic compound utilized in the synthesis of various biologically active molecules.

Immediate Safety and Handling Precautions

Prior to handling 3-Methylimidazolidine-2,4-dione, it is crucial to be aware of its potential hazards. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 3-Methylimidazolidine-2,4-dione is critical to prevent environmental contamination and ensure personnel safety.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for 3-Methylimidazolidine-2,4-dione and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • The label should include the full chemical name: "3-Methylimidazolidine-2,4-dione," the CAS number "6843-45-4," and the relevant hazard pictograms (e.g., irritant, harmful).

2. Container Management:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Do not dispose of 3-Methylimidazolidine-2,4-dione down the drain or in regular trash.

  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data and Safety Information

The following table summarizes the key safety and identification information for 3-Methylimidazolidine-2,4-dione.

Identifier Value
Chemical Name 3-Methylimidazolidine-2,4-dione
CAS Number 6843-45-4
Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338

Experimental Protocols

As a specific, detailed experimental protocol for the disposal of 3-Methylimidazolidine-2,4-dione is not available, the standard operating procedure for the disposal of non-halogenated solid organic waste should be followed, as outlined in the step-by-step protocol above and in consultation with your local EHS guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3-Methylimidazolidine-2,4-dione.

A Identify Waste (3-Methylimidazolidine-2,4-dione) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Labeled, Compatible Waste Container B->C D Store in Secure Secondary Containment C->D E Schedule Waste Pickup with EHS D->E F Document Waste Transfer E->F G Final Disposal by Licensed Contractor F->G

Handling

Essential Safety and Operational Guide for Handling 3-Methylimidazolidine-2,4-dione

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Methylimidazolidine-2,4-dione. The following procedures are desig...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Methylimidazolidine-2,4-dione. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for a structural isomer, 3-Methylimidazolidine-2,4-dione is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is possible.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Provides a barrier against skin contact, which can cause irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, consider flame-retardant antistatic protective clothing.Prevents accidental skin contact.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Minimizes the inhalation of dust or vapors that may cause respiratory irritation.
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle 3-Methylimidazolidine-2,4-dione in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes. Do not breathe in dust or vapors.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.

Storage Plan:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated location.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Dispose of waste chemical and contaminated packaging in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain.

  • Contact a licensed professional waste disposal service for proper disposal.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a labeled, sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Experimental Workflow

Below is a diagram illustrating the standard operational workflow for handling 3-Methylimidazolidine-2,4-dione in a laboratory setting.

cluster_prep cluster_handling cluster_post prep Preparation ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) prep->ppe_check Step 1 sds_review Review Safety Data Sheet ppe_check->sds_review Step 2 handling Handling weigh_transfer Weighing and Transfer (in Fume Hood) handling->weigh_transfer Step 3 experiment Experimental Procedure weigh_transfer->experiment Step 4 post_handling Post-Handling decontaminate Decontaminate Work Area post_handling->decontaminate Step 5 waste_disposal Dispose of Waste (in labeled container) decontaminate->waste_disposal Step 6 remove_ppe Remove PPE waste_disposal->remove_ppe Step 7

Caption: Workflow for Safe Handling of 3-Methylimidazolidine-2,4-dione.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Methylimidazolidine-2,4-dione
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